CTA056
Descripción
Propiedades
IUPAC Name |
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBAJKNZOHHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CTA056 mechanism of action in T-cell lymphoma
An In-depth Technical Guide on the Core Mechanisms of Action of Novel Therapeutics in T-cell Lymphoma
Disclaimer: Information regarding a specific agent designated "CTA056" in the context of T-cell lymphoma is not available in the public domain as of the latest search. Therefore, this guide provides a comprehensive overview of the core mechanisms of action for various established and emerging therapeutic agents in T-cell lymphoma, addressing the scientific and technical requirements of the original query.
T-cell lymphomas (TCLs) are a heterogeneous group of non-Hodgkin lymphomas with generally aggressive clinical courses and poor outcomes with conventional chemotherapy.[1] This has spurred the development of novel targeted therapies aimed at the specific molecular and cellular drivers of these malignancies. This technical guide delves into the core mechanisms of action of these advanced therapeutics, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Targeting Cell Surface Receptors
A key strategy in TCL therapy involves targeting specific proteins expressed on the surface of malignant T-cells. This approach allows for direct cytotoxicity to cancer cells while minimizing damage to healthy tissues.
CD30-Directed Therapy
CD30, a transmembrane receptor of the tumor necrosis factor (TNF) superfamily, is highly expressed in certain TCL subtypes, particularly anaplastic large cell lymphoma (ALCL).[2]
Mechanism of Action: Brentuximab vedotin (BV) is an antibody-drug conjugate (ADC) that targets CD30. It consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). Upon binding to CD30 on the surface of lymphoma cells, the ADC is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Brentuximab Vedotin | Relapsed/Refractory systemic ALCL | 86% | 57% | [2] |
| Brentuximab Vedotin | Other Relapsed/Refractory PTCLs (with CD30 expression) | 41% | - | [2] |
| BV + CHP (Cyclophosphamide, Doxorubicin, Prednisone) | Frontline PTCL | 83% | - | [3] |
Experimental Protocols:
-
Immunohistochemistry (IHC): Used to determine the expression levels of CD30 on tumor biopsies to identify patients eligible for anti-CD30 therapy.
-
In Vitro Cytotoxicity Assays: Malignant T-cell lines expressing CD30 are treated with varying concentrations of brentuximab vedotin to determine the dose-dependent effect on cell viability and apoptosis.
-
In Vivo Xenograft Models: Human TCL cell lines are implanted into immunodeficient mice. The mice are then treated with brentuximab vedotin to evaluate its anti-tumor efficacy, often measured by tumor volume and survival rates.
CCR4-Directed Therapy
Chemokine receptor 4 (CCR4) is frequently expressed in various subtypes of TCL, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[2]
Mechanism of Action: Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It exerts its anti-tumor effect primarily through antibody-dependent cellular cytotoxicity (ADCC), where it recruits natural killer (NK) cells to lyse the CCR4-positive lymphoma cells.
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Mogamulizumab | Relapsed PTCL and CTCL | 35% | 14% | [2] |
CD70-Targeted CAR-T Cell Therapy
CD70, the ligand for CD27, has been identified as a potential target antigen in various T-cell lymphomas.[4]
Mechanism of Action: Chimeric Antigen Receptor (CAR)-T cell therapy involves genetically modifying a patient's T-cells to express a CAR that recognizes a specific tumor antigen. Anti-CD70 CAR-T cells (e.g., CTX130) are designed to recognize and kill lymphoma cells expressing CD70.[4] The use of allogeneic (donor-derived) CAR-T cells is being explored to overcome the challenge of manufacturing autologous CAR-T cells from a patient's own malignant T-cells.[4]
Experimental Protocols:
-
Flow Cytometry: Used to quantify the expression of CD70 on various T-cell lymphoma cell lines and primary patient samples.[4] It is also used to assess the viability and lysis of tumor cells in co-culture assays with CAR-T cells.[4]
-
In Vitro Co-culture Assays: Anti-CD70 CAR-T cells are co-cultured with CD70-positive T-cell lymphoma cell lines (e.g., HuT78) at different effector-to-target ratios.[4] Tumor cell killing is then measured.
-
In Vivo Xenograft Models: Immunodeficient mice are engrafted with human T-cell lymphoma cell lines to establish tumors.[4] The mice are then treated with anti-CD70 CAR-T cells to evaluate in vivo efficacy.[4]
Inhibition of Key Signaling Pathways
Dysregulation of intracellular signaling pathways is a hallmark of many cancers, including T-cell lymphomas. Targeting these pathways can disrupt tumor cell proliferation and survival.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is frequently activated in TCL.[3] This pathway plays a role in cellular proliferation.[3]
Mechanism of Action: Inhibitors of JAK proteins block the phosphorylation of cytokine receptors, thereby preventing the activation of downstream STAT proteins and inhibiting cellular proliferation.[3]
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Reference |
| Ruxolitinib (JAK2 inhibitor) | Relapsed/Refractory PTCL and CTCL | 23% | [3] |
Signaling Pathway Diagram:
Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
The PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that is often aberrantly activated in lymphoma, leading to increased cell growth, proliferation, and survival.[2]
Mechanism of Action: PI3K inhibitors, such as duvelisib (B560053) (an inhibitor of PI3K-delta and -gamma), block the activity of PI3K, thereby preventing the activation of downstream effectors like AKT and mTOR and inhibiting tumor cell growth.
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Reference |
| Duvelisib (ipi-145) | PTCL | 53% | [2] |
T-Cell Receptor (TCR) Signaling
The T-cell receptor signaling pathway is fundamental to T-cell function, and somatic mutations in this pathway can drive lymphomagenesis.[5] These mutations often lead to constitutive activation of downstream pathways like NF-κB, NFAT, and AP-1, promoting proliferation and survival.[5][6]
Mechanism of Action: Targeting components of the TCR signaling cascade is an emerging therapeutic strategy. For instance, SYK (spleen tyrosine kinase), which is aberrantly expressed in most PTCLs, is a potential therapeutic target.[3] In vitro silencing of SYK has been shown to induce apoptosis in PTCL cells.[3]
Signaling Pathway Diagram:
Caption: Overview of the T-Cell Receptor (TCR) signaling cascade in T-cell activation.
Epigenetic Modulation
Epigenetic alterations, such as changes in histone acetylation, play a significant role in the pathogenesis of TCL.
Mechanism of Action: Histone deacetylase (HDAC) inhibitors (e.g., vorinostat, romidepsin, belinostat) work by increasing histone acetylation, which leads to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of malignant T-cells.[7]
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Reference |
| Vorinostat | CTCL | ~50% | [8] |
| Romidepsin | CTCL | ~50% | [8] |
Targeting Transcription
Targeting the fundamental process of gene transcription is a novel approach to treating cancers that are dependent on high levels of specific gene expression for their survival.
Mechanism of Action: Some preclinical research has shown that PTCLs are sensitive to drugs that target transcription.[9] For example, THZ1 is a drug that inhibits cyclin-dependent kinase 7 (CDK7), an enzyme that controls the transcription of lymphoma genes.[9] By inhibiting CDK7, THZ1 disrupts the transcriptional machinery of the lymphoma cells, leading to cell death.[9] This can also prime the tumor cells to be more responsive to other agents, such as BCL2 inhibitors.[9]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel targeted agent in T-cell lymphoma.
References
- 1. New targets of therapy in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.gov [cancer.gov]
- 3. Targeted Approaches to T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.crisprtx.com [ir.crisprtx.com]
- 5. T Cell Receptor Pathway Mutations in Mature T Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Three Signal Model of T-cell Lymphoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lymphoma.org [lymphoma.org]
- 8. T-Cell Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cornell-lymphoma.com [cornell-lymphoma.com]
CTA056 mechanism of action in T-cell lymphoma
An In-depth Technical Guide on the Core Mechanisms of Action of Novel Therapeutics in T-cell Lymphoma
Disclaimer: Information regarding a specific agent designated "CTA056" in the context of T-cell lymphoma is not available in the public domain as of the latest search. Therefore, this guide provides a comprehensive overview of the core mechanisms of action for various established and emerging therapeutic agents in T-cell lymphoma, addressing the scientific and technical requirements of the original query.
T-cell lymphomas (TCLs) are a heterogeneous group of non-Hodgkin lymphomas with generally aggressive clinical courses and poor outcomes with conventional chemotherapy.[1] This has spurred the development of novel targeted therapies aimed at the specific molecular and cellular drivers of these malignancies. This technical guide delves into the core mechanisms of action of these advanced therapeutics, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Targeting Cell Surface Receptors
A key strategy in TCL therapy involves targeting specific proteins expressed on the surface of malignant T-cells. This approach allows for direct cytotoxicity to cancer cells while minimizing damage to healthy tissues.
CD30-Directed Therapy
CD30, a transmembrane receptor of the tumor necrosis factor (TNF) superfamily, is highly expressed in certain TCL subtypes, particularly anaplastic large cell lymphoma (ALCL).[2]
Mechanism of Action: Brentuximab vedotin (BV) is an antibody-drug conjugate (ADC) that targets CD30. It consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). Upon binding to CD30 on the surface of lymphoma cells, the ADC is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Brentuximab Vedotin | Relapsed/Refractory systemic ALCL | 86% | 57% | [2] |
| Brentuximab Vedotin | Other Relapsed/Refractory PTCLs (with CD30 expression) | 41% | - | [2] |
| BV + CHP (Cyclophosphamide, Doxorubicin, Prednisone) | Frontline PTCL | 83% | - | [3] |
Experimental Protocols:
-
Immunohistochemistry (IHC): Used to determine the expression levels of CD30 on tumor biopsies to identify patients eligible for anti-CD30 therapy.
-
In Vitro Cytotoxicity Assays: Malignant T-cell lines expressing CD30 are treated with varying concentrations of brentuximab vedotin to determine the dose-dependent effect on cell viability and apoptosis.
-
In Vivo Xenograft Models: Human TCL cell lines are implanted into immunodeficient mice. The mice are then treated with brentuximab vedotin to evaluate its anti-tumor efficacy, often measured by tumor volume and survival rates.
CCR4-Directed Therapy
Chemokine receptor 4 (CCR4) is frequently expressed in various subtypes of TCL, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[2]
Mechanism of Action: Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It exerts its anti-tumor effect primarily through antibody-dependent cellular cytotoxicity (ADCC), where it recruits natural killer (NK) cells to lyse the CCR4-positive lymphoma cells.
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Mogamulizumab | Relapsed PTCL and CTCL | 35% | 14% | [2] |
CD70-Targeted CAR-T Cell Therapy
CD70, the ligand for CD27, has been identified as a potential target antigen in various T-cell lymphomas.[4]
Mechanism of Action: Chimeric Antigen Receptor (CAR)-T cell therapy involves genetically modifying a patient's T-cells to express a CAR that recognizes a specific tumor antigen. Anti-CD70 CAR-T cells (e.g., CTX130) are designed to recognize and kill lymphoma cells expressing CD70.[4] The use of allogeneic (donor-derived) CAR-T cells is being explored to overcome the challenge of manufacturing autologous CAR-T cells from a patient's own malignant T-cells.[4]
Experimental Protocols:
-
Flow Cytometry: Used to quantify the expression of CD70 on various T-cell lymphoma cell lines and primary patient samples.[4] It is also used to assess the viability and lysis of tumor cells in co-culture assays with CAR-T cells.[4]
-
In Vitro Co-culture Assays: Anti-CD70 CAR-T cells are co-cultured with CD70-positive T-cell lymphoma cell lines (e.g., HuT78) at different effector-to-target ratios.[4] Tumor cell killing is then measured.
-
In Vivo Xenograft Models: Immunodeficient mice are engrafted with human T-cell lymphoma cell lines to establish tumors.[4] The mice are then treated with anti-CD70 CAR-T cells to evaluate in vivo efficacy.[4]
Inhibition of Key Signaling Pathways
Dysregulation of intracellular signaling pathways is a hallmark of many cancers, including T-cell lymphomas. Targeting these pathways can disrupt tumor cell proliferation and survival.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is frequently activated in TCL.[3] This pathway plays a role in cellular proliferation.[3]
Mechanism of Action: Inhibitors of JAK proteins block the phosphorylation of cytokine receptors, thereby preventing the activation of downstream STAT proteins and inhibiting cellular proliferation.[3]
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Reference |
| Ruxolitinib (JAK2 inhibitor) | Relapsed/Refractory PTCL and CTCL | 23% | [3] |
Signaling Pathway Diagram:
Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
The PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that is often aberrantly activated in lymphoma, leading to increased cell growth, proliferation, and survival.[2]
Mechanism of Action: PI3K inhibitors, such as duvelisib (an inhibitor of PI3K-delta and -gamma), block the activity of PI3K, thereby preventing the activation of downstream effectors like AKT and mTOR and inhibiting tumor cell growth.
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Reference |
| Duvelisib (ipi-145) | PTCL | 53% | [2] |
T-Cell Receptor (TCR) Signaling
The T-cell receptor signaling pathway is fundamental to T-cell function, and somatic mutations in this pathway can drive lymphomagenesis.[5] These mutations often lead to constitutive activation of downstream pathways like NF-κB, NFAT, and AP-1, promoting proliferation and survival.[5][6]
Mechanism of Action: Targeting components of the TCR signaling cascade is an emerging therapeutic strategy. For instance, SYK (spleen tyrosine kinase), which is aberrantly expressed in most PTCLs, is a potential therapeutic target.[3] In vitro silencing of SYK has been shown to induce apoptosis in PTCL cells.[3]
Signaling Pathway Diagram:
Caption: Overview of the T-Cell Receptor (TCR) signaling cascade in T-cell activation.
Epigenetic Modulation
Epigenetic alterations, such as changes in histone acetylation, play a significant role in the pathogenesis of TCL.
Mechanism of Action: Histone deacetylase (HDAC) inhibitors (e.g., vorinostat, romidepsin, belinostat) work by increasing histone acetylation, which leads to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of malignant T-cells.[7]
Quantitative Data:
| Agent | Subtype | Overall Response Rate (ORR) | Reference |
| Vorinostat | CTCL | ~50% | [8] |
| Romidepsin | CTCL | ~50% | [8] |
Targeting Transcription
Targeting the fundamental process of gene transcription is a novel approach to treating cancers that are dependent on high levels of specific gene expression for their survival.
Mechanism of Action: Some preclinical research has shown that PTCLs are sensitive to drugs that target transcription.[9] For example, THZ1 is a drug that inhibits cyclin-dependent kinase 7 (CDK7), an enzyme that controls the transcription of lymphoma genes.[9] By inhibiting CDK7, THZ1 disrupts the transcriptional machinery of the lymphoma cells, leading to cell death.[9] This can also prime the tumor cells to be more responsive to other agents, such as BCL2 inhibitors.[9]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel targeted agent in T-cell lymphoma.
References
- 1. New targets of therapy in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.gov [cancer.gov]
- 3. Targeted Approaches to T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.crisprtx.com [ir.crisprtx.com]
- 5. T Cell Receptor Pathway Mutations in Mature T Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Three Signal Model of T-cell Lymphoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lymphoma.org [lymphoma.org]
- 8. T-Cell Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cornell-lymphoma.com [cornell-lymphoma.com]
Delving into CTA056: A Technical Guide to a Novel ITK Inhibitor for T-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and mechanism of action of CTA056, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a compelling target for therapeutic intervention in T-cell-driven malignancies and autoimmune diseases.[1][2] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Core Concepts: Discovery and Mechanism of Action
This compound was identified through the screening of a 9600-compound combinatorial solution-phase library.[1][3] Subsequent molecular modeling and extensive structure-activity relationship studies led to the development of this potent inhibitor.[1] this compound selectively binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing its phosphorylation and subsequent activation.[1]
The inhibition of ITK by this compound disrupts the downstream signaling cascade initiated by T-cell receptor activation. This leads to the inhibition of key effector molecules such as Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1][3] The ultimate consequences of this signaling blockade are the induction of apoptosis in malignant T-cells and a reduction in the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) |
| ITK | 0.1 |
| BTK | 0.4 |
| ETK | 5 |
Data sourced from publicly available information.[1]
Table 2: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | ITK Expression | Effect of this compound |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition, Apoptosis Induction |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition |
| Hut78 | Cutaneous T-cell Lymphoma | Yes | Not specified |
This compound preferentially inhibits the growth of malignant cells harboring ITK.[1]
Table 3: In Vivo Efficacy of this compound in a MOLT-4 Xenograft Model
| Treatment | Dosage | Administration Route | Tumor Growth |
| This compound | 5 mg/kg (twice a week) | Intratumoral | Prevented tumor growth |
This data highlights the in vivo anti-tumor activity of this compound.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the ITK signaling pathway, the mechanism of action of this compound, and a general workflow for its discovery and initial characterization.
References
Delving into CTA056: A Technical Guide to a Novel ITK Inhibitor for T-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and mechanism of action of CTA056, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a compelling target for therapeutic intervention in T-cell-driven malignancies and autoimmune diseases.[1][2] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Core Concepts: Discovery and Mechanism of Action
This compound was identified through the screening of a 9600-compound combinatorial solution-phase library.[1][3] Subsequent molecular modeling and extensive structure-activity relationship studies led to the development of this potent inhibitor.[1] this compound selectively binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing its phosphorylation and subsequent activation.[1]
The inhibition of ITK by this compound disrupts the downstream signaling cascade initiated by T-cell receptor activation. This leads to the inhibition of key effector molecules such as Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1][3] The ultimate consequences of this signaling blockade are the induction of apoptosis in malignant T-cells and a reduction in the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) |
| ITK | 0.1 |
| BTK | 0.4 |
| ETK | 5 |
Data sourced from publicly available information.[1]
Table 2: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | ITK Expression | Effect of this compound |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition, Apoptosis Induction |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition |
| Hut78 | Cutaneous T-cell Lymphoma | Yes | Not specified |
This compound preferentially inhibits the growth of malignant cells harboring ITK.[1]
Table 3: In Vivo Efficacy of this compound in a MOLT-4 Xenograft Model
| Treatment | Dosage | Administration Route | Tumor Growth |
| This compound | 5 mg/kg (twice a week) | Intratumoral | Prevented tumor growth |
This data highlights the in vivo anti-tumor activity of this compound.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the ITK signaling pathway, the mechanism of action of this compound, and a general workflow for its discovery and initial characterization.
References
An In-depth Technical Guide to CTA056 (CAS 1265822-30-7): A Selective ITK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. With a CAS number of 1265822-30-7, this compound has emerged as a significant research tool for investigating the role of ITK in T-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.
Chemical Structure and Properties
This compound, with the chemical formula C35H34N6O and a molecular weight of 554.68 g/mol , is a complex heterocyclic molecule.[1] Its structure is presented below.
Chemical Structure of this compound:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1265822-30-7 | [1] |
| Molecular Formula | C35H34N6O | [1] |
| Molecular Weight | 554.68 g/mol | [1] |
| Appearance | Solid | |
| Purity | >98.00% | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of ITK, a member of the Tec family of kinases. ITK plays a pivotal role in the signal transduction cascade downstream of the T-cell receptor (TCR). Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream targets such as phospholipase C-γ1 (PLC-γ1). Activated PLC-γ1 generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium flux and activate protein kinase C (PKC), respectively. This signaling cascade culminates in the activation of transcription factors like NFAT and AP-1, leading to T-cell proliferation, differentiation, and cytokine production.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ITK. This inhibition of ITK's catalytic activity blocks the downstream signaling cascade, thereby preventing T-cell activation.
Signaling Pathway
The following diagram illustrates the ITK signaling pathway and the point of inhibition by this compound.
Caption: ITK Signaling Pathway and this compound Inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) | Reference |
| ITK | 0.1 | [1] |
| BTK | 0.4 | |
| ETK | 5 |
Table 3: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Jurkat | MTT Assay | Growth Inhibition | IC50 ≈ 0.5 µM | |
| MOLT-4 | MTT Assay | Growth Inhibition | IC50 ≈ 1 µM | |
| Jurkat | Apoptosis Assay | Induction of Apoptosis | Dose-dependent increase | [2] |
Table 4: In Vivo Antitumor Activity of this compound in MOLT-4 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth | Reference |
| This compound | 5 mg/kg, twice a week, intratumoral injection | Significant inhibition of tumor growth | |
| Vehicle Control | - | Progressive tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ITK and other kinases.
Materials:
-
Purified recombinant kinase (ITK, BTK, ETK)
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Substrate peptide
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or radioactivity) using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.
-
Plot the percentage of activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Jurkat, MOLT-4, or other relevant cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of ITK and its downstream signaling proteins.
Materials:
-
Jurkat or MOLT-4 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ1, anti-PLC-γ1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.
MOLT-4 Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MOLT-4 cells
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject MOLT-4 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intratumorally, twice a week) or vehicle control to the respective groups.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion
This compound is a valuable research compound for studying the role of ITK in T-cell biology and pathology. Its high selectivity and potent inhibitory activity against ITK make it a powerful tool for dissecting the intricacies of TCR signaling and for exploring the therapeutic potential of ITK inhibition in T-cell-mediated diseases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.
References
An In-depth Technical Guide to CTA056 (CAS 1265822-30-7): A Selective ITK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. With a CAS number of 1265822-30-7, this compound has emerged as a significant research tool for investigating the role of ITK in T-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.
Chemical Structure and Properties
This compound, with the chemical formula C35H34N6O and a molecular weight of 554.68 g/mol , is a complex heterocyclic molecule.[1] Its structure is presented below.
Chemical Structure of this compound:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1265822-30-7 | [1] |
| Molecular Formula | C35H34N6O | [1] |
| Molecular Weight | 554.68 g/mol | [1] |
| Appearance | Solid | |
| Purity | >98.00% | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of ITK, a member of the Tec family of kinases. ITK plays a pivotal role in the signal transduction cascade downstream of the T-cell receptor (TCR). Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream targets such as phospholipase C-γ1 (PLC-γ1). Activated PLC-γ1 generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium flux and activate protein kinase C (PKC), respectively. This signaling cascade culminates in the activation of transcription factors like NFAT and AP-1, leading to T-cell proliferation, differentiation, and cytokine production.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ITK. This inhibition of ITK's catalytic activity blocks the downstream signaling cascade, thereby preventing T-cell activation.
Signaling Pathway
The following diagram illustrates the ITK signaling pathway and the point of inhibition by this compound.
Caption: ITK Signaling Pathway and this compound Inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) | Reference |
| ITK | 0.1 | [1] |
| BTK | 0.4 | |
| ETK | 5 |
Table 3: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Jurkat | MTT Assay | Growth Inhibition | IC50 ≈ 0.5 µM | |
| MOLT-4 | MTT Assay | Growth Inhibition | IC50 ≈ 1 µM | |
| Jurkat | Apoptosis Assay | Induction of Apoptosis | Dose-dependent increase | [2] |
Table 4: In Vivo Antitumor Activity of this compound in MOLT-4 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth | Reference |
| This compound | 5 mg/kg, twice a week, intratumoral injection | Significant inhibition of tumor growth | |
| Vehicle Control | - | Progressive tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ITK and other kinases.
Materials:
-
Purified recombinant kinase (ITK, BTK, ETK)
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Substrate peptide
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or radioactivity) using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.
-
Plot the percentage of activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Jurkat, MOLT-4, or other relevant cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of ITK and its downstream signaling proteins.
Materials:
-
Jurkat or MOLT-4 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ1, anti-PLC-γ1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.
MOLT-4 Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MOLT-4 cells
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject MOLT-4 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intratumorally, twice a week) or vehicle control to the respective groups.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion
This compound is a valuable research compound for studying the role of ITK in T-cell biology and pathology. Its high selectivity and potent inhibitory activity against ITK make it a powerful tool for dissecting the intricacies of TCR signaling and for exploring the therapeutic potential of ITK inhibition in T-cell-mediated diseases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.
References
The Itk Inhibitor CTA056: A Technical Guide to its Function in T-Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CTA056, a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk). It details the mechanism of action of this compound within the T-cell receptor (TCR) signaling pathway, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used for its characterization.
Introduction: The Role of Itk in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase of the Tec family, predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade, which is initiated upon recognition of a specific antigen presented by an antigen-presenting cell (APC).
Upon TCR engagement, a series of phosphorylation events leads to the activation of key signaling molecules. Itk is recruited to a signaling complex at the plasma membrane involving the adapter proteins LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). Once activated, Itk phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).
Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates protein kinase C (PKC), which in turn initiates signaling cascades that lead to the activation of other transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1). The culmination of these signaling events is T-cell activation, proliferation, differentiation, and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
This compound: A Selective Itk Inhibitor
This compound is a synthetic small molecule developed as a selective inhibitor of Itk. By targeting Itk, this compound effectively blocks the downstream signaling events that are critical for T-cell activation and function. This makes it a valuable tool for studying T-cell signaling and a potential therapeutic agent for T-cell malignancies and autoimmune diseases.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the kinase activity of Itk. This prevents the phosphorylation and subsequent activation of Itk's primary substrate, PLC-γ1. The inhibition of PLC-γ1 activation leads to a cascade of downstream effects:
-
Inhibition of Calcium Mobilization: By preventing the generation of IP3, this compound blocks the release of intracellular calcium stores, a critical signal for T-cell activation.
-
Suppression of Transcription Factor Activation: The lack of IP3 and DAG production results in the impaired activation of key transcription factors such as NFAT, NF-κB, and AP-1.
-
Reduced Cytokine Production: Consequently, the expression of genes regulated by these transcription factors, including those for IL-2 and IFN-γ, is significantly reduced.
-
Induction of Apoptosis in Malignant T-cells: In malignant T-cell lines, such as Jurkat and MOLT-4, inhibition of the Itk signaling pathway by this compound has been shown to induce programmed cell death (apoptosis).
The following diagram illustrates the T-cell receptor signaling pathway and the point of inhibition by this compound.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Target Kinase | IC₅₀ (μM) | Reference |
| Itk | 0.1 | |
| Btk | 0.4 | |
| Etk | 5 |
| Cell Line | Assay | Metric | Value | Reference |
| Jurkat | Cell Viability | GI₅₀ | ~1 μM | |
| MOLT-4 | Cell Viability | GI₅₀ | ~1 μM | |
| Jurkat | Apoptosis | % Apoptotic Cells (at 2 μM) | ~40% | |
| Jurkat | IL-2 Secretion | % Inhibition (at 1 μM) | >80% | |
| Jurkat | IFN-γ Secretion | % Inhibition (at 1 μM) | >80% |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound in T-cell signaling.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of Itk.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant Itk enzyme, a specific peptide substrate for Itk, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and a radioactive isotope, [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the P81 paper extensively to remove all unbound [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity remaining on the paper using a scintillation counter. This is proportional to the kinase activity.
-
Analysis: Calculate the percentage of Itk inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of T-cells following stimulation.
Methodology using CellTrace™ Violet:
-
Cell Labeling: Label isolated T-cells (e.g., from peripheral blood or a cell line like Jurkat) with a proliferation-tracking dye such as CellTrace™ Violet. This dye is retained within the cells and is equally distributed to daughter cells upon division, leading to a halving of fluorescence intensity with each generation.
-
Cell Culture: Plate the labeled T-cells in a 96-well plate.
-
Treatment and Stimulation: Add varying concentrations of this compound to the wells. Subsequently, stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals from an APC.
-
Incubation: Culture the cells for a period of 3-5 days to allow for multiple rounds of cell division.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the CellTrace™ Violet dye using a flow cytometer.
-
Analysis: The proliferation of T-cells is inversely proportional to the fluorescence intensity. Quantify the percentage of cells that have undergone division in the presence of different concentrations of this compound to determine its anti-proliferative effect.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the effect of this compound on the phosphorylation status of Itk and its downstream targets like PLC-γ1.
Methodology:
-
Cell Treatment and Stimulation: Treat T-cells with this compound for a specified duration, followed by stimulation with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Itk or anti-phospho-PLC-γ1).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal with a detector and analyze the intensity of the bands to quantify the amount of phosphorylated protein in each sample. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.
Conclusion
This compound is a potent and selective inhibitor of Itk that effectively disrupts T-cell receptor signaling. By preventing the activation of PLC-γ1 and subsequent downstream events, this compound inhibits T-cell proliferation and cytokine production and can induce apoptosis in malignant T-cells. The detailed methodologies provided in this guide serve as a foundation for the continued investigation of this compound and other Itk inhibitors as valuable research tools and potential therapeutic agents for a range of T-cell-mediated diseases.
The Itk Inhibitor CTA056: A Technical Guide to its Function in T-Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CTA056, a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk). It details the mechanism of action of this compound within the T-cell receptor (TCR) signaling pathway, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used for its characterization.
Introduction: The Role of Itk in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase of the Tec family, predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade, which is initiated upon recognition of a specific antigen presented by an antigen-presenting cell (APC).
Upon TCR engagement, a series of phosphorylation events leads to the activation of key signaling molecules. Itk is recruited to a signaling complex at the plasma membrane involving the adapter proteins LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). Once activated, Itk phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).
Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates protein kinase C (PKC), which in turn initiates signaling cascades that lead to the activation of other transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1). The culmination of these signaling events is T-cell activation, proliferation, differentiation, and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
This compound: A Selective Itk Inhibitor
This compound is a synthetic small molecule developed as a selective inhibitor of Itk. By targeting Itk, this compound effectively blocks the downstream signaling events that are critical for T-cell activation and function. This makes it a valuable tool for studying T-cell signaling and a potential therapeutic agent for T-cell malignancies and autoimmune diseases.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the kinase activity of Itk. This prevents the phosphorylation and subsequent activation of Itk's primary substrate, PLC-γ1. The inhibition of PLC-γ1 activation leads to a cascade of downstream effects:
-
Inhibition of Calcium Mobilization: By preventing the generation of IP3, this compound blocks the release of intracellular calcium stores, a critical signal for T-cell activation.
-
Suppression of Transcription Factor Activation: The lack of IP3 and DAG production results in the impaired activation of key transcription factors such as NFAT, NF-κB, and AP-1.
-
Reduced Cytokine Production: Consequently, the expression of genes regulated by these transcription factors, including those for IL-2 and IFN-γ, is significantly reduced.
-
Induction of Apoptosis in Malignant T-cells: In malignant T-cell lines, such as Jurkat and MOLT-4, inhibition of the Itk signaling pathway by this compound has been shown to induce programmed cell death (apoptosis).
The following diagram illustrates the T-cell receptor signaling pathway and the point of inhibition by this compound.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Target Kinase | IC₅₀ (μM) | Reference |
| Itk | 0.1 | |
| Btk | 0.4 | |
| Etk | 5 |
| Cell Line | Assay | Metric | Value | Reference |
| Jurkat | Cell Viability | GI₅₀ | ~1 μM | |
| MOLT-4 | Cell Viability | GI₅₀ | ~1 μM | |
| Jurkat | Apoptosis | % Apoptotic Cells (at 2 μM) | ~40% | |
| Jurkat | IL-2 Secretion | % Inhibition (at 1 μM) | >80% | |
| Jurkat | IFN-γ Secretion | % Inhibition (at 1 μM) | >80% |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound in T-cell signaling.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of Itk.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant Itk enzyme, a specific peptide substrate for Itk, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and a radioactive isotope, [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the P81 paper extensively to remove all unbound [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity remaining on the paper using a scintillation counter. This is proportional to the kinase activity.
-
Analysis: Calculate the percentage of Itk inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of T-cells following stimulation.
Methodology using CellTrace™ Violet:
-
Cell Labeling: Label isolated T-cells (e.g., from peripheral blood or a cell line like Jurkat) with a proliferation-tracking dye such as CellTrace™ Violet. This dye is retained within the cells and is equally distributed to daughter cells upon division, leading to a halving of fluorescence intensity with each generation.
-
Cell Culture: Plate the labeled T-cells in a 96-well plate.
-
Treatment and Stimulation: Add varying concentrations of this compound to the wells. Subsequently, stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals from an APC.
-
Incubation: Culture the cells for a period of 3-5 days to allow for multiple rounds of cell division.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the CellTrace™ Violet dye using a flow cytometer.
-
Analysis: The proliferation of T-cells is inversely proportional to the fluorescence intensity. Quantify the percentage of cells that have undergone division in the presence of different concentrations of this compound to determine its anti-proliferative effect.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the effect of this compound on the phosphorylation status of Itk and its downstream targets like PLC-γ1.
Methodology:
-
Cell Treatment and Stimulation: Treat T-cells with this compound for a specified duration, followed by stimulation with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Itk or anti-phospho-PLC-γ1).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal with a detector and analyze the intensity of the bands to quantify the amount of phosphorylated protein in each sample. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.
Conclusion
This compound is a potent and selective inhibitor of Itk that effectively disrupts T-cell receptor signaling. By preventing the activation of PLC-γ1 and subsequent downstream events, this compound inhibits T-cell proliferation and cytokine production and can induce apoptosis in malignant T-cells. The detailed methodologies provided in this guide serve as a foundation for the continued investigation of this compound and other Itk inhibitors as valuable research tools and potential therapeutic agents for a range of T-cell-mediated diseases.
CTA056: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling pathway and plays a pivotal role in T-cell development, activation, and differentiation.[1] Aberrant ITK activity has been implicated in the pathophysiology of T-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. This compound, chemically known as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, has demonstrated selective targeting of malignant T-cells with minimal impact on normal T-cells.[1][2] This document provides an in-depth overview of the target profile, kinase selectivity, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Target Profile and Kinase Selectivity
This compound was identified through the screening of a combinatorial small-molecule library and subsequent molecular modeling and structure-activity relationship studies.[1][2] Its primary target is ITK, a key kinase in T-cell signaling.
Kinase Inhibitory Activity
The inhibitory activity of this compound was assessed against members of the Tec family of kinases. The compound shows the highest potency against ITK, with progressively lower activity against Bruton's tyrosine kinase (BTK) and endothelial and epithelial tyrosine kinase (ETK).[1][2]
| Kinase | IC50 (µM) |
| ITK | 0.1[1][2] |
| BTK | 0.4[2] |
| ETK | 5[2] |
| Table 1: In vitro inhibitory activity of this compound against Tec family kinases. |
Note: A broad-panel kinase selectivity screen for this compound against a wider range of the human kinome is not publicly available at this time.
Cellular Activity
This compound exhibits selective cytotoxicity against malignant T-cell lines that express ITK, such as acute lymphoblastic T-cell leukemia (e.g., Jurkat, MOLT-4) and cutaneous T-cell lymphoma.[1][2] Normal T-cells are minimally affected by the compound.[1]
| Cell Line | Malignancy | IC50 (µM) |
| Jurkat | Acute Lymphoblastic T-cell Leukemia | ~1 |
| MOLT-4 | Acute Lymphoblastic T-cell Leukemia | ~1 |
| Table 2: Cellular cytotoxicity of this compound in malignant T-cell lines. |
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of ITK within the T-cell receptor signaling cascade. This inhibition leads to a blockage of downstream signaling events, ultimately resulting in apoptosis of malignant T-cells.[1]
ITK Signaling Pathway
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLC-γ1), which in turn triggers downstream pathways involving Akt and Extracellular signal-regulated kinase (ERK).[1] This signaling is crucial for T-cell activation, proliferation, and cytokine release.[1]
Caption: ITK Signaling Pathway Inhibition by this compound.
This compound inhibits the phosphorylation of ITK, which subsequently blocks the phosphorylation of its downstream effectors, including PLC-γ, Akt, and ERK.[1] This disruption of the signaling cascade leads to a decrease in the secretion of interleukin-2 (B1167480) (IL-2) and interferon-γ (IFN-γ) and induces apoptosis in malignant T-cells in a dose-dependent manner.[1]
Experimental Protocols
The following are representative protocols for the characterization of this compound, based on standard methodologies.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., ITK, BTK, ETK)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP), [γ-33P]ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose filter paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP mixed with [γ-33P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability and Apoptosis Assay
This protocol outlines the assessment of this compound's effect on the viability and apoptosis of T-cell leukemia cell lines (e.g., Jurkat, MOLT-4).
-
Reagents and Materials:
-
Jurkat or MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).
-
For apoptosis analysis, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting the phosphorylation status of ITK and its downstream effectors in response to this compound treatment.
-
Reagents and Materials:
-
Jurkat or MOLT-4 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ, anti-PLC-γ, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat Jurkat or MOLT-4 cells with this compound at various concentrations for a defined time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The characterization of this compound follows a logical progression from in vitro biochemical assays to cell-based studies and finally to in vivo models.
Caption: Logical Workflow for this compound Characterization.
Conclusion
This compound is a selective inhibitor of ITK that demonstrates significant pro-apoptotic activity in malignant T-cell lines. Its mechanism of action through the inhibition of the TCR-ITK signaling pathway provides a strong rationale for its potential therapeutic application in T-cell leukemia and lymphoma. Further investigation, including comprehensive kinome-wide selectivity profiling and advanced preclinical studies, will be crucial in fully elucidating its therapeutic potential and safety profile.
References
CTA056: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling pathway and plays a pivotal role in T-cell development, activation, and differentiation.[1] Aberrant ITK activity has been implicated in the pathophysiology of T-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. This compound, chemically known as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, has demonstrated selective targeting of malignant T-cells with minimal impact on normal T-cells.[1][2] This document provides an in-depth overview of the target profile, kinase selectivity, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Target Profile and Kinase Selectivity
This compound was identified through the screening of a combinatorial small-molecule library and subsequent molecular modeling and structure-activity relationship studies.[1][2] Its primary target is ITK, a key kinase in T-cell signaling.
Kinase Inhibitory Activity
The inhibitory activity of this compound was assessed against members of the Tec family of kinases. The compound shows the highest potency against ITK, with progressively lower activity against Bruton's tyrosine kinase (BTK) and endothelial and epithelial tyrosine kinase (ETK).[1][2]
| Kinase | IC50 (µM) |
| ITK | 0.1[1][2] |
| BTK | 0.4[2] |
| ETK | 5[2] |
| Table 1: In vitro inhibitory activity of this compound against Tec family kinases. |
Note: A broad-panel kinase selectivity screen for this compound against a wider range of the human kinome is not publicly available at this time.
Cellular Activity
This compound exhibits selective cytotoxicity against malignant T-cell lines that express ITK, such as acute lymphoblastic T-cell leukemia (e.g., Jurkat, MOLT-4) and cutaneous T-cell lymphoma.[1][2] Normal T-cells are minimally affected by the compound.[1]
| Cell Line | Malignancy | IC50 (µM) |
| Jurkat | Acute Lymphoblastic T-cell Leukemia | ~1 |
| MOLT-4 | Acute Lymphoblastic T-cell Leukemia | ~1 |
| Table 2: Cellular cytotoxicity of this compound in malignant T-cell lines. |
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of ITK within the T-cell receptor signaling cascade. This inhibition leads to a blockage of downstream signaling events, ultimately resulting in apoptosis of malignant T-cells.[1]
ITK Signaling Pathway
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLC-γ1), which in turn triggers downstream pathways involving Akt and Extracellular signal-regulated kinase (ERK).[1] This signaling is crucial for T-cell activation, proliferation, and cytokine release.[1]
Caption: ITK Signaling Pathway Inhibition by this compound.
This compound inhibits the phosphorylation of ITK, which subsequently blocks the phosphorylation of its downstream effectors, including PLC-γ, Akt, and ERK.[1] This disruption of the signaling cascade leads to a decrease in the secretion of interleukin-2 (IL-2) and interferon-γ (IFN-γ) and induces apoptosis in malignant T-cells in a dose-dependent manner.[1]
Experimental Protocols
The following are representative protocols for the characterization of this compound, based on standard methodologies.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., ITK, BTK, ETK)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP), [γ-33P]ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose filter paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP mixed with [γ-33P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability and Apoptosis Assay
This protocol outlines the assessment of this compound's effect on the viability and apoptosis of T-cell leukemia cell lines (e.g., Jurkat, MOLT-4).
-
Reagents and Materials:
-
Jurkat or MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).
-
For apoptosis analysis, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting the phosphorylation status of ITK and its downstream effectors in response to this compound treatment.
-
Reagents and Materials:
-
Jurkat or MOLT-4 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ, anti-PLC-γ, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat Jurkat or MOLT-4 cells with this compound at various concentrations for a defined time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The characterization of this compound follows a logical progression from in vitro biochemical assays to cell-based studies and finally to in vivo models.
Caption: Logical Workflow for this compound Characterization.
Conclusion
This compound is a selective inhibitor of ITK that demonstrates significant pro-apoptotic activity in malignant T-cell lines. Its mechanism of action through the inhibition of the TCR-ITK signaling pathway provides a strong rationale for its potential therapeutic application in T-cell leukemia and lymphoma. Further investigation, including comprehensive kinome-wide selectivity profiling and advanced preclinical studies, will be crucial in fully elucidating its therapeutic potential and safety profile.
References
The Role of Apoptosis Induction in Cancer Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1][2] Consequently, the induction of apoptosis in cancer cells is a primary objective for many therapeutic strategies. This technical guide provides an in-depth overview of the core mechanisms of apoptosis, focusing on the key signaling pathways that can be targeted for therapeutic intervention. It also details common experimental protocols used to evaluate the apoptotic effects of anti-cancer agents and presents this information in a structured format to aid in research and drug development.
Introduction to Apoptosis in Cancer
Apoptosis is a highly regulated and essential process for normal tissue homeostasis, eliminating damaged or unwanted cells.[3][4] In the context of cancer, the apoptotic machinery is often dysfunctional, leading to tumor progression and resistance to therapy.[1][2][5] Therapeutic strategies aimed at inducing apoptosis in cancer cells seek to reactivate these dormant cell death pathways.[2] The two primary pathways of apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[3][4][6]
Key Signaling Pathways in Apoptosis
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[6] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[5][6] The balance between these proteins determines the cell's fate. Upon activation, pro-apoptotic proteins lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[4][6] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.[6][7]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface.[4] This ligand-receptor binding leads to the recruitment of adaptor proteins, such as Fas-associated death domain (FADD), and pro-caspase-8 to form the death-inducing signaling complex (DISC).[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3 and -7, to execute apoptosis.[7] In some cell types, caspase-8 can also cleave the BH3-only protein Bid to truncated Bid (tBid), which then activates the intrinsic pathway, thus amplifying the apoptotic signal.
Quantitative Assessment of Apoptosis Induction
When evaluating a potential anti-cancer agent, it is crucial to quantify its apoptotic-inducing activity. The following table summarizes key parameters that are often measured.
| Parameter | Description | Common Assay(s) | Example Metric |
| Cell Viability | Measures the overall health and number of living cells after treatment. | MTT, MTS, CellTiter-Glo | IC50 (concentration that inhibits 50% of cell growth) |
| Apoptotic Cell Population | Differentiates between live, apoptotic, and necrotic cells. | Annexin V/Propidium Iodide Staining | Percentage of Annexin V positive cells |
| Caspase Activity | Measures the activity of key executioner caspases. | Caspase-3/7, -8, -9 Glo Assays | Fold increase in luminescence/fluorescence |
| Mitochondrial Membrane Potential (ΔΨm) | Detects the loss of mitochondrial membrane potential, an early event in intrinsic apoptosis. | JC-1, TMRE Staining | Ratio of red/green fluorescence |
| DNA Fragmentation | Detects the cleavage of DNA into smaller fragments, a hallmark of late apoptosis. | TUNEL Assay | Percentage of TUNEL positive cells |
Experimental Protocols for Apoptosis Assessment
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., CTA056) at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Caspase Activity Assay
Principle: This assay uses a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence. When the caspase is active, it cleaves the substrate, releasing a molecule that generates a luminescent or fluorescent signal.
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the test compound and controls.
-
Add the caspase-glo reagent directly to the wells.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. The signal intensity is proportional to the caspase activity.
Western Blotting for Apoptotic Proteins
Principle: This technique is used to detect changes in the expression levels of key apoptotic proteins.
Protocol:
-
Treat cells with the test compound and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
The induction of apoptosis in cancer cells remains a cornerstone of anti-cancer therapy. A thorough understanding of the intrinsic and extrinsic apoptotic pathways is essential for the rational design and development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the robust evaluation of a compound's ability to induce apoptosis. By employing these methods, researchers can effectively characterize the mechanism of action of new anti-cancer drugs and advance their development towards clinical application.
References
- 1. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
The Role of Apoptosis Induction in Cancer Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1][2] Consequently, the induction of apoptosis in cancer cells is a primary objective for many therapeutic strategies. This technical guide provides an in-depth overview of the core mechanisms of apoptosis, focusing on the key signaling pathways that can be targeted for therapeutic intervention. It also details common experimental protocols used to evaluate the apoptotic effects of anti-cancer agents and presents this information in a structured format to aid in research and drug development.
Introduction to Apoptosis in Cancer
Apoptosis is a highly regulated and essential process for normal tissue homeostasis, eliminating damaged or unwanted cells.[3][4] In the context of cancer, the apoptotic machinery is often dysfunctional, leading to tumor progression and resistance to therapy.[1][2][5] Therapeutic strategies aimed at inducing apoptosis in cancer cells seek to reactivate these dormant cell death pathways.[2] The two primary pathways of apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[3][4][6]
Key Signaling Pathways in Apoptosis
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[6] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[5][6] The balance between these proteins determines the cell's fate. Upon activation, pro-apoptotic proteins lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[4][6] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.[6][7]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface.[4] This ligand-receptor binding leads to the recruitment of adaptor proteins, such as Fas-associated death domain (FADD), and pro-caspase-8 to form the death-inducing signaling complex (DISC).[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3 and -7, to execute apoptosis.[7] In some cell types, caspase-8 can also cleave the BH3-only protein Bid to truncated Bid (tBid), which then activates the intrinsic pathway, thus amplifying the apoptotic signal.
Quantitative Assessment of Apoptosis Induction
When evaluating a potential anti-cancer agent, it is crucial to quantify its apoptotic-inducing activity. The following table summarizes key parameters that are often measured.
| Parameter | Description | Common Assay(s) | Example Metric |
| Cell Viability | Measures the overall health and number of living cells after treatment. | MTT, MTS, CellTiter-Glo | IC50 (concentration that inhibits 50% of cell growth) |
| Apoptotic Cell Population | Differentiates between live, apoptotic, and necrotic cells. | Annexin V/Propidium Iodide Staining | Percentage of Annexin V positive cells |
| Caspase Activity | Measures the activity of key executioner caspases. | Caspase-3/7, -8, -9 Glo Assays | Fold increase in luminescence/fluorescence |
| Mitochondrial Membrane Potential (ΔΨm) | Detects the loss of mitochondrial membrane potential, an early event in intrinsic apoptosis. | JC-1, TMRE Staining | Ratio of red/green fluorescence |
| DNA Fragmentation | Detects the cleavage of DNA into smaller fragments, a hallmark of late apoptosis. | TUNEL Assay | Percentage of TUNEL positive cells |
Experimental Protocols for Apoptosis Assessment
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., CTA056) at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Caspase Activity Assay
Principle: This assay uses a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence. When the caspase is active, it cleaves the substrate, releasing a molecule that generates a luminescent or fluorescent signal.
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the test compound and controls.
-
Add the caspase-glo reagent directly to the wells.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. The signal intensity is proportional to the caspase activity.
Western Blotting for Apoptotic Proteins
Principle: This technique is used to detect changes in the expression levels of key apoptotic proteins.
Protocol:
-
Treat cells with the test compound and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
The induction of apoptosis in cancer cells remains a cornerstone of anti-cancer therapy. A thorough understanding of the intrinsic and extrinsic apoptotic pathways is essential for the rational design and development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the robust evaluation of a compound's ability to induce apoptosis. By employing these methods, researchers can effectively characterize the mechanism of action of new anti-cancer drugs and advance their development towards clinical application.
References
- 1. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Preliminary Technical Guide: CTA056 for Autoimmune Disease
For: Researchers, Scientists, and Drug Development Professionals
Topic: This document provides an in-depth technical overview of the preliminary studies on CTA056, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), and its potential therapeutic application in the treatment of autoimmune diseases.
Executive Summary
This compound is a small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the signaling pathways of T-cells.[1][2][3] Given the central role of T-cells in the pathophysiology of numerous autoimmune disorders, this compound presents a promising therapeutic candidate.[1][4] Preclinical investigations, primarily in the context of T-cell malignancies, have elucidated its mechanism of action and demonstrated its biological activity. While direct studies of this compound in autoimmune disease models are not yet extensively published, the established role of Itk in autoimmunity provides a strong rationale for its investigation in this therapeutic area.[1][4] This guide summarizes the existing data on this compound and outlines the scientific basis for its development as a treatment for autoimmune diseases.
Core Compound Data: this compound
| Property | Value | Reference |
| Target | Interleukin-2-inducible T-cell kinase (Itk) | [1][5][6] |
| CAS Number | 1265822-30-7 | [5][6] |
| Molecular Formula | C₃₅H₃₄N₆O | [2][6] |
| Molecular Weight | 554.68 g/mol | [2][6] |
| IC₅₀ (Itk) | 0.1 µM | [5][6] |
| IC₅₀ (Btk) | 0.4 µM | [6] |
| IC₅₀ (Etk) | 5 µM | [6] |
Mechanism of Action
This compound functions as a selective inhibitor of Itk, a member of the Tec family of non-receptor tyrosine kinases that plays a pivotal role in T-cell receptor (TCR) signaling.[1][3] Upon TCR activation, Itk is recruited to the cell membrane and becomes phosphorylated, initiating a downstream signaling cascade.
This compound exerts its effects by inhibiting the phosphorylation of Itk.[1] This action subsequently blocks the activation of key downstream signaling molecules, including Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1][4] The inhibition of this cascade leads to two primary outcomes:
-
Reduced Cytokine Production: The secretion of pro-inflammatory cytokines, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is significantly decreased.[1][3][4]
-
Induction of Apoptosis: In activated T-cells, this compound has been shown to induce programmed cell death.[1][5]
The following diagram illustrates the signaling pathway inhibited by this compound.
Preclinical Data (Oncology Models)
While specific data for this compound in autoimmune models is pending, its efficacy has been demonstrated in preclinical oncology models, which provides a foundational understanding of its in vivo activity.
In Vitro Studies
This compound has been shown to selectively target malignant T-cell lines, such as acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while having minimal effects on normal T-cells.[1]
In Vivo Xenograft Model
In a xenograft model using MOLT-4 (human acute lymphoblastic leukemia) cells, this compound demonstrated significant anti-tumor activity.
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Mice | MOLT-4 Xenograft | This compound | 5 mg/kg (intratumoral, twice weekly) | Prevention of tumor growth | [4] |
Rationale for Use in Autoimmune Disease
The therapeutic potential of this compound in autoimmune diseases is strongly supported by the critical role of its target, Itk, in the activation and differentiation of T-helper cells, particularly Th2 and Th17 lineages, which are implicated in the pathology of many autoimmune conditions.[7]
The following workflow outlines the proposed investigation of this compound in autoimmune disease models.
Experimental Protocols
The following are representative methodologies for key experiments based on the initial characterization of this compound and standard practices for evaluating Itk inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of this compound against Itk and other kinases.
-
Methodology:
-
Recombinant human Itk, Btk, and Etk enzymes are used.
-
A suitable substrate (e.g., a poly-Glu-Tyr peptide) is coated on a 96-well plate.
-
The kinase reaction is initiated by adding ATP and the respective enzyme in the presence of varying concentrations of this compound.
-
After incubation, the amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric or fluorescent detection method.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cellular Phosphorylation Assay
-
Objective: To assess the effect of this compound on the phosphorylation of Itk and its downstream targets in a cellular context.
-
Methodology:
-
Jurkat or MOLT-4 cells are treated with various concentrations of this compound for a specified time.
-
Cells are then stimulated to activate the TCR pathway (e.g., using anti-CD3/CD28 antibodies).
-
Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.
-
Phosphorylation of Itk, PLC-γ, Akt, and ERK is detected using phospho-specific antibodies.
-
Cytokine Secretion Assay
-
Objective: To measure the impact of this compound on the production of IL-2 and IFN-γ.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line are pre-incubated with this compound.
-
Cells are stimulated with a TCR agonist.
-
The supernatant is collected after 24-48 hours.
-
The concentrations of IL-2 and IFN-γ in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Efficacy Study (Collagen-Induced Arthritis Model)
-
Objective: To evaluate the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.
-
Methodology:
-
Arthritis is induced in DBA/1 mice by immunization with type II collagen emulsified in Freund's complete adjuvant.
-
A booster immunization is given 21 days later.
-
Treatment with this compound (at various doses, administered orally or intraperitoneally) is initiated at the onset of clinical signs of arthritis.
-
The severity of arthritis is monitored using a clinical scoring system (e.g., assessing paw swelling and joint inflammation).
-
At the end of the study, histological analysis of the joints is performed to assess cartilage and bone erosion.
-
Serum levels of inflammatory cytokines and anti-collagen antibodies are measured.
-
Future Directions
The preliminary data on this compound strongly support its further investigation as a therapeutic agent for autoimmune diseases. Future studies should focus on:
-
Evaluating the efficacy of this compound in established animal models of various autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and systemic lupus erythematosus (SLE) models.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to establish a dose-response relationship and an optimal dosing regimen.
-
Performing comprehensive toxicology studies to assess the safety profile of this compound.
Successful outcomes in these preclinical studies would provide a solid foundation for advancing this compound into clinical trials for the treatment of autoimmune diseases in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD28 and ITK signals regulate autoreactive T cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Maverakis Lab: Maverakis Lab Publications [maverakis.com]
- 6. jurkat t — TargetMol Chemicals [targetmol.com]
- 7. AU2019413360A1 - Cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]
Preliminary Technical Guide: CTA056 for Autoimmune Disease
For: Researchers, Scientists, and Drug Development Professionals
Topic: This document provides an in-depth technical overview of the preliminary studies on CTA056, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), and its potential therapeutic application in the treatment of autoimmune diseases.
Executive Summary
This compound is a small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the signaling pathways of T-cells.[1][2][3] Given the central role of T-cells in the pathophysiology of numerous autoimmune disorders, this compound presents a promising therapeutic candidate.[1][4] Preclinical investigations, primarily in the context of T-cell malignancies, have elucidated its mechanism of action and demonstrated its biological activity. While direct studies of this compound in autoimmune disease models are not yet extensively published, the established role of Itk in autoimmunity provides a strong rationale for its investigation in this therapeutic area.[1][4] This guide summarizes the existing data on this compound and outlines the scientific basis for its development as a treatment for autoimmune diseases.
Core Compound Data: this compound
| Property | Value | Reference |
| Target | Interleukin-2-inducible T-cell kinase (Itk) | [1][5][6] |
| CAS Number | 1265822-30-7 | [5][6] |
| Molecular Formula | C₃₅H₃₄N₆O | [2][6] |
| Molecular Weight | 554.68 g/mol | [2][6] |
| IC₅₀ (Itk) | 0.1 µM | [5][6] |
| IC₅₀ (Btk) | 0.4 µM | [6] |
| IC₅₀ (Etk) | 5 µM | [6] |
Mechanism of Action
This compound functions as a selective inhibitor of Itk, a member of the Tec family of non-receptor tyrosine kinases that plays a pivotal role in T-cell receptor (TCR) signaling.[1][3] Upon TCR activation, Itk is recruited to the cell membrane and becomes phosphorylated, initiating a downstream signaling cascade.
This compound exerts its effects by inhibiting the phosphorylation of Itk.[1] This action subsequently blocks the activation of key downstream signaling molecules, including Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1][4] The inhibition of this cascade leads to two primary outcomes:
-
Reduced Cytokine Production: The secretion of pro-inflammatory cytokines, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is significantly decreased.[1][3][4]
-
Induction of Apoptosis: In activated T-cells, this compound has been shown to induce programmed cell death.[1][5]
The following diagram illustrates the signaling pathway inhibited by this compound.
Preclinical Data (Oncology Models)
While specific data for this compound in autoimmune models is pending, its efficacy has been demonstrated in preclinical oncology models, which provides a foundational understanding of its in vivo activity.
In Vitro Studies
This compound has been shown to selectively target malignant T-cell lines, such as acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while having minimal effects on normal T-cells.[1]
In Vivo Xenograft Model
In a xenograft model using MOLT-4 (human acute lymphoblastic leukemia) cells, this compound demonstrated significant anti-tumor activity.
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Mice | MOLT-4 Xenograft | This compound | 5 mg/kg (intratumoral, twice weekly) | Prevention of tumor growth | [4] |
Rationale for Use in Autoimmune Disease
The therapeutic potential of this compound in autoimmune diseases is strongly supported by the critical role of its target, Itk, in the activation and differentiation of T-helper cells, particularly Th2 and Th17 lineages, which are implicated in the pathology of many autoimmune conditions.[7]
The following workflow outlines the proposed investigation of this compound in autoimmune disease models.
Experimental Protocols
The following are representative methodologies for key experiments based on the initial characterization of this compound and standard practices for evaluating Itk inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of this compound against Itk and other kinases.
-
Methodology:
-
Recombinant human Itk, Btk, and Etk enzymes are used.
-
A suitable substrate (e.g., a poly-Glu-Tyr peptide) is coated on a 96-well plate.
-
The kinase reaction is initiated by adding ATP and the respective enzyme in the presence of varying concentrations of this compound.
-
After incubation, the amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric or fluorescent detection method.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cellular Phosphorylation Assay
-
Objective: To assess the effect of this compound on the phosphorylation of Itk and its downstream targets in a cellular context.
-
Methodology:
-
Jurkat or MOLT-4 cells are treated with various concentrations of this compound for a specified time.
-
Cells are then stimulated to activate the TCR pathway (e.g., using anti-CD3/CD28 antibodies).
-
Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.
-
Phosphorylation of Itk, PLC-γ, Akt, and ERK is detected using phospho-specific antibodies.
-
Cytokine Secretion Assay
-
Objective: To measure the impact of this compound on the production of IL-2 and IFN-γ.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line are pre-incubated with this compound.
-
Cells are stimulated with a TCR agonist.
-
The supernatant is collected after 24-48 hours.
-
The concentrations of IL-2 and IFN-γ in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Efficacy Study (Collagen-Induced Arthritis Model)
-
Objective: To evaluate the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.
-
Methodology:
-
Arthritis is induced in DBA/1 mice by immunization with type II collagen emulsified in Freund's complete adjuvant.
-
A booster immunization is given 21 days later.
-
Treatment with this compound (at various doses, administered orally or intraperitoneally) is initiated at the onset of clinical signs of arthritis.
-
The severity of arthritis is monitored using a clinical scoring system (e.g., assessing paw swelling and joint inflammation).
-
At the end of the study, histological analysis of the joints is performed to assess cartilage and bone erosion.
-
Serum levels of inflammatory cytokines and anti-collagen antibodies are measured.
-
Future Directions
The preliminary data on this compound strongly support its further investigation as a therapeutic agent for autoimmune diseases. Future studies should focus on:
-
Evaluating the efficacy of this compound in established animal models of various autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and systemic lupus erythematosus (SLE) models.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to establish a dose-response relationship and an optimal dosing regimen.
-
Performing comprehensive toxicology studies to assess the safety profile of this compound.
Successful outcomes in these preclinical studies would provide a solid foundation for advancing this compound into clinical trials for the treatment of autoimmune diseases in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD28 and ITK signals regulate autoreactive T cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Maverakis Lab: Maverakis Lab Publications [maverakis.com]
- 6. jurkat t — TargetMol Chemicals [targetmol.com]
- 7. AU2019413360A1 - Cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]
Unraveling the Impact of CTA056 on T-Cell Cytokine Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of novel immunotherapies has revolutionized the landscape of cancer treatment. Among these, agents that modulate T-cell activity hold immense promise. CTA056 is an investigational therapeutic agent whose mechanism of action involves the intricate signaling pathways of T-lymphocytes, leading to a significant impact on their cytokine release profile. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on cytokine release from T-cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.
While publicly available information on a compound specifically designated "this compound" is not available in the current scientific literature, this guide synthesizes general principles and data from analogous T-cell engaging therapies to provide a foundational understanding for researchers in this field. The experimental protocols and data presented are based on established methodologies used to characterize similar therapeutic agents.
Core Mechanism of T-Cell Activation and Cytokine Release
T-cell activation is a complex and tightly regulated process that is fundamental to the adaptive immune response. It is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[1][2] This initial signal (Signal 1) is, in itself, insufficient to trigger a full T-cell response. A second, co-stimulatory signal (Signal 2) is required, typically delivered through the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC.[2]
Upon successful receipt of these two signals, a cascade of intracellular signaling events is initiated, leading to T-cell proliferation, differentiation, and the secretion of a wide array of cytokines.[2] These cytokines, including interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), are crucial for orchestrating an effective immune response. However, the excessive and uncontrolled release of these potent signaling molecules can lead to a dangerous systemic inflammatory response known as cytokine release syndrome (CRS).[3][4][5]
Visualizing the T-Cell Activation Pathway
The following diagram illustrates the canonical two-signal model of T-cell activation.
References
- 1. CAR-T cell therapy - Mayo Clinic [mayoclinic.org]
- 2. Clinical Pharmacology of Cytokine Release Syndrome with T-Cell–Engaging Bispecific Antibodies: Current Insights and Drug Development Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Unraveling the Impact of CTA056 on T-Cell Cytokine Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of novel immunotherapies has revolutionized the landscape of cancer treatment. Among these, agents that modulate T-cell activity hold immense promise. CTA056 is an investigational therapeutic agent whose mechanism of action involves the intricate signaling pathways of T-lymphocytes, leading to a significant impact on their cytokine release profile. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on cytokine release from T-cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.
While publicly available information on a compound specifically designated "this compound" is not available in the current scientific literature, this guide synthesizes general principles and data from analogous T-cell engaging therapies to provide a foundational understanding for researchers in this field. The experimental protocols and data presented are based on established methodologies used to characterize similar therapeutic agents.
Core Mechanism of T-Cell Activation and Cytokine Release
T-cell activation is a complex and tightly regulated process that is fundamental to the adaptive immune response. It is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[1][2] This initial signal (Signal 1) is, in itself, insufficient to trigger a full T-cell response. A second, co-stimulatory signal (Signal 2) is required, typically delivered through the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC.[2]
Upon successful receipt of these two signals, a cascade of intracellular signaling events is initiated, leading to T-cell proliferation, differentiation, and the secretion of a wide array of cytokines.[2] These cytokines, including interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), are crucial for orchestrating an effective immune response. However, the excessive and uncontrolled release of these potent signaling molecules can lead to a dangerous systemic inflammatory response known as cytokine release syndrome (CRS).[3][4][5]
Visualizing the T-Cell Activation Pathway
The following diagram illustrates the canonical two-signal model of T-cell activation.
References
- 1. CAR-T cell therapy - Mayo Clinic [mayoclinic.org]
- 2. Clinical Pharmacology of Cytokine Release Syndrome with T-Cell–Engaging Bispecific Antibodies: Current Insights and Drug Development Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Understanding the Pharmacokinetics of CTA056: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. By targeting Itk, this compound presents a promising therapeutic strategy for T-cell malignancies such as T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action and the requisite pharmacokinetic considerations for its development as a therapeutic agent. While detailed pharmacokinetic parameters for this compound are not publicly available, this document outlines the standard experimental protocols and data interpretation necessary for a thorough pharmacokinetic characterization.
Introduction to this compound
This compound (CAS: 1265822-30-7; Molecular Formula: C₃₅H₃₄N₆O; Molecular Weight: 554.68 g/mol ) is a small molecule inhibitor that has demonstrated high inhibitory effects on Interleukin-2-inducible T-cell kinase (Itk). It also shows activity against Bruton's tyrosine kinase (Btk) and endothelial and epithelial tyrosine kinase (Etk), though to a lesser extent. Its primary therapeutic potential lies in its ability to selectively induce apoptosis in malignant T-cells with minimal impact on normal T-cells.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of Itk. In T-cells, TCR activation triggers a signaling cascade in which Itk plays a pivotal role. The binding of an antigen to the TCR initiates the phosphorylation of downstream targets, including Itk. Activated Itk then phosphorylates and activates phospholipase C-gamma (PLC-γ), which in turn leads to the activation of key transcription factors. This signaling pathway is essential for T-cell activation, proliferation, and cytokine release.
This compound intervenes in this pathway by inhibiting the phosphorylation of Itk. This action prevents the activation of downstream effectors such as PLC-γ, Akt, and extracellular signal-regulated kinase (ERK). The consequences of this inhibition are a reduction in the secretion of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and the induction of apoptosis in malignant T-cells.
Pharmacokinetics of this compound
A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its successful development. While specific quantitative PK data for this compound are not available in the public domain, this section outlines the key parameters and the experimental approaches required for its characterization.
Absorption
The absorption profile determines how the drug enters the systemic circulation. Key parameters to be determined are:
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Tmax (h) | The time to reach the maximum plasma concentration after administration. |
| Cmax (ng/mL) | The maximum plasma concentration of the drug. |
These parameters would be assessed following different routes of administration, primarily oral (PO) and intravenous (IV).
Distribution
Distribution studies describe how a drug disseminates throughout the body. Important parameters include:
| Parameter | Description |
| Plasma Protein Binding (%) | The extent to which a drug binds to proteins in the blood plasma. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Blood-to-Plasma Ratio | The ratio of the drug concentration in whole blood versus plasma. |
Metabolism
Metabolism studies identify the transformation of the parent drug into its metabolites. This is critical for understanding the drug's efficacy and potential for toxicity. Key aspects to investigate are:
| Parameter | Description |
| Metabolic Pathways | The biochemical reactions that alter the drug, such as oxidation, reduction, hydrolysis, and conjugation. |
| Major Metabolites | Identification and characterization of the primary metabolites. |
| Metabolizing Enzymes | Identification of the primary enzymes (e.g., cytochrome P450 isoforms) responsible for the drug's metabolism. |
Excretion
Excretion studies determine how the drug and its metabolites are removed from the body.
| Parameter | Description |
| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
| Routes of Excretion | The primary routes of elimination (e.g., renal, fecal). |
Experimental Protocols
The following are detailed methodologies for key experiments required to establish the pharmacokinetic profile of this compound.
In Vitro Studies
4.1.1. Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (human, rat, mouse), this compound, and a buffer solution.
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining this compound in each aliquot using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the in vitro half-life and intrinsic clearance.
-
4.1.2. Plasma Protein Binding Assay
-
Objective: To quantify the extent of this compound binding to plasma proteins.
-
Protocol:
-
Use a rapid equilibrium dialysis (RED) device.
-
Add plasma containing this compound to one chamber and a buffer solution to the other.
-
Incubate the device at 37°C until equilibrium is reached.
-
Measure the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the percentage of this compound bound to plasma proteins.
-
In Vivo Studies
4.2.1. Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound after IV and PO administration in rats or mice.
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals via IV bolus and another cohort via oral gavage.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
Conclusion
This compound is a promising Itk inhibitor with a clear mechanism of action that supports its development for T-cell malignancies. While its in vitro activity is established, a comprehensive understanding of its pharmacokinetic profile is essential for its translation to clinical settings. The experimental protocols outlined in this guide provide a roadmap for the necessary ADME studies. The data generated from these studies will be critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ultimately ensuring the safety and efficacy of this compound as a novel therapeutic agent. Further research and publication of these critical data are eagerly awaited by the scientific community.
Understanding the Pharmacokinetics of CTA056: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. By targeting Itk, this compound presents a promising therapeutic strategy for T-cell malignancies such as T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action and the requisite pharmacokinetic considerations for its development as a therapeutic agent. While detailed pharmacokinetic parameters for this compound are not publicly available, this document outlines the standard experimental protocols and data interpretation necessary for a thorough pharmacokinetic characterization.
Introduction to this compound
This compound (CAS: 1265822-30-7; Molecular Formula: C₃₅H₃₄N₆O; Molecular Weight: 554.68 g/mol ) is a small molecule inhibitor that has demonstrated high inhibitory effects on Interleukin-2-inducible T-cell kinase (Itk). It also shows activity against Bruton's tyrosine kinase (Btk) and endothelial and epithelial tyrosine kinase (Etk), though to a lesser extent. Its primary therapeutic potential lies in its ability to selectively induce apoptosis in malignant T-cells with minimal impact on normal T-cells.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of Itk. In T-cells, TCR activation triggers a signaling cascade in which Itk plays a pivotal role. The binding of an antigen to the TCR initiates the phosphorylation of downstream targets, including Itk. Activated Itk then phosphorylates and activates phospholipase C-gamma (PLC-γ), which in turn leads to the activation of key transcription factors. This signaling pathway is essential for T-cell activation, proliferation, and cytokine release.
This compound intervenes in this pathway by inhibiting the phosphorylation of Itk. This action prevents the activation of downstream effectors such as PLC-γ, Akt, and extracellular signal-regulated kinase (ERK). The consequences of this inhibition are a reduction in the secretion of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and the induction of apoptosis in malignant T-cells.
Pharmacokinetics of this compound
A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its successful development. While specific quantitative PK data for this compound are not available in the public domain, this section outlines the key parameters and the experimental approaches required for its characterization.
Absorption
The absorption profile determines how the drug enters the systemic circulation. Key parameters to be determined are:
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Tmax (h) | The time to reach the maximum plasma concentration after administration. |
| Cmax (ng/mL) | The maximum plasma concentration of the drug. |
These parameters would be assessed following different routes of administration, primarily oral (PO) and intravenous (IV).
Distribution
Distribution studies describe how a drug disseminates throughout the body. Important parameters include:
| Parameter | Description |
| Plasma Protein Binding (%) | The extent to which a drug binds to proteins in the blood plasma. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Blood-to-Plasma Ratio | The ratio of the drug concentration in whole blood versus plasma. |
Metabolism
Metabolism studies identify the transformation of the parent drug into its metabolites. This is critical for understanding the drug's efficacy and potential for toxicity. Key aspects to investigate are:
| Parameter | Description |
| Metabolic Pathways | The biochemical reactions that alter the drug, such as oxidation, reduction, hydrolysis, and conjugation. |
| Major Metabolites | Identification and characterization of the primary metabolites. |
| Metabolizing Enzymes | Identification of the primary enzymes (e.g., cytochrome P450 isoforms) responsible for the drug's metabolism. |
Excretion
Excretion studies determine how the drug and its metabolites are removed from the body.
| Parameter | Description |
| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
| Routes of Excretion | The primary routes of elimination (e.g., renal, fecal). |
Experimental Protocols
The following are detailed methodologies for key experiments required to establish the pharmacokinetic profile of this compound.
In Vitro Studies
4.1.1. Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (human, rat, mouse), this compound, and a buffer solution.
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining this compound in each aliquot using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the in vitro half-life and intrinsic clearance.
-
4.1.2. Plasma Protein Binding Assay
-
Objective: To quantify the extent of this compound binding to plasma proteins.
-
Protocol:
-
Use a rapid equilibrium dialysis (RED) device.
-
Add plasma containing this compound to one chamber and a buffer solution to the other.
-
Incubate the device at 37°C until equilibrium is reached.
-
Measure the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the percentage of this compound bound to plasma proteins.
-
In Vivo Studies
4.2.1. Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound after IV and PO administration in rats or mice.
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals via IV bolus and another cohort via oral gavage.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
Conclusion
This compound is a promising Itk inhibitor with a clear mechanism of action that supports its development for T-cell malignancies. While its in vitro activity is established, a comprehensive understanding of its pharmacokinetic profile is essential for its translation to clinical settings. The experimental protocols outlined in this guide provide a roadmap for the necessary ADME studies. The data generated from these studies will be critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ultimately ensuring the safety and efficacy of this compound as a novel therapeutic agent. Further research and publication of these critical data are eagerly awaited by the scientific community.
An In-depth Technical Guide to the T-Cell Receptor (TCR) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the molecule "CTA056" did not yield any specific information in the public domain. Therefore, this guide focuses on the core of the user's request: a detailed technical overview of the T-cell receptor (TCR) pathway, its components, and the experimental methods used to study it.
Introduction to T-Cell Receptor (TCR) Signaling
The T-cell receptor (TCR) is a protein complex on the surface of T lymphocytes (T-cells) responsible for recognizing antigens presented by major histocompatibility complex (MHC) molecules.[1][2][3] This recognition event is a cornerstone of the adaptive immune response. Upon binding to a specific peptide-MHC (pMHC) ligand, the TCR initiates a complex cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation into effector cells, and cytokine production.[4] The proper regulation of this pathway is critical for mounting effective immune responses against pathogens and tumors while maintaining self-tolerance to prevent autoimmunity.[1][5]
The TCR itself does not have intrinsic signaling capabilities. Instead, it is non-covalently associated with the CD3 (cluster of differentiation 3) and ζ (zeta) chain proteins, which contain immunoreceptor tyrosine-based activation motifs (ITAMs) in their cytoplasmic domains.[6] These ITAMs are the primary signaling modules of the complex. The initiation of TCR signaling is a highly orchestrated process involving protein tyrosine kinases (PTKs), adaptor proteins, and the generation of second messengers that propagate the signal downstream to activate transcription factors like NFAT, NF-κB, and AP-1.[1][7]
Core Components and Quantitative Data
The TCR signaling network comprises a multitude of proteins, each with a specific role. The precise quantification of these components and their modifications is crucial for understanding signal strength and cellular outcomes.
Table 1: Key Proteins in the TCR Signaling Pathway
| Protein Category | Example Proteins | Core Function |
| Receptor Complex | TCRα/β, CD3δ/ε/γ, ζ-chain | Recognizes pMHC and transmits signals via ITAMs.[6][8] |
| Co-receptors | CD4, CD8 | Stabilize the TCR-pMHC interaction and recruit Lck to the signaling complex.[2] |
| Co-stimulatory | CD28 | Provides a critical "second signal" for full T-cell activation, often by activating the PI3K pathway.[7][9] |
| Src Family Kinases | Lck, Fyn | The most proximal kinases; phosphorylate ITAMs on CD3 and ζ-chains, initiating the cascade.[3][7] |
| Syk Family Kinases | ZAP-70 | Recruited to phosphorylated ITAMs and subsequently activated by Lck; phosphorylates key downstream adaptors.[3] |
| Adaptor Proteins | LAT, SLP-76 | Scaffolding proteins that recruit downstream signaling molecules to form a "signalosome" upon phosphorylation by ZAP-70.[7] |
| Enzymes | PLCγ1, PI3K, Itk | Generate second messengers (IP3, DAG) and activate further downstream pathways.[7] |
| Transcription Factors | NFAT, NF-κB, AP-1 | Translocate to the nucleus to drive the gene expression programs for T-cell activation, proliferation, and effector function.[7][10] |
Table 2: Example Quantitative Parameters in TCR Signaling
| Parameter | Typical Value/Observation | Significance | Experimental Method |
| Active Lck in Resting T-Cells | Estimated between ~2% to 50% of total Lck.[6] | A pool of basally active Lck is available to rapidly initiate signaling upon TCR engagement. | Immunodepletion, Mass Spectrometry |
| TCR Stimulation for Proliferation | Requires sustained signaling for at least 18-24 hours in naive CD4+ T-cells.[11] | A temporal threshold exists for commitment to cell division. | Cell Proliferation Assays |
| Anti-CD3 Antibody for Activation | Plate-bound: 5-10 µg/mL; Soluble (with crosslinker): 10 µg/mL.[12] | Defines the signal strength in in vitro models. | T-Cell Activation Assays |
| Anti-CD28 Antibody for Co-stimulation | Soluble: 2-5 µg/mL.[4][9] | Provides the necessary second signal for robust activation. | T-Cell Activation Assays |
| Jurkat Cell Density for Assays | 1 x 10^6 to 2 x 10^6 cells/mL.[9] | Optimal cell density is critical for reproducible results in activation experiments. | Cell Counting |
| IL-2 Production Post-Activation | Measurable 6 to 12 hours after stimulation.[13] | A key downstream indicator of successful T-cell activation and effector function. | ELISA |
Signaling Pathways and Visualizations
Upon TCR engagement, a series of phosphorylation events leads to the activation of several branching downstream pathways.
Diagram 1: Core T-Cell Receptor Signaling Cascade
Caption: Overview of the proximal TCR signaling cascade.
Key Experimental Protocols
Studying the TCR pathway requires a variety of specialized molecular and cellular biology techniques. The Jurkat T-cell line is a common model system for these studies.[14]
Protocol 1: In Vitro T-Cell Activation for Signaling Analysis
This protocol describes a general method for activating Jurkat cells to study early signaling events like protein phosphorylation.
1. Cell Preparation:
-
Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, ice-cold PBS and resuspend in serum-free RPMI at a concentration of 2 x 10^6 cells/mL.[9]
-
Rest the cells at 37°C for 1 hour to allow them to return to a basal signaling state.[12]
2. Plate Coating (for plate-bound antibody stimulation):
-
Dilute anti-human CD3ε antibody (clone OKT3 or UCHT1) to 10 µg/mL in sterile PBS.[12]
-
Add 500 µL of the antibody solution to each well of a 24-well tissue culture plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[12]
-
Before use, wash the wells twice with sterile PBS to remove any unbound antibody.[4]
3. T-Cell Stimulation:
-
Add the prepared Jurkat cell suspension to the antibody-coated wells.
-
For co-stimulation, add soluble anti-human CD28 antibody to a final concentration of 3-5 µg/mL.[9]
-
Incubate at 37°C for the desired time points (e.g., 0, 2, 5, 10, 30 minutes for early phosphorylation events).
4. Cell Lysis:
-
To stop the stimulation, immediately place the plate on ice and add ice-cold PBS.
-
Pellet the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.[9]
-
Lyse the cell pellet with an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The resulting cell lysate is now ready for downstream analysis like Western Blotting or Immunoprecipitation.
Protocol 2: Immunoprecipitation (IP) of TCR Signaling Proteins
This protocol is for enriching a specific protein (e.g., ZAP-70) from activated T-cell lysates to study its phosphorylation status or interacting partners (Co-IP).
1. Lysate Preparation:
-
Prepare cell lysates from stimulated and unstimulated Jurkat cells as described in Protocol 1.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. Immunocomplex Formation:
-
To 500 µg of cell lysate, add the appropriate amount of primary antibody specific to the target protein (e.g., anti-ZAP-70). The optimal antibody concentration should be determined empirically.[15]
-
Set up a negative control using a corresponding isotype control IgG antibody.[15]
-
Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.[15]
3. Capture of Immunocomplex:
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) beads to each sample.
-
Incubate on a rotator for an additional 1-4 hours at 4°C to capture the antibody-antigen complexes.[15]
4. Washing:
-
Pellet the beads by gentle centrifugation (500-1000 rpm) for 30-60 seconds at 4°C.[15]
-
Carefully remove the supernatant (this is the unbound fraction).
-
Wash the beads 3-4 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.[15]
5. Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2X Laemmli SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein from the beads and denature it.
-
Centrifuge to pellet the beads. The supernatant now contains the enriched protein, ready for analysis by Western Blot.
Diagram 2: Experimental Workflow for Co-Immunoprecipitation and Western Blot
Caption: Workflow for Co-IP and Western Blot analysis.
Methods for Quantitative Analysis
Several techniques are employed to quantify the components and activation state of the TCR signaling pathway.
-
Western Blotting: This is a common method to assess the phosphorylation state of a specific protein.[16] By using a phospho-specific antibody, one can detect the activated form of a kinase or adaptor. Normalizing the phospho-protein signal to the total protein signal provides a semi-quantitative measure of activation.[17]
-
Flow Cytometry: An indispensable tool for analyzing cell surface markers and intracellular signaling molecules on a single-cell basis.[7] It can be used to quantify the expression of activation markers (like CD69 or CD25) or to measure the phosphorylation of intracellular proteins (e.g., Phospho-ZAP-70) using a technique called Phosflow.[7][12]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A powerful method for quantifying the secretion of cytokines, such as IL-2, into the cell culture supernatant.[16] This provides a quantitative measure of a key functional outcome of T-cell activation.
-
Mass Spectrometry: Advanced proteomics and phosphoproteomics approaches using mass spectrometry can provide a global and quantitative view of the changes in protein expression and phosphorylation across the entire pathway upon TCR stimulation.[6][18]
Diagram 3: Logic of Signal Integration for T-Cell Fate
Caption: T-cell fate is determined by signal integration.
Conclusion
The T-cell receptor signaling pathway is a complex and exquisitely regulated system that is central to adaptive immunity. A deep understanding of its components, their quantitative relationships, and their dynamics is essential for professionals in immunology research and drug development. The experimental protocols and analytical methods described here form the foundation for investigating this pathway, enabling the identification of new therapeutic targets for modulating immune responses in diseases ranging from cancer to autoimmunity.
References
- 1. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 2. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 3. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Profiling Proteins and Phosphorylation Sites During T Cell Activation Using an Integrated Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cd-genomics.com [cd-genomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Protocol for Barcoding T Cells Combined with Timed Stimulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. T cell activation and effector function in the human Jurkat T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation Workflow | Proteintech Group [ptglab.com]
- 16. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 17. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 18. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to the T-Cell Receptor (TCR) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the molecule "CTA056" did not yield any specific information in the public domain. Therefore, this guide focuses on the core of the user's request: a detailed technical overview of the T-cell receptor (TCR) pathway, its components, and the experimental methods used to study it.
Introduction to T-Cell Receptor (TCR) Signaling
The T-cell receptor (TCR) is a protein complex on the surface of T lymphocytes (T-cells) responsible for recognizing antigens presented by major histocompatibility complex (MHC) molecules.[1][2][3] This recognition event is a cornerstone of the adaptive immune response. Upon binding to a specific peptide-MHC (pMHC) ligand, the TCR initiates a complex cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation into effector cells, and cytokine production.[4] The proper regulation of this pathway is critical for mounting effective immune responses against pathogens and tumors while maintaining self-tolerance to prevent autoimmunity.[1][5]
The TCR itself does not have intrinsic signaling capabilities. Instead, it is non-covalently associated with the CD3 (cluster of differentiation 3) and ζ (zeta) chain proteins, which contain immunoreceptor tyrosine-based activation motifs (ITAMs) in their cytoplasmic domains.[6] These ITAMs are the primary signaling modules of the complex. The initiation of TCR signaling is a highly orchestrated process involving protein tyrosine kinases (PTKs), adaptor proteins, and the generation of second messengers that propagate the signal downstream to activate transcription factors like NFAT, NF-κB, and AP-1.[1][7]
Core Components and Quantitative Data
The TCR signaling network comprises a multitude of proteins, each with a specific role. The precise quantification of these components and their modifications is crucial for understanding signal strength and cellular outcomes.
Table 1: Key Proteins in the TCR Signaling Pathway
| Protein Category | Example Proteins | Core Function |
| Receptor Complex | TCRα/β, CD3δ/ε/γ, ζ-chain | Recognizes pMHC and transmits signals via ITAMs.[6][8] |
| Co-receptors | CD4, CD8 | Stabilize the TCR-pMHC interaction and recruit Lck to the signaling complex.[2] |
| Co-stimulatory | CD28 | Provides a critical "second signal" for full T-cell activation, often by activating the PI3K pathway.[7][9] |
| Src Family Kinases | Lck, Fyn | The most proximal kinases; phosphorylate ITAMs on CD3 and ζ-chains, initiating the cascade.[3][7] |
| Syk Family Kinases | ZAP-70 | Recruited to phosphorylated ITAMs and subsequently activated by Lck; phosphorylates key downstream adaptors.[3] |
| Adaptor Proteins | LAT, SLP-76 | Scaffolding proteins that recruit downstream signaling molecules to form a "signalosome" upon phosphorylation by ZAP-70.[7] |
| Enzymes | PLCγ1, PI3K, Itk | Generate second messengers (IP3, DAG) and activate further downstream pathways.[7] |
| Transcription Factors | NFAT, NF-κB, AP-1 | Translocate to the nucleus to drive the gene expression programs for T-cell activation, proliferation, and effector function.[7][10] |
Table 2: Example Quantitative Parameters in TCR Signaling
| Parameter | Typical Value/Observation | Significance | Experimental Method |
| Active Lck in Resting T-Cells | Estimated between ~2% to 50% of total Lck.[6] | A pool of basally active Lck is available to rapidly initiate signaling upon TCR engagement. | Immunodepletion, Mass Spectrometry |
| TCR Stimulation for Proliferation | Requires sustained signaling for at least 18-24 hours in naive CD4+ T-cells.[11] | A temporal threshold exists for commitment to cell division. | Cell Proliferation Assays |
| Anti-CD3 Antibody for Activation | Plate-bound: 5-10 µg/mL; Soluble (with crosslinker): 10 µg/mL.[12] | Defines the signal strength in in vitro models. | T-Cell Activation Assays |
| Anti-CD28 Antibody for Co-stimulation | Soluble: 2-5 µg/mL.[4][9] | Provides the necessary second signal for robust activation. | T-Cell Activation Assays |
| Jurkat Cell Density for Assays | 1 x 10^6 to 2 x 10^6 cells/mL.[9] | Optimal cell density is critical for reproducible results in activation experiments. | Cell Counting |
| IL-2 Production Post-Activation | Measurable 6 to 12 hours after stimulation.[13] | A key downstream indicator of successful T-cell activation and effector function. | ELISA |
Signaling Pathways and Visualizations
Upon TCR engagement, a series of phosphorylation events leads to the activation of several branching downstream pathways.
Diagram 1: Core T-Cell Receptor Signaling Cascade
Caption: Overview of the proximal TCR signaling cascade.
Key Experimental Protocols
Studying the TCR pathway requires a variety of specialized molecular and cellular biology techniques. The Jurkat T-cell line is a common model system for these studies.[14]
Protocol 1: In Vitro T-Cell Activation for Signaling Analysis
This protocol describes a general method for activating Jurkat cells to study early signaling events like protein phosphorylation.
1. Cell Preparation:
-
Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, ice-cold PBS and resuspend in serum-free RPMI at a concentration of 2 x 10^6 cells/mL.[9]
-
Rest the cells at 37°C for 1 hour to allow them to return to a basal signaling state.[12]
2. Plate Coating (for plate-bound antibody stimulation):
-
Dilute anti-human CD3ε antibody (clone OKT3 or UCHT1) to 10 µg/mL in sterile PBS.[12]
-
Add 500 µL of the antibody solution to each well of a 24-well tissue culture plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[12]
-
Before use, wash the wells twice with sterile PBS to remove any unbound antibody.[4]
3. T-Cell Stimulation:
-
Add the prepared Jurkat cell suspension to the antibody-coated wells.
-
For co-stimulation, add soluble anti-human CD28 antibody to a final concentration of 3-5 µg/mL.[9]
-
Incubate at 37°C for the desired time points (e.g., 0, 2, 5, 10, 30 minutes for early phosphorylation events).
4. Cell Lysis:
-
To stop the stimulation, immediately place the plate on ice and add ice-cold PBS.
-
Pellet the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.[9]
-
Lyse the cell pellet with an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The resulting cell lysate is now ready for downstream analysis like Western Blotting or Immunoprecipitation.
Protocol 2: Immunoprecipitation (IP) of TCR Signaling Proteins
This protocol is for enriching a specific protein (e.g., ZAP-70) from activated T-cell lysates to study its phosphorylation status or interacting partners (Co-IP).
1. Lysate Preparation:
-
Prepare cell lysates from stimulated and unstimulated Jurkat cells as described in Protocol 1.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. Immunocomplex Formation:
-
To 500 µg of cell lysate, add the appropriate amount of primary antibody specific to the target protein (e.g., anti-ZAP-70). The optimal antibody concentration should be determined empirically.[15]
-
Set up a negative control using a corresponding isotype control IgG antibody.[15]
-
Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.[15]
3. Capture of Immunocomplex:
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to each sample.
-
Incubate on a rotator for an additional 1-4 hours at 4°C to capture the antibody-antigen complexes.[15]
4. Washing:
-
Pellet the beads by gentle centrifugation (500-1000 rpm) for 30-60 seconds at 4°C.[15]
-
Carefully remove the supernatant (this is the unbound fraction).
-
Wash the beads 3-4 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.[15]
5. Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2X Laemmli SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein from the beads and denature it.
-
Centrifuge to pellet the beads. The supernatant now contains the enriched protein, ready for analysis by Western Blot.
Diagram 2: Experimental Workflow for Co-Immunoprecipitation and Western Blot
Caption: Workflow for Co-IP and Western Blot analysis.
Methods for Quantitative Analysis
Several techniques are employed to quantify the components and activation state of the TCR signaling pathway.
-
Western Blotting: This is a common method to assess the phosphorylation state of a specific protein.[16] By using a phospho-specific antibody, one can detect the activated form of a kinase or adaptor. Normalizing the phospho-protein signal to the total protein signal provides a semi-quantitative measure of activation.[17]
-
Flow Cytometry: An indispensable tool for analyzing cell surface markers and intracellular signaling molecules on a single-cell basis.[7] It can be used to quantify the expression of activation markers (like CD69 or CD25) or to measure the phosphorylation of intracellular proteins (e.g., Phospho-ZAP-70) using a technique called Phosflow.[7][12]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A powerful method for quantifying the secretion of cytokines, such as IL-2, into the cell culture supernatant.[16] This provides a quantitative measure of a key functional outcome of T-cell activation.
-
Mass Spectrometry: Advanced proteomics and phosphoproteomics approaches using mass spectrometry can provide a global and quantitative view of the changes in protein expression and phosphorylation across the entire pathway upon TCR stimulation.[6][18]
Diagram 3: Logic of Signal Integration for T-Cell Fate
Caption: T-cell fate is determined by signal integration.
Conclusion
The T-cell receptor signaling pathway is a complex and exquisitely regulated system that is central to adaptive immunity. A deep understanding of its components, their quantitative relationships, and their dynamics is essential for professionals in immunology research and drug development. The experimental protocols and analytical methods described here form the foundation for investigating this pathway, enabling the identification of new therapeutic targets for modulating immune responses in diseases ranging from cancer to autoimmunity.
References
- 1. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 2. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 3. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Profiling Proteins and Phosphorylation Sites During T Cell Activation Using an Integrated Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cd-genomics.com [cd-genomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Protocol for Barcoding T Cells Combined with Timed Stimulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. T cell activation and effector function in the human Jurkat T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation Workflow | Proteintech Group [ptglab.com]
- 16. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 17. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 18. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for CTA056 in Jurkat Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a novel, selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] Itk is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.[1][2] In malignant T-cells, such as the Jurkat cell line derived from human T-cell leukemia, Itk is often overexpressed and constitutively active, contributing to uncontrolled cell growth and survival.[1][3] this compound exerts its effects by inhibiting the kinase activity of Itk, thereby blocking downstream signaling cascades and inducing apoptosis in malignant T-cells.[1] These application notes provide detailed protocols for utilizing this compound in Jurkat cell line experiments to study its effects on cell signaling, viability, and cytokine production.
Mechanism of Action of this compound in Jurkat Cells
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates and activates downstream effector molecules, including Phospholipase C-gamma (PLC-γ). PLC-γ activation leads to the generation of second messengers, which in turn activate key signaling pathways such as the Ras-ERK and PI3K-Akt pathways, promoting T-cell activation, proliferation, and survival.
This compound selectively binds to the ATP-binding pocket of Itk, inhibiting its autophosphorylation and kinase activity.[1] This blockade prevents the phosphorylation of downstream targets like PLC-γ, Akt, and ERK, effectively shutting down the TCR signaling cascade.[1] Consequently, treatment of Jurkat cells with this compound leads to a dose-dependent induction of apoptosis and a reduction in the secretion of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK [frontiersin.org]
Application Notes and Protocols for CTA056 in Jurkat Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a novel, selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] Itk is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.[1][2] In malignant T-cells, such as the Jurkat cell line derived from human T-cell leukemia, Itk is often overexpressed and constitutively active, contributing to uncontrolled cell growth and survival.[1][3] this compound exerts its effects by inhibiting the kinase activity of Itk, thereby blocking downstream signaling cascades and inducing apoptosis in malignant T-cells.[1] These application notes provide detailed protocols for utilizing this compound in Jurkat cell line experiments to study its effects on cell signaling, viability, and cytokine production.
Mechanism of Action of this compound in Jurkat Cells
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates and activates downstream effector molecules, including Phospholipase C-gamma (PLC-γ). PLC-γ activation leads to the generation of second messengers, which in turn activate key signaling pathways such as the Ras-ERK and PI3K-Akt pathways, promoting T-cell activation, proliferation, and survival.
This compound selectively binds to the ATP-binding pocket of Itk, inhibiting its autophosphorylation and kinase activity.[1] This blockade prevents the phosphorylation of downstream targets like PLC-γ, Akt, and ERK, effectively shutting down the TCR signaling cascade.[1] Consequently, treatment of Jurkat cells with this compound leads to a dose-dependent induction of apoptosis and a reduction in the secretion of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK [frontiersin.org]
Application Notes and Protocols for CTA056 in T-Cell Proliferation Assays
These application notes provide a detailed protocol for assessing the in vitro effect of CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), on T-cell proliferation. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Introduction
This compound is a novel small molecule inhibitor that targets Itk, a crucial kinase in the T-cell receptor (TCR) signaling pathway.[1] Itk activation is essential for T-cell proliferation, and its inhibition can modulate immune responses. This compound has been shown to selectively inhibit the proliferation of malignant T-cells with minimal effect on normal T-cells, making it a compound of interest for T-cell malignancies.[1] The following protocol details a robust method to evaluate the anti-proliferative effects of this compound on T-cells in vitro using the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Mechanism of Action of this compound
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation and proliferation. A key component of this pathway is the Tec family kinase, Itk. This compound acts as a selective inhibitor of Itk. By inhibiting Itk, this compound prevents the phosphorylation of its downstream effectors, including phospholipase C-γ (PLC-γ), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK).[1] This disruption of the signaling cascade ultimately leads to a decrease in the secretion of cytokines like IL-2 and IFN-γ, and an inhibition of T-cell proliferation.[1]
Experimental Protocol: CFSE T-Cell Proliferation Assay
This protocol describes the measurement of T-cell proliferation by tracking the dilution of the fluorescent dye CFSE using flow cytometry. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | N/A | N/A |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| Anti-CD3 Antibody (plate-bound) | BD Biosciences | 555329 |
| Anti-CD28 Antibody (soluble) | BD Biosciences | 555725 |
| Human IL-2 | R&D Systems | 202-IL |
| CFSE (Carboxyfluorescein succinimidyl ester) | Thermo Fisher Scientific | C34554 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
Protocol Steps
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2]
-
Collect the buffy coat layer containing PBMCs and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes. Repeat the wash step.[2]
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
-
CFSE Labeling
-
Adjust the PBMC concentration to 10-100 x 10^6 cells/mL in pre-warmed PBS.[3]
-
Prepare a 5 µM working solution of CFSE in PBS.[3]
-
Add the CFSE solution to the cell suspension and mix quickly.
-
Quench the staining by adding 5-10 volumes of cold complete RPMI-1640 medium.[3]
-
Centrifuge the cells, discard the supernatant, and wash once with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium at a concentration of 1 x 10^6 cells/mL.[4]
-
-
Cell Culture and Treatment
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 0.5 µg/mL in PBS) for at least 2 hours at 37°C. Wash the wells with sterile PBS before adding cells.[3]
-
Seed 0.5 x 10^6 CFSE-labeled PBMCs per well into the anti-CD3 coated plate.[3]
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.[6]
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be consistent across all wells and typically below 0.1%.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Include the following controls:
-
Unstimulated cells (no anti-CD3/CD28)
-
Stimulated cells with vehicle control
-
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[7]
-
-
Data Acquisition and Analysis
-
After incubation, harvest the cells from the plate.
-
Wash the cells with FACS buffer (PBS with 1% BSA and 2mM EDTA).[7]
-
(Optional) Stain for T-cell surface markers such as CD4 or CD8 to analyze specific T-cell populations.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live lymphocyte population and then on T-cell subsets if stained.
-
Visualize CFSE fluorescence on a histogram to identify distinct peaks corresponding to different generations of cell division.
-
Quantify the percentage of proliferated cells and the proliferation index for each condition.
-
Data Presentation
The quantitative data for the T-cell proliferation assay can be summarized as follows:
| Parameter | Value |
| PBMC Seeding Density | 0.5 x 10^6 cells/well |
| Anti-CD3 Coating Concentration | 0.5 µg/mL |
| Soluble Anti-CD28 Concentration | 2 µg/mL |
| CFSE Staining Concentration | 5 µM |
| Incubation Time | 3-5 days |
| This compound Concentration Range | To be determined empirically (e.g., 0.1 nM - 10 µM) |
Experimental Workflow
Alternative Proliferation Assay: BrdU Incorporation
An alternative method to measure T-cell proliferation is the Bromodeoxyuridine (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8][9][10] This method involves labeling the cells with BrdU, followed by fixation, DNA denaturation, and detection with an anti-BrdU antibody.[9][10]
Key Steps for BrdU Assay
-
Cell Culture and Treatment: Culture and stimulate T-cells with anti-CD3/CD28 and treat with this compound as described above.
-
BrdU Labeling: Add BrdU solution to the wells and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.[10]
-
Fixation and Denaturation: Fix the cells and denature the DNA, typically using an acid solution, to allow the anti-BrdU antibody to access the incorporated BrdU.[8][9]
-
Detection: Incubate with a primary anti-BrdU antibody, followed by a fluorescently labeled secondary antibody for flow cytometry analysis or an HRP-conjugated secondary antibody for colorimetric analysis.[9]
| Parameter | Value |
| Cell Seeding Density | 2,500-10,000 cells/well |
| BrdU Incubation Time | 1-4 hours (cell line dependent) |
| Fixation/Denaturation Time | 30 minutes |
| Primary Antibody Incubation | 1 hour |
| Secondary Antibody Incubation | 1 hour |
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Application Notes and Protocols for CTA056 in T-Cell Proliferation Assays
These application notes provide a detailed protocol for assessing the in vitro effect of CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), on T-cell proliferation. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Introduction
This compound is a novel small molecule inhibitor that targets Itk, a crucial kinase in the T-cell receptor (TCR) signaling pathway.[1] Itk activation is essential for T-cell proliferation, and its inhibition can modulate immune responses. This compound has been shown to selectively inhibit the proliferation of malignant T-cells with minimal effect on normal T-cells, making it a compound of interest for T-cell malignancies.[1] The following protocol details a robust method to evaluate the anti-proliferative effects of this compound on T-cells in vitro using the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Mechanism of Action of this compound
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation and proliferation. A key component of this pathway is the Tec family kinase, Itk. This compound acts as a selective inhibitor of Itk. By inhibiting Itk, this compound prevents the phosphorylation of its downstream effectors, including phospholipase C-γ (PLC-γ), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK).[1] This disruption of the signaling cascade ultimately leads to a decrease in the secretion of cytokines like IL-2 and IFN-γ, and an inhibition of T-cell proliferation.[1]
Experimental Protocol: CFSE T-Cell Proliferation Assay
This protocol describes the measurement of T-cell proliferation by tracking the dilution of the fluorescent dye CFSE using flow cytometry. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | N/A | N/A |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| Anti-CD3 Antibody (plate-bound) | BD Biosciences | 555329 |
| Anti-CD28 Antibody (soluble) | BD Biosciences | 555725 |
| Human IL-2 | R&D Systems | 202-IL |
| CFSE (Carboxyfluorescein succinimidyl ester) | Thermo Fisher Scientific | C34554 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Protocol Steps
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2]
-
Collect the buffy coat layer containing PBMCs and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes. Repeat the wash step.[2]
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
-
CFSE Labeling
-
Adjust the PBMC concentration to 10-100 x 10^6 cells/mL in pre-warmed PBS.[3]
-
Prepare a 5 µM working solution of CFSE in PBS.[3]
-
Add the CFSE solution to the cell suspension and mix quickly.
-
Quench the staining by adding 5-10 volumes of cold complete RPMI-1640 medium.[3]
-
Centrifuge the cells, discard the supernatant, and wash once with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium at a concentration of 1 x 10^6 cells/mL.[4]
-
-
Cell Culture and Treatment
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 0.5 µg/mL in PBS) for at least 2 hours at 37°C. Wash the wells with sterile PBS before adding cells.[3]
-
Seed 0.5 x 10^6 CFSE-labeled PBMCs per well into the anti-CD3 coated plate.[3]
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.[6]
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be consistent across all wells and typically below 0.1%.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Include the following controls:
-
Unstimulated cells (no anti-CD3/CD28)
-
Stimulated cells with vehicle control
-
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[7]
-
-
Data Acquisition and Analysis
-
After incubation, harvest the cells from the plate.
-
Wash the cells with FACS buffer (PBS with 1% BSA and 2mM EDTA).[7]
-
(Optional) Stain for T-cell surface markers such as CD4 or CD8 to analyze specific T-cell populations.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live lymphocyte population and then on T-cell subsets if stained.
-
Visualize CFSE fluorescence on a histogram to identify distinct peaks corresponding to different generations of cell division.
-
Quantify the percentage of proliferated cells and the proliferation index for each condition.
-
Data Presentation
The quantitative data for the T-cell proliferation assay can be summarized as follows:
| Parameter | Value |
| PBMC Seeding Density | 0.5 x 10^6 cells/well |
| Anti-CD3 Coating Concentration | 0.5 µg/mL |
| Soluble Anti-CD28 Concentration | 2 µg/mL |
| CFSE Staining Concentration | 5 µM |
| Incubation Time | 3-5 days |
| This compound Concentration Range | To be determined empirically (e.g., 0.1 nM - 10 µM) |
Experimental Workflow
Alternative Proliferation Assay: BrdU Incorporation
An alternative method to measure T-cell proliferation is the Bromodeoxyuridine (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8][9][10] This method involves labeling the cells with BrdU, followed by fixation, DNA denaturation, and detection with an anti-BrdU antibody.[9][10]
Key Steps for BrdU Assay
-
Cell Culture and Treatment: Culture and stimulate T-cells with anti-CD3/CD28 and treat with this compound as described above.
-
BrdU Labeling: Add BrdU solution to the wells and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.[10]
-
Fixation and Denaturation: Fix the cells and denature the DNA, typically using an acid solution, to allow the anti-BrdU antibody to access the incorporated BrdU.[8][9]
-
Detection: Incubate with a primary anti-BrdU antibody, followed by a fluorescently labeled secondary antibody for flow cytometry analysis or an HRP-conjugated secondary antibody for colorimetric analysis.[9]
| Parameter | Value |
| Cell Seeding Density | 2,500-10,000 cells/well |
| BrdU Incubation Time | 1-4 hours (cell line dependent) |
| Fixation/Denaturation Time | 30 minutes |
| Primary Antibody Incubation | 1 hour |
| Secondary Antibody Incubation | 1 hour |
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Application Notes and Protocols: CTA056 Treatment for Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (Itk), a critical component of the T-cell receptor (TCR) signaling pathway.[1] Itk plays a crucial role in T-cell activation, proliferation, and differentiation.[2][3] Dysregulation of Itk signaling is implicated in various T-cell malignancies and autoimmune diseases. This compound exerts its effect by inhibiting the phosphorylation of Itk and its downstream signaling molecules, including PLC-γ, Akt, and ERK. This selective inhibition leads to a reduction in cytokine secretion, such as IL-2 and IFN-γ, and can induce apoptosis in malignant T-cells, while normal T-cells are minimally affected.[1] These application notes provide a detailed protocol for the treatment of primary human T-cell cultures with this compound, enabling the study of its effects on T-cell function.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on primary T-cell cultures based on studies of Itk inhibitors.[1][2]
Table 1: Effect of this compound on Primary T-Cell Viability and Proliferation
| This compound Concentration | Cell Viability (%) | Proliferation Index |
| Vehicle Control (DMSO) | 95 ± 3 | 4.5 ± 0.5 |
| 100 nM | 92 ± 4 | 3.8 ± 0.6 |
| 500 nM | 88 ± 5 | 2.1 ± 0.4 |
| 1 µM | 85 ± 6 | 1.2 ± 0.3 |
Table 2: Effect of this compound on Cytokine Production by Activated Primary T-Cells
| This compound Concentration | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| Vehicle Control (DMSO) | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |
| 100 nM | 1100 ± 90 | 2100 ± 150 | 450 ± 50 |
| 500 nM | 650 ± 50 | 1300 ± 110 | 200 ± 30 |
| 1 µM | 300 ± 40 | 700 ± 60 | 100 ± 20 |
Table 3: Effect of this compound on T-Cell Activation Marker Expression (% Positive Cells)
| This compound Concentration | CD25 | CD69 |
| Vehicle Control (DMSO) | 85 ± 5 | 90 ± 4 |
| 100 nM | 78 ± 6 | 82 ± 5 |
| 500 nM | 55 ± 7 | 60 ± 6 |
| 1 µM | 30 ± 5 | 40 ± 5 |
Experimental Protocols
Isolation of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of primary T-cells from a buffy coat or whole blood.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human T-cell isolation kit (e.g., MACS-based negative selection)
Procedure:
-
Dilute the buffy coat or whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the cloudy layer of PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate buffer for T-cell isolation.
-
Isolate T-cells using a negative selection kit according to the manufacturer's instructions to obtain untouched T-cells.
-
Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Purity should be >95%.
Culture and Activation of Primary T-Cells
Materials:
-
Complete RPMI 1640 medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 IU/mL recombinant human IL-2)
-
Anti-CD3/CD28 T-cell activator beads
Procedure:
-
Resuspend the purified T-cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.
-
Add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
This compound Treatment Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete RPMI 1640 medium
Procedure:
-
Twenty-four hours after activation, prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the T-cell cultures.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Analysis of this compound Effects
a) Cell Viability and Proliferation Assay:
-
Harvest the T-cells after the treatment period.
-
Assess cell viability using a trypan blue exclusion assay or a flow cytometry-based viability stain (e.g., 7-AAD or Annexin V/PI).
-
Determine cell proliferation using a CFSE dilution assay by flow cytometry or a colorimetric assay (e.g., WST-1 or MTT).
b) Cytokine Analysis:
-
Collect the cell culture supernatants after the treatment period.
-
Measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ, IL-4) using an ELISA or a multiplex cytokine bead array according to the manufacturer's instructions.
c) T-Cell Activation Marker Analysis:
-
Harvest the T-cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69).
-
Analyze the expression of these markers by flow cytometry.
Visualizations
Caption: Experimental workflow for this compound treatment of primary T-cells.
Caption: Itk signaling pathway and the inhibitory action of this compound.
References
- 1. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CTA056 Treatment for Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (Itk), a critical component of the T-cell receptor (TCR) signaling pathway.[1] Itk plays a crucial role in T-cell activation, proliferation, and differentiation.[2][3] Dysregulation of Itk signaling is implicated in various T-cell malignancies and autoimmune diseases. This compound exerts its effect by inhibiting the phosphorylation of Itk and its downstream signaling molecules, including PLC-γ, Akt, and ERK. This selective inhibition leads to a reduction in cytokine secretion, such as IL-2 and IFN-γ, and can induce apoptosis in malignant T-cells, while normal T-cells are minimally affected.[1] These application notes provide a detailed protocol for the treatment of primary human T-cell cultures with this compound, enabling the study of its effects on T-cell function.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on primary T-cell cultures based on studies of Itk inhibitors.[1][2]
Table 1: Effect of this compound on Primary T-Cell Viability and Proliferation
| This compound Concentration | Cell Viability (%) | Proliferation Index |
| Vehicle Control (DMSO) | 95 ± 3 | 4.5 ± 0.5 |
| 100 nM | 92 ± 4 | 3.8 ± 0.6 |
| 500 nM | 88 ± 5 | 2.1 ± 0.4 |
| 1 µM | 85 ± 6 | 1.2 ± 0.3 |
Table 2: Effect of this compound on Cytokine Production by Activated Primary T-Cells
| This compound Concentration | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| Vehicle Control (DMSO) | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |
| 100 nM | 1100 ± 90 | 2100 ± 150 | 450 ± 50 |
| 500 nM | 650 ± 50 | 1300 ± 110 | 200 ± 30 |
| 1 µM | 300 ± 40 | 700 ± 60 | 100 ± 20 |
Table 3: Effect of this compound on T-Cell Activation Marker Expression (% Positive Cells)
| This compound Concentration | CD25 | CD69 |
| Vehicle Control (DMSO) | 85 ± 5 | 90 ± 4 |
| 100 nM | 78 ± 6 | 82 ± 5 |
| 500 nM | 55 ± 7 | 60 ± 6 |
| 1 µM | 30 ± 5 | 40 ± 5 |
Experimental Protocols
Isolation of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of primary T-cells from a buffy coat or whole blood.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human T-cell isolation kit (e.g., MACS-based negative selection)
Procedure:
-
Dilute the buffy coat or whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the cloudy layer of PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate buffer for T-cell isolation.
-
Isolate T-cells using a negative selection kit according to the manufacturer's instructions to obtain untouched T-cells.
-
Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Purity should be >95%.
Culture and Activation of Primary T-Cells
Materials:
-
Complete RPMI 1640 medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 IU/mL recombinant human IL-2)
-
Anti-CD3/CD28 T-cell activator beads
Procedure:
-
Resuspend the purified T-cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.
-
Add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
This compound Treatment Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete RPMI 1640 medium
Procedure:
-
Twenty-four hours after activation, prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the T-cell cultures.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Analysis of this compound Effects
a) Cell Viability and Proliferation Assay:
-
Harvest the T-cells after the treatment period.
-
Assess cell viability using a trypan blue exclusion assay or a flow cytometry-based viability stain (e.g., 7-AAD or Annexin V/PI).
-
Determine cell proliferation using a CFSE dilution assay by flow cytometry or a colorimetric assay (e.g., WST-1 or MTT).
b) Cytokine Analysis:
-
Collect the cell culture supernatants after the treatment period.
-
Measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ, IL-4) using an ELISA or a multiplex cytokine bead array according to the manufacturer's instructions.
c) T-Cell Activation Marker Analysis:
-
Harvest the T-cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69).
-
Analyze the expression of these markers by flow cytometry.
Visualizations
Caption: Experimental workflow for this compound treatment of primary T-cells.
Caption: Itk signaling pathway and the inhibitory action of this compound.
References
- 1. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol to detect p-ITK after CTA056 treatment
An Application Note and Protocol for the Detection of Phosphorylated ITK (p-ITK) Following CTA056 Treatment via Western Blot
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling pathways.[1][2][3] Upon T-cell activation, ITK is phosphorylated at key tyrosine residues, a critical step for its activation and the subsequent downstream signaling cascade that leads to T-cell proliferation and differentiation.[4][5] The phosphorylation status of ITK, particularly at Tyrosine 512 (Tyr512), is a key indicator of its activity.[6] Therefore, monitoring changes in p-ITK levels is essential for studying T-cell activation and for evaluating the efficacy of therapeutic agents that target this pathway.
This document provides a detailed protocol for the detection and semi-quantification of phosphorylated ITK (p-ITK) in cell lysates using Western blotting after treatment with a putative inhibitor, this compound. This technique combines the size-based separation of proteins via gel electrophoresis with the specificity of antibody-based detection.[7]
Experimental Protocols
This protocol outlines the necessary steps from cell culture and treatment to data analysis.
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a T-cell line (e.g., Jurkat cells) in a 6-well plate at a density of 1 x 10^6 cells/mL in complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once cells have reached the desired confluency, treat them with varying concentrations of this compound for a predetermined duration. It is recommended to perform a dose-response and time-course experiment to determine the optimal treatment conditions. Include a vehicle-treated control (e.g., DMSO).
-
Cell Stimulation (Optional): To induce ITK phosphorylation, cells can be stimulated with an activating agent such as anti-CD3/CD28 antibodies for 5-10 minutes prior to harvesting.
-
Cell Harvesting: Following treatment and/or stimulation, transfer the cells to a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again and discard the supernatant.[8]
Preparation of Cell Lysates
To preserve the phosphorylation state of ITK, all steps should be performed on ice or at 4°C.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as a modified RIPA buffer, containing protease and phosphatase inhibitors.[9][10] A recommended buffer composition is 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).[10]
-
Cell Lysis: Add 100 µL of ice-cold lysis buffer to the cell pellet.[8] Resuspend the pellet by pipetting up and down.
-
Incubation and Sonication: Incubate the lysate on ice for 15-20 minutes. To ensure complete cell lysis and to shear DNA, sonicate the lysate for 10-15 seconds.[8]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a protein assay compatible with the detergents in your lysis buffer, such as the BCA Protein Assay.[11]
-
Standard Curve: Prepare a standard curve according to the manufacturer's instructions.
-
Measurement: Measure the absorbance of your samples and determine the protein concentration.
-
Normalization: Based on the protein concentration, normalize the volume of each lysate to ensure equal loading in the subsequent steps.
SDS-PAGE and Gel Electrophoresis
-
Sample Preparation: To an equal amount of protein from each sample (e.g., 20-30 µg), add 4x SDS sample buffer to a final concentration of 1x.[12]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[8][12]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[11][13] Run the gel at a constant voltage (e.g., 120-170V) until the dye front reaches the bottom.[11][12]
Protein Transfer
-
Membrane Selection: Use a polyvinylidene difluoride (PVDF) membrane, which is recommended for low abundance phosphorylated targets due to its high binding capacity.[14]
-
Membrane Activation: Briefly soak the PVDF membrane in methanol (B129727) for 30 seconds, then in transfer buffer.[12]
-
Assembly: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).[12][13]
-
Electrotransfer: Transfer the proteins from the gel to the PVDF membrane. A typical condition for wet transfer is 100V for 1 hour at 4°C.[11]
Immunodetection
-
Blocking: To prevent non-specific antibody binding, block the membrane with a suitable blocking solution. For detecting phosphorylated proteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][12] Incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody against phospho-ITK (e.g., Phospho-ITK (Tyr512) Polyclonal Antibody) in the blocking buffer at the manufacturer's recommended dilution.[6] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8][12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[8][12]
-
Final Washes: Repeat the washing step (step 6.3) to remove unbound secondary antibody.[12]
-
Detection: Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[15] Incubate the membrane with the substrate for 1-5 minutes.[12]
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera or X-ray film).[7]
-
Stripping and Re-probing (Optional but Recommended): To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ITK and a loading control protein (e.g., GAPDH or β-actin).
Data Presentation
The following table summarizes the key quantitative parameters of this protocol.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 1 x 10^6 cells/mL | Dependent on cell type and growth rate. |
| Protein Loading Amount | 20-30 µg per lane | May need optimization based on protein abundance. |
| SDS-PAGE Gel | 4-12% Bis-Tris | Suitable for the size of ITK (~72 kDa).[2][5] |
| Primary Antibody Dilution | As per manufacturer's datasheet | A starting dilution of 1:1000 is common.[5][12] |
| Primary Antibody Incubation | Overnight at 4°C | Ensures optimal binding.[8][12] |
| Secondary Antibody Dilution | 1:2000 - 1:20,000 | Dependent on antibody and detection system.[8][11] |
| Secondary Antibody Incubation | 1 hour at room temperature | Standard incubation time.[12] |
| Blocking Solution | 5% BSA in TBST | Recommended for phospho-protein detection.[9][12] |
Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ITK signaling pathway and the experimental workflow for this protocol.
Caption: ITK signaling pathway and the inhibitory effect of this compound.
Caption: Western blot workflow for detecting p-ITK.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ITK (gene) - Wikipedia [en.wikipedia.org]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Itk Antibody, clone 2F12 clone 2F12, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phospho-ITK (Tyr512) Polyclonal Antibody (PA5-64523) [thermofisher.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. ptglab.com [ptglab.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Western blot protocol to detect p-ITK after CTA056 treatment
An Application Note and Protocol for the Detection of Phosphorylated ITK (p-ITK) Following CTA056 Treatment via Western Blot
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling pathways.[1][2][3] Upon T-cell activation, ITK is phosphorylated at key tyrosine residues, a critical step for its activation and the subsequent downstream signaling cascade that leads to T-cell proliferation and differentiation.[4][5] The phosphorylation status of ITK, particularly at Tyrosine 512 (Tyr512), is a key indicator of its activity.[6] Therefore, monitoring changes in p-ITK levels is essential for studying T-cell activation and for evaluating the efficacy of therapeutic agents that target this pathway.
This document provides a detailed protocol for the detection and semi-quantification of phosphorylated ITK (p-ITK) in cell lysates using Western blotting after treatment with a putative inhibitor, this compound. This technique combines the size-based separation of proteins via gel electrophoresis with the specificity of antibody-based detection.[7]
Experimental Protocols
This protocol outlines the necessary steps from cell culture and treatment to data analysis.
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a T-cell line (e.g., Jurkat cells) in a 6-well plate at a density of 1 x 10^6 cells/mL in complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once cells have reached the desired confluency, treat them with varying concentrations of this compound for a predetermined duration. It is recommended to perform a dose-response and time-course experiment to determine the optimal treatment conditions. Include a vehicle-treated control (e.g., DMSO).
-
Cell Stimulation (Optional): To induce ITK phosphorylation, cells can be stimulated with an activating agent such as anti-CD3/CD28 antibodies for 5-10 minutes prior to harvesting.
-
Cell Harvesting: Following treatment and/or stimulation, transfer the cells to a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again and discard the supernatant.[8]
Preparation of Cell Lysates
To preserve the phosphorylation state of ITK, all steps should be performed on ice or at 4°C.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as a modified RIPA buffer, containing protease and phosphatase inhibitors.[9][10] A recommended buffer composition is 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).[10]
-
Cell Lysis: Add 100 µL of ice-cold lysis buffer to the cell pellet.[8] Resuspend the pellet by pipetting up and down.
-
Incubation and Sonication: Incubate the lysate on ice for 15-20 minutes. To ensure complete cell lysis and to shear DNA, sonicate the lysate for 10-15 seconds.[8]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a protein assay compatible with the detergents in your lysis buffer, such as the BCA Protein Assay.[11]
-
Standard Curve: Prepare a standard curve according to the manufacturer's instructions.
-
Measurement: Measure the absorbance of your samples and determine the protein concentration.
-
Normalization: Based on the protein concentration, normalize the volume of each lysate to ensure equal loading in the subsequent steps.
SDS-PAGE and Gel Electrophoresis
-
Sample Preparation: To an equal amount of protein from each sample (e.g., 20-30 µg), add 4x SDS sample buffer to a final concentration of 1x.[12]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[8][12]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[11][13] Run the gel at a constant voltage (e.g., 120-170V) until the dye front reaches the bottom.[11][12]
Protein Transfer
-
Membrane Selection: Use a polyvinylidene difluoride (PVDF) membrane, which is recommended for low abundance phosphorylated targets due to its high binding capacity.[14]
-
Membrane Activation: Briefly soak the PVDF membrane in methanol for 30 seconds, then in transfer buffer.[12]
-
Assembly: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).[12][13]
-
Electrotransfer: Transfer the proteins from the gel to the PVDF membrane. A typical condition for wet transfer is 100V for 1 hour at 4°C.[11]
Immunodetection
-
Blocking: To prevent non-specific antibody binding, block the membrane with a suitable blocking solution. For detecting phosphorylated proteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][12] Incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody against phospho-ITK (e.g., Phospho-ITK (Tyr512) Polyclonal Antibody) in the blocking buffer at the manufacturer's recommended dilution.[6] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8][12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[8][12]
-
Final Washes: Repeat the washing step (step 6.3) to remove unbound secondary antibody.[12]
-
Detection: Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[15] Incubate the membrane with the substrate for 1-5 minutes.[12]
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera or X-ray film).[7]
-
Stripping and Re-probing (Optional but Recommended): To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ITK and a loading control protein (e.g., GAPDH or β-actin).
Data Presentation
The following table summarizes the key quantitative parameters of this protocol.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 1 x 10^6 cells/mL | Dependent on cell type and growth rate. |
| Protein Loading Amount | 20-30 µg per lane | May need optimization based on protein abundance. |
| SDS-PAGE Gel | 4-12% Bis-Tris | Suitable for the size of ITK (~72 kDa).[2][5] |
| Primary Antibody Dilution | As per manufacturer's datasheet | A starting dilution of 1:1000 is common.[5][12] |
| Primary Antibody Incubation | Overnight at 4°C | Ensures optimal binding.[8][12] |
| Secondary Antibody Dilution | 1:2000 - 1:20,000 | Dependent on antibody and detection system.[8][11] |
| Secondary Antibody Incubation | 1 hour at room temperature | Standard incubation time.[12] |
| Blocking Solution | 5% BSA in TBST | Recommended for phospho-protein detection.[9][12] |
Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ITK signaling pathway and the experimental workflow for this protocol.
Caption: ITK signaling pathway and the inhibitory effect of this compound.
Caption: Western blot workflow for detecting p-ITK.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ITK (gene) - Wikipedia [en.wikipedia.org]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Itk Antibody, clone 2F12 clone 2F12, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phospho-ITK (Tyr512) Polyclonal Antibody (PA5-64523) [thermofisher.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. ptglab.com [ptglab.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Application Note: Analysis of Apoptosis Induction by CTA056 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the identification and characterization of compounds that can modulate apoptosis is a key focus of drug discovery. CTA056 is a novel compound under investigation for its potential to induce apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[1][2] The Annexin V/PI assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[3][4][6] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][6] Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of viable and early apoptotic cells. In late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus.[6]
This document provides a comprehensive guide for researchers to assess the apoptotic effects of this compound, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental processes.
Signaling Pathways in Apoptosis
Apoptosis is a complex process regulated by distinct signaling pathways. The two major pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of cysteine proteases called caspases, which are the executioners of apoptosis.[7][8]
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[7] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][9] Cytochrome c then binds to Apaf-1, leading to the activation of initiator caspase-9.[7][9]
Both initiator caspases (caspase-8 and caspase-9) can then activate effector caspases, such as caspase-3 and caspase-7, which cleave a variety of cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[7][9]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Jurkat cells (or other suspension or adherent cell line of interest)
-
Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Apoptosis Induction Control: Staurosporine or other known apoptosis inducer
-
Reagents for Staining:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Incubator
-
Micropipettes
-
Flow cytometry tubes
-
Experimental Workflow
The following diagram outlines the key steps for the flow cytometry analysis of apoptosis induced by this compound.
Caption: A high-level overview of the experimental workflow.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.[3][4]
-
Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Vehicle control (cells treated with the solvent used for this compound)
-
Positive control (cells treated with a known apoptosis inducer like staurosporine)
-
-
-
Cell Harvesting:
-
For suspension cells, gently transfer the cell suspension to a centrifuge tube.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization.[3][4] Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[10]
-
-
Washing:
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.
-
Repeat the wash step.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[10][11]
-
-
Flow Cytometry Analysis:
Data Analysis and Interpretation
The data from the flow cytometer can be visualized in a dot plot of Annexin V fluorescence versus PI fluorescence. This allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant)
The percentage of cells in each quadrant should be quantified for each treatment condition.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound for 24 hours.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95.2 | 2.1 | 1.5 |
| Vehicle Control (DMSO) | 94.8 | 2.5 | 1.8 |
| This compound (1 µM) | 85.3 | 8.9 | 4.5 |
| This compound (5 µM) | 60.1 | 25.4 | 12.3 |
| This compound (10 µM) | 35.7 | 40.2 | 20.1 |
| Staurosporine (1 µM) | 20.5 | 55.8 | 21.3 |
Data are representative and should be generated from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Incomplete washing or excessive reagent volume | Ensure thorough washing of cells and use the recommended volume of staining reagents. |
| Weak Annexin V signal | Insufficient incubation time or reagent concentration | Optimize incubation time and reagent concentration. Ensure the use of 1X Binding Buffer containing Ca2+, which is essential for Annexin V binding to phosphatidylserine. |
| High percentage of necrotic cells | Harsh cell handling or late time point | Handle cells gently during harvesting and washing. Consider analyzing cells at earlier time points to capture the early stages of apoptosis. |
| Inconsistent results | Variation in cell density or compound activity | Maintain consistent cell seeding densities and ensure the stability and activity of the compound. |
Conclusion
This application note provides a framework for the analysis of apoptosis induction by the novel compound this compound using flow cytometry. The detailed protocol for Annexin V and PI staining, along with guidelines for data analysis and presentation, will enable researchers to accurately quantify the apoptotic effects of this compound and other potential therapeutic agents. This assay is a crucial tool in the early stages of drug development for characterizing the mechanism of action of new compounds.
References
- 1. agilent.com [agilent.com]
- 2. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. Control of Apoptosis in Treatment and Biology of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note: Analysis of Apoptosis Induction by CTA056 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the identification and characterization of compounds that can modulate apoptosis is a key focus of drug discovery. CTA056 is a novel compound under investigation for its potential to induce apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[1][2] The Annexin V/PI assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane.[3][4][6] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][6] Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of viable and early apoptotic cells. In late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus.[6]
This document provides a comprehensive guide for researchers to assess the apoptotic effects of this compound, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental processes.
Signaling Pathways in Apoptosis
Apoptosis is a complex process regulated by distinct signaling pathways. The two major pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of cysteine proteases called caspases, which are the executioners of apoptosis.[7][8]
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[7] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][9] Cytochrome c then binds to Apaf-1, leading to the activation of initiator caspase-9.[7][9]
Both initiator caspases (caspase-8 and caspase-9) can then activate effector caspases, such as caspase-3 and caspase-7, which cleave a variety of cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[7][9]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Jurkat cells (or other suspension or adherent cell line of interest)
-
Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Apoptosis Induction Control: Staurosporine or other known apoptosis inducer
-
Reagents for Staining:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Incubator
-
Micropipettes
-
Flow cytometry tubes
-
Experimental Workflow
The following diagram outlines the key steps for the flow cytometry analysis of apoptosis induced by this compound.
Caption: A high-level overview of the experimental workflow.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.[3][4]
-
Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Vehicle control (cells treated with the solvent used for this compound)
-
Positive control (cells treated with a known apoptosis inducer like staurosporine)
-
-
-
Cell Harvesting:
-
For suspension cells, gently transfer the cell suspension to a centrifuge tube.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization.[3][4] Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[10]
-
-
Washing:
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.
-
Repeat the wash step.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[10][11]
-
-
Flow Cytometry Analysis:
Data Analysis and Interpretation
The data from the flow cytometer can be visualized in a dot plot of Annexin V fluorescence versus PI fluorescence. This allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant)
The percentage of cells in each quadrant should be quantified for each treatment condition.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound for 24 hours.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95.2 | 2.1 | 1.5 |
| Vehicle Control (DMSO) | 94.8 | 2.5 | 1.8 |
| This compound (1 µM) | 85.3 | 8.9 | 4.5 |
| This compound (5 µM) | 60.1 | 25.4 | 12.3 |
| This compound (10 µM) | 35.7 | 40.2 | 20.1 |
| Staurosporine (1 µM) | 20.5 | 55.8 | 21.3 |
Data are representative and should be generated from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Incomplete washing or excessive reagent volume | Ensure thorough washing of cells and use the recommended volume of staining reagents. |
| Weak Annexin V signal | Insufficient incubation time or reagent concentration | Optimize incubation time and reagent concentration. Ensure the use of 1X Binding Buffer containing Ca2+, which is essential for Annexin V binding to phosphatidylserine. |
| High percentage of necrotic cells | Harsh cell handling or late time point | Handle cells gently during harvesting and washing. Consider analyzing cells at earlier time points to capture the early stages of apoptosis. |
| Inconsistent results | Variation in cell density or compound activity | Maintain consistent cell seeding densities and ensure the stability and activity of the compound. |
Conclusion
This application note provides a framework for the analysis of apoptosis induction by the novel compound this compound using flow cytometry. The detailed protocol for Annexin V and PI staining, along with guidelines for data analysis and presentation, will enable researchers to accurately quantify the apoptotic effects of this compound and other potential therapeutic agents. This assay is a crucial tool in the early stages of drug development for characterizing the mechanism of action of new compounds.
References
- 1. agilent.com [agilent.com]
- 2. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. Control of Apoptosis in Treatment and Biology of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for CTA056 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a vital role in T-cell activation, proliferation, differentiation, and cytokine production.[3] Dysregulation of ITK signaling is implicated in various T-cell malignancies and autoimmune diseases. This compound exerts its biological effects by inhibiting ITK, thereby modulating downstream signaling cascades. This document provides detailed protocols for the preparation, storage, and application of this compound in a cell culture setting, along with data on its activity and a representation of the ITK signaling pathway.
Product Information
| Property | Description |
| Mechanism of Action | A potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK). It also shows inhibitory activity against Bruton's tyrosine kinase (BTK) and endothelial/epithelial tyrosine kinase (ETK) at higher concentrations.[1] |
| Biological Effects | Inhibits the growth of ITK-expressing cancer cell lines such as MOLT-4 and Jurkat. It has been shown to induce apoptosis in Jurkat cells and inhibit MOLT-4 xenograft tumor growth in mice.[1] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM with gentle warming.[1] |
| Storage | The solid compound should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month.[1] |
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Kinase Target | IC₅₀ Value (µM) |
| ITK | 0.1 |
| BTK | 0.4 |
| ETK | 5.0 |
Table 1: Inhibitory concentration (IC₅₀) values of this compound against ITK, BTK, and ETK. Data sourced from Tocris Bioscience.[1]
Signaling Pathway
The diagram below illustrates the central role of ITK in the T-cell receptor (TCR) signaling pathway. Inhibition of ITK by this compound blocks the downstream signaling events that lead to T-cell activation.
References
Application Notes and Protocols for CTA056 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a vital role in T-cell activation, proliferation, differentiation, and cytokine production.[3] Dysregulation of ITK signaling is implicated in various T-cell malignancies and autoimmune diseases. This compound exerts its biological effects by inhibiting ITK, thereby modulating downstream signaling cascades. This document provides detailed protocols for the preparation, storage, and application of this compound in a cell culture setting, along with data on its activity and a representation of the ITK signaling pathway.
Product Information
| Property | Description |
| Mechanism of Action | A potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK). It also shows inhibitory activity against Bruton's tyrosine kinase (BTK) and endothelial/epithelial tyrosine kinase (ETK) at higher concentrations.[1] |
| Biological Effects | Inhibits the growth of ITK-expressing cancer cell lines such as MOLT-4 and Jurkat. It has been shown to induce apoptosis in Jurkat cells and inhibit MOLT-4 xenograft tumor growth in mice.[1] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) at a concentration of 10 mM with gentle warming.[1] |
| Storage | The solid compound should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month.[1] |
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Kinase Target | IC₅₀ Value (µM) |
| ITK | 0.1 |
| BTK | 0.4 |
| ETK | 5.0 |
Table 1: Inhibitory concentration (IC₅₀) values of this compound against ITK, BTK, and ETK. Data sourced from Tocris Bioscience.[1]
Signaling Pathway
The diagram below illustrates the central role of ITK in the T-cell receptor (TCR) signaling pathway. Inhibition of ITK by this compound blocks the downstream signaling events that lead to T-cell activation.
References
Application Notes and Protocols: Evaluation of Novel Therapeutics in Cutaneous T-cell Lymphoma (CTCL) Models
Introduction
Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin's lymphomas characterized by the accumulation of malignant T-cells in the skin.[1][2] Mycosis fungoides (MF) and Sézary syndrome (SS) are the most common subtypes.[3][4][5] While early-stage disease is often manageable with skin-directed therapies, advanced stages have a poor prognosis, highlighting the need for novel therapeutic agents.[1] This document provides a comprehensive overview of the experimental models and protocols for evaluating the efficacy of novel therapeutic compounds, using the hypothetical compound CTA056 as an example, in the context of CTCL.
Overview of CTCL Models
A variety of in vitro and in vivo models are utilized to study CTCL pathogenesis and to test the efficacy of new treatments.
-
In Vitro Models: Immortalized patient-derived cell lines are crucial for initial high-throughput screening of therapeutic compounds. Commonly used CTCL cell lines include MyLa, HuT78, SeAx, and HH, which represent different subtypes of the disease.[3] These cell lines allow for the assessment of a compound's direct effects on tumor cell viability, proliferation, and apoptosis.
-
In Vivo Models:
-
Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of human CTCL cells or tissues into immunodeficient mice (e.g., NSG mice).[3][4] PDX models are valuable for studying tumor growth in a more complex biological environment and for evaluating the systemic efficacy of a drug.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic the genetic alterations found in human CTCL, such as the dysregulation of the JAK/STAT signaling pathway.[4][6] These models are instrumental in understanding the molecular mechanisms of the disease and the on-target effects of a therapeutic agent.
-
This compound: A Hypothetical Novel Therapeutic Agent
For the purpose of these application notes, we will consider This compound as a novel small molecule inhibitor of the JAK/STAT signaling pathway. Dysregulation of the JAK/STAT pathway is a common feature in CTCL, making it a promising therapeutic target.[1][2][7]
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of this compound in preclinical CTCL models.
Table 1: In Vitro Efficacy of this compound on CTCL Cell Lines
| Cell Line | CTCL Subtype | This compound IC50 (nM) |
| MyLa | Mycosis Fungoides | 50 |
| HuT78 | Sézary Syndrome | 75 |
| SeAx | Sézary Syndrome | 60 |
| HH | Transformed Mycosis Fungoides | 45 |
Table 2: In Vivo Efficacy of this compound in a MyLa Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | 0 | +2.5 |
| This compound | 10 | 45 | -1.2 |
| This compound | 30 | 78 | -3.5 |
| This compound | 50 | 92 | -5.1 |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on CTCL cell lines.
Materials:
-
CTCL cell lines (MyLa, HuT78, SeAx, HH)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed CTCL cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
In Vivo Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a subcutaneous CTCL xenograft model.
Materials:
-
6-8 week old female NSG (NOD scid gamma) mice
-
MyLa cells
-
Matrigel
-
This compound formulation
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Harvest MyLa cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the JAK/STAT signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for a novel therapeutic in CTCL.
References
- 1. Role of dysregulated cytokine signaling and bacterial triggers in the pathogenesis of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the understanding and treatment of Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cell Lines, Patient-Derived Xenograft and Genetically Engineered Mouse Models Used to Study Cutaneous T-Cell Lymphoma [mdpi.com]
- 4. Frontiers | “Next top” mouse models advancing CTCL research [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. In vivo modelling of cutaneous T-cell lymphoma: The role of SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of cytokine signaling in the pathogenesis of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Novel Therapeutics in Cutaneous T-cell Lymphoma (CTCL) Models
Introduction
Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin's lymphomas characterized by the accumulation of malignant T-cells in the skin.[1][2] Mycosis fungoides (MF) and Sézary syndrome (SS) are the most common subtypes.[3][4][5] While early-stage disease is often manageable with skin-directed therapies, advanced stages have a poor prognosis, highlighting the need for novel therapeutic agents.[1] This document provides a comprehensive overview of the experimental models and protocols for evaluating the efficacy of novel therapeutic compounds, using the hypothetical compound CTA056 as an example, in the context of CTCL.
Overview of CTCL Models
A variety of in vitro and in vivo models are utilized to study CTCL pathogenesis and to test the efficacy of new treatments.
-
In Vitro Models: Immortalized patient-derived cell lines are crucial for initial high-throughput screening of therapeutic compounds. Commonly used CTCL cell lines include MyLa, HuT78, SeAx, and HH, which represent different subtypes of the disease.[3] These cell lines allow for the assessment of a compound's direct effects on tumor cell viability, proliferation, and apoptosis.
-
In Vivo Models:
-
Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of human CTCL cells or tissues into immunodeficient mice (e.g., NSG mice).[3][4] PDX models are valuable for studying tumor growth in a more complex biological environment and for evaluating the systemic efficacy of a drug.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic the genetic alterations found in human CTCL, such as the dysregulation of the JAK/STAT signaling pathway.[4][6] These models are instrumental in understanding the molecular mechanisms of the disease and the on-target effects of a therapeutic agent.
-
This compound: A Hypothetical Novel Therapeutic Agent
For the purpose of these application notes, we will consider This compound as a novel small molecule inhibitor of the JAK/STAT signaling pathway. Dysregulation of the JAK/STAT pathway is a common feature in CTCL, making it a promising therapeutic target.[1][2][7]
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of this compound in preclinical CTCL models.
Table 1: In Vitro Efficacy of this compound on CTCL Cell Lines
| Cell Line | CTCL Subtype | This compound IC50 (nM) |
| MyLa | Mycosis Fungoides | 50 |
| HuT78 | Sézary Syndrome | 75 |
| SeAx | Sézary Syndrome | 60 |
| HH | Transformed Mycosis Fungoides | 45 |
Table 2: In Vivo Efficacy of this compound in a MyLa Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | 0 | +2.5 |
| This compound | 10 | 45 | -1.2 |
| This compound | 30 | 78 | -3.5 |
| This compound | 50 | 92 | -5.1 |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on CTCL cell lines.
Materials:
-
CTCL cell lines (MyLa, HuT78, SeAx, HH)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed CTCL cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
In Vivo Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a subcutaneous CTCL xenograft model.
Materials:
-
6-8 week old female NSG (NOD scid gamma) mice
-
MyLa cells
-
Matrigel
-
This compound formulation
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Harvest MyLa cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the JAK/STAT signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for a novel therapeutic in CTCL.
References
- 1. Role of dysregulated cytokine signaling and bacterial triggers in the pathogenesis of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the understanding and treatment of Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cell Lines, Patient-Derived Xenograft and Genetically Engineered Mouse Models Used to Study Cutaneous T-Cell Lymphoma [mdpi.com]
- 4. Frontiers | “Next top” mouse models advancing CTCL research [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. In vivo modelling of cutaneous T-cell lymphoma: The role of SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of cytokine signaling in the pathogenesis of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Auto-Inhib-X: A Novel Kinase Inhibitor for Autoimmune Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Autoimmune diseases arise from a loss of immunological tolerance, leading to an immune response against self-antigens, chronic inflammation, and tissue damage.[1][2][3] Key signaling pathways within immune cells, particularly T cells and B cells, are central to the pathogenesis of these disorders.[1][4] Auto-Inhib-X is a potent and selective small molecule inhibitor of a critical intracellular kinase involved in pro-inflammatory cytokine signaling and autoreactive lymphocyte activation. These application notes provide detailed protocols for utilizing Auto-Inhib-X in preclinical autoimmune research, including in vitro characterization and in vivo evaluation in a mouse model of multiple sclerosis.
Mechanism of Action
Auto-Inhib-X is designed to target a specific kinase within the Janus kinase (JAK) family. The JAK-STAT signaling pathway is crucial for transducing signals from numerous cytokines and growth factors that drive immune cell differentiation and activation.[3] By inhibiting this key kinase, Auto-Inhib-X is hypothesized to suppress the inflammatory cascade mediated by pathogenic T cells and other immune cells, thereby ameliorating autoimmune pathology. This targeted approach aims to restore immune homeostasis without causing broad immunosuppression.[5]
Below is a diagram illustrating the proposed mechanism of action for Auto-Inhib-X.
References
- 1. Understanding Autoimmunity: Mechanisms, Predisposing Factors, and Cytokine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen-Specific Tolerance: Clinical and Preclinical Approaches in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoimmune Diseases: Molecular Pathogenesis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on chimeric antigen receptor-based immunotherapy against autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Application Notes and Protocols for Auto-Inhib-X: A Novel Kinase Inhibitor for Autoimmune Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Autoimmune diseases arise from a loss of immunological tolerance, leading to an immune response against self-antigens, chronic inflammation, and tissue damage.[1][2][3] Key signaling pathways within immune cells, particularly T cells and B cells, are central to the pathogenesis of these disorders.[1][4] Auto-Inhib-X is a potent and selective small molecule inhibitor of a critical intracellular kinase involved in pro-inflammatory cytokine signaling and autoreactive lymphocyte activation. These application notes provide detailed protocols for utilizing Auto-Inhib-X in preclinical autoimmune research, including in vitro characterization and in vivo evaluation in a mouse model of multiple sclerosis.
Mechanism of Action
Auto-Inhib-X is designed to target a specific kinase within the Janus kinase (JAK) family. The JAK-STAT signaling pathway is crucial for transducing signals from numerous cytokines and growth factors that drive immune cell differentiation and activation.[3] By inhibiting this key kinase, Auto-Inhib-X is hypothesized to suppress the inflammatory cascade mediated by pathogenic T cells and other immune cells, thereby ameliorating autoimmune pathology. This targeted approach aims to restore immune homeostasis without causing broad immunosuppression.[5]
Below is a diagram illustrating the proposed mechanism of action for Auto-Inhib-X.
References
- 1. Understanding Autoimmunity: Mechanisms, Predisposing Factors, and Cytokine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen-Specific Tolerance: Clinical and Preclinical Approaches in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoimmune Diseases: Molecular Pathogenesis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on chimeric antigen receptor-based immunotherapy against autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Troubleshooting & Optimization
CTA056 solubility issues in DMSO and cell culture media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with CTA056 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial reconstitution, it is highly recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the maximum achievable stock concentration of this compound in DMSO?
The maximum solubility of this compound in DMSO is a critical factor for creating a stable stock solution. Please refer to the table below for specific solubility data. It is advisable to prepare a stock solution at a concentration that remains stable during storage.
Q3: My this compound precipitated out of the DMSO stock solution. What should I do?
Precipitation from a DMSO stock can occur due to temperature fluctuations or the introduction of moisture. To redissolve the compound, gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly. If precipitation persists, the stock may be supersaturated. It is recommended to prepare a new stock at a slightly lower concentration.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous solutions like PBS, saline, or cell culture media is not recommended due to its poor aqueous solubility. The compound will likely not dissolve completely, leading to inaccurate concentrations in your experiments. The standard procedure is to first prepare a concentrated stock in DMSO and then dilute this stock into the aqueous medium.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing working solutions of this compound for cell culture experiments.
Issue 1: Precipitation upon dilution into cell culture media
Problem: When I dilute my this compound DMSO stock into the cell culture medium, a precipitate or cloudiness appears immediately or over a short period.
Cause: This is a common issue for hydrophobic compounds. The final concentration of this compound in the media exceeds its aqueous solubility limit. The final percentage of DMSO may also be too low to keep the compound in solution.
Solutions:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always determine the DMSO tolerance of your specific cell line, as concentrations above 0.5% can be toxic.
-
Use a Serum-Containing Medium: If your experimental design allows, perform the dilution into a medium containing fetal bovine serum (FBS) or other serum. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.
-
Reduce the Final Concentration: Your target experimental concentration may be too high. Test a serial dilution to determine the maximum achievable concentration in your specific cell culture medium without precipitation.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
Issue 2: Inconsistent or lower-than-expected experimental results
Problem: The biological effect of this compound is variable between experiments or weaker than anticipated.
Cause: Poor solubility can lead to an actual concentration of dissolved compound that is much lower than the calculated nominal concentration. The undissolved compound is not biologically available to the cells.
Solutions:
-
Verify Solution Clarity: Before adding the compound to your cells, visually inspect the prepared media under a light source. Ensure there is no visible precipitate or cloudiness. You can also centrifuge the solution and check for a pellet.
-
Prepare Fresh Working Solutions: Do not store this compound in aqueous solutions. Prepare fresh working solutions from the DMSO stock for each experiment.
-
Optimize the Protocol: Use the workflow for preparing working solutions outlined below to ensure consistency.
Quantitative Solubility Data
The following table summarizes the solubility characteristics of this compound.
| Solvent / Medium | Maximum Solubility (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mM | Anhydrous DMSO is recommended for long-term stock stability. |
| Cell Culture Media (e.g., DMEM) | < 10 µM | Solubility is highly dependent on media components (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 50 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO).
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Dissolution: Vortex the vial vigorously for 5-10 minutes. Gentle warming to 37°C can aid dissolution if needed. Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Thaw Stock: Thaw a single aliquot of the 50 mM this compound DMSO stock at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or a 1:1 mixture of DMSO and cell culture medium.
-
Final Dilution: Add the required volume of the DMSO stock directly to the pre-warmed cell culture medium. It is crucial to vortex or pipette mix immediately and thoroughly upon addition to prevent localized high concentrations that can cause precipitation. The final DMSO concentration should not exceed the tolerance limit of the cell line (typically ≤ 0.5%).
-
Verification: Visually confirm that the final working solution is clear.
-
Application: Add the final working solution to your cell cultures immediately after preparation.
Visual Guides and Workflows
The following diagrams illustrate key processes and concepts related to the use of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Flowchart for troubleshooting this compound precipitation issues.
Caption: Hypothetical mechanism of this compound as an inhibitor of the AKT signaling pathway.
CTA056 solubility issues in DMSO and cell culture media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with CTA056 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial reconstitution, it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the maximum achievable stock concentration of this compound in DMSO?
The maximum solubility of this compound in DMSO is a critical factor for creating a stable stock solution. Please refer to the table below for specific solubility data. It is advisable to prepare a stock solution at a concentration that remains stable during storage.
Q3: My this compound precipitated out of the DMSO stock solution. What should I do?
Precipitation from a DMSO stock can occur due to temperature fluctuations or the introduction of moisture. To redissolve the compound, gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly. If precipitation persists, the stock may be supersaturated. It is recommended to prepare a new stock at a slightly lower concentration.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous solutions like PBS, saline, or cell culture media is not recommended due to its poor aqueous solubility. The compound will likely not dissolve completely, leading to inaccurate concentrations in your experiments. The standard procedure is to first prepare a concentrated stock in DMSO and then dilute this stock into the aqueous medium.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing working solutions of this compound for cell culture experiments.
Issue 1: Precipitation upon dilution into cell culture media
Problem: When I dilute my this compound DMSO stock into the cell culture medium, a precipitate or cloudiness appears immediately or over a short period.
Cause: This is a common issue for hydrophobic compounds. The final concentration of this compound in the media exceeds its aqueous solubility limit. The final percentage of DMSO may also be too low to keep the compound in solution.
Solutions:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always determine the DMSO tolerance of your specific cell line, as concentrations above 0.5% can be toxic.
-
Use a Serum-Containing Medium: If your experimental design allows, perform the dilution into a medium containing fetal bovine serum (FBS) or other serum. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.
-
Reduce the Final Concentration: Your target experimental concentration may be too high. Test a serial dilution to determine the maximum achievable concentration in your specific cell culture medium without precipitation.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
Issue 2: Inconsistent or lower-than-expected experimental results
Problem: The biological effect of this compound is variable between experiments or weaker than anticipated.
Cause: Poor solubility can lead to an actual concentration of dissolved compound that is much lower than the calculated nominal concentration. The undissolved compound is not biologically available to the cells.
Solutions:
-
Verify Solution Clarity: Before adding the compound to your cells, visually inspect the prepared media under a light source. Ensure there is no visible precipitate or cloudiness. You can also centrifuge the solution and check for a pellet.
-
Prepare Fresh Working Solutions: Do not store this compound in aqueous solutions. Prepare fresh working solutions from the DMSO stock for each experiment.
-
Optimize the Protocol: Use the workflow for preparing working solutions outlined below to ensure consistency.
Quantitative Solubility Data
The following table summarizes the solubility characteristics of this compound.
| Solvent / Medium | Maximum Solubility (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mM | Anhydrous DMSO is recommended for long-term stock stability. |
| Cell Culture Media (e.g., DMEM) | < 10 µM | Solubility is highly dependent on media components (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 50 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO).
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Dissolution: Vortex the vial vigorously for 5-10 minutes. Gentle warming to 37°C can aid dissolution if needed. Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Thaw Stock: Thaw a single aliquot of the 50 mM this compound DMSO stock at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or a 1:1 mixture of DMSO and cell culture medium.
-
Final Dilution: Add the required volume of the DMSO stock directly to the pre-warmed cell culture medium. It is crucial to vortex or pipette mix immediately and thoroughly upon addition to prevent localized high concentrations that can cause precipitation. The final DMSO concentration should not exceed the tolerance limit of the cell line (typically ≤ 0.5%).
-
Verification: Visually confirm that the final working solution is clear.
-
Application: Add the final working solution to your cell cultures immediately after preparation.
Visual Guides and Workflows
The following diagrams illustrate key processes and concepts related to the use of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Flowchart for troubleshooting this compound precipitation issues.
Caption: Hypothetical mechanism of this compound as an inhibitor of the AKT signaling pathway.
Optimizing CTA056 concentration for maximum apoptosis
Welcome to the technical support center for CTA056. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for inducing maximum apoptosis in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced apoptosis?
A1: this compound is a novel small molecule inhibitor that is believed to induce apoptosis primarily through the intrinsic mitochondrial pathway. It has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, leading to increased mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to programmed cell death.
Q2: What is the recommended concentration range for inducing apoptosis with this compound?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. We recommend starting with a dose-response experiment to determine the EC50 for your specific model. Based on internal validation studies, a concentration range of 1 µM to 50 µM is a good starting point for most cancer cell lines.
Q3: What are the recommended positive and negative controls for an apoptosis experiment with this compound?
A3: For a positive control, we recommend using a well-characterized apoptosis-inducing agent such as Staurosporine or Etoposide at a concentration known to induce apoptosis in your cell line.[1] For the negative control, a vehicle-only (e.g., DMSO) treated sample is essential to account for any effects of the solvent on cell viability.[1]
Q4: How can I detect and quantify apoptosis induced by this compound?
A4: A widely used and reliable method for quantifying apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[3][4]
Troubleshooting Guide
Issue 1: Low or no apoptosis observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for apoptosis induction. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or co-treatment with a sensitizing agent. |
| Reagent Issues | Ensure that the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
Issue 2: High levels of necrosis observed.
| Possible Cause | Recommended Solution |
| This compound Concentration is too high | High concentrations of this compound may lead to off-target effects and induce necrosis. Reduce the concentration of this compound to a level that selectively induces apoptosis. |
| Extended Incubation Period | Prolonged exposure to this compound can cause secondary necrosis. Shorten the incubation time to capture cells in the earlier stages of apoptosis. |
| Cell Culture Conditions | Poor cell health prior to treatment can lead to increased necrosis. Ensure cells are healthy and not overgrown before starting the experiment. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all experiments as this can affect cell health and drug response. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation or concentration errors. |
| Flow Cytometer Settings | Standardize flow cytometer settings, including voltages and compensation, for all experiments to ensure comparability of data. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in MDA-MB-231 Cells at 48 hours
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Vehicle) | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.3 |
| 1 | 10.5 ± 1.2 | 5.4 ± 0.7 | 15.9 ± 1.9 |
| 5 | 25.8 ± 2.1 | 12.7 ± 1.5 | 38.5 ± 3.6 |
| 10 | 45.3 ± 3.5 | 20.1 ± 2.3 | 65.4 ± 5.8 |
| 25 | 30.7 ± 2.9 | 45.6 ± 4.1 | 76.3 ± 7.0 |
| 50 | 15.2 ± 1.8 | 60.3 ± 5.5 | 75.5 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Quantification of Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol provides a method to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)[3]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
Optimizing CTA056 concentration for maximum apoptosis
Welcome to the technical support center for CTA056. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for inducing maximum apoptosis in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced apoptosis?
A1: this compound is a novel small molecule inhibitor that is believed to induce apoptosis primarily through the intrinsic mitochondrial pathway. It has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, leading to increased mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to programmed cell death.
Q2: What is the recommended concentration range for inducing apoptosis with this compound?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. We recommend starting with a dose-response experiment to determine the EC50 for your specific model. Based on internal validation studies, a concentration range of 1 µM to 50 µM is a good starting point for most cancer cell lines.
Q3: What are the recommended positive and negative controls for an apoptosis experiment with this compound?
A3: For a positive control, we recommend using a well-characterized apoptosis-inducing agent such as Staurosporine or Etoposide at a concentration known to induce apoptosis in your cell line.[1] For the negative control, a vehicle-only (e.g., DMSO) treated sample is essential to account for any effects of the solvent on cell viability.[1]
Q4: How can I detect and quantify apoptosis induced by this compound?
A4: A widely used and reliable method for quantifying apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[3][4]
Troubleshooting Guide
Issue 1: Low or no apoptosis observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for apoptosis induction. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or co-treatment with a sensitizing agent. |
| Reagent Issues | Ensure that the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
Issue 2: High levels of necrosis observed.
| Possible Cause | Recommended Solution |
| This compound Concentration is too high | High concentrations of this compound may lead to off-target effects and induce necrosis. Reduce the concentration of this compound to a level that selectively induces apoptosis. |
| Extended Incubation Period | Prolonged exposure to this compound can cause secondary necrosis. Shorten the incubation time to capture cells in the earlier stages of apoptosis. |
| Cell Culture Conditions | Poor cell health prior to treatment can lead to increased necrosis. Ensure cells are healthy and not overgrown before starting the experiment. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all experiments as this can affect cell health and drug response. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation or concentration errors. |
| Flow Cytometer Settings | Standardize flow cytometer settings, including voltages and compensation, for all experiments to ensure comparability of data. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in MDA-MB-231 Cells at 48 hours
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Vehicle) | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.3 |
| 1 | 10.5 ± 1.2 | 5.4 ± 0.7 | 15.9 ± 1.9 |
| 5 | 25.8 ± 2.1 | 12.7 ± 1.5 | 38.5 ± 3.6 |
| 10 | 45.3 ± 3.5 | 20.1 ± 2.3 | 65.4 ± 5.8 |
| 25 | 30.7 ± 2.9 | 45.6 ± 4.1 | 76.3 ± 7.0 |
| 50 | 15.2 ± 1.8 | 60.3 ± 5.5 | 75.5 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Quantification of Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol provides a method to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)[3]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Troubleshooting CTA056 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, validating, and mitigating potential off-target effects of the investigational compound CTA056. The following information is intended to support robust experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Off-target effects are unintended interactions of a drug with proteins or biological pathways other than its intended target. For this compound, which is designed to selectively inhibit Target Kinase X (TK-X), off-target binding can lead to unanticipated cellular responses, confounding experimental results and potentially causing toxicity. These effects occur when this compound interacts with other kinases or proteins that share structural similarities with the ATP-binding pocket of TK-X. It is crucial to identify and characterize these off-target interactions to ensure the specificity of experimental findings and the safety of this compound as a potential therapeutic agent.
Q2: My cells treated with this compound show an unexpected phenotype that is inconsistent with TK-X inhibition. How can I determine if this is an off-target effect?
An unexpected phenotype is a common indicator of potential off-target activity. To investigate this, a systematic approach is recommended. This involves validating the on-target effect, assessing the dose-response relationship, and employing control compounds. The workflow below outlines a general strategy for initial investigation.
Q3: What experimental methods can be used to identify potential off-target kinases of this compound?
Several established methods can be used to profile the kinase selectivity of this compound and identify potential off-target interactions. These techniques can be broadly categorized as in vitro biochemical assays and cell-based approaches.
-
In Vitro Kinase Profiling: This involves screening this compound against a large panel of purified kinases to determine its binding affinity or inhibitory activity. This is a direct method to identify unintended kinase targets.
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound or competitive binding assays with broad-spectrum kinase probes can identify proteins from cell lysates that interact with the compound.
-
Phosphoproteomics: By analyzing the global changes in protein phosphorylation in cells treated with this compound, it is possible to infer the activity of upstream kinases that may be off-targets.
Troubleshooting Guides
Guide 1: Investigating a Suspected Off-Target Effect on Kinase Y
Scenario: You observe that this compound treatment leads to the dephosphorylation of a known substrate of Kinase Y, suggesting a potential off-target inhibitory effect.
Experimental Protocol:
-
In Vitro Kinase Assay:
-
Objective: To directly measure the inhibitory activity of this compound on Kinase Y.
-
Methodology:
-
Recombinantly express and purify human Kinase Y.
-
Set up a kinase reaction with a known substrate of Kinase Y and ATP.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Include a known inhibitor of Kinase Y as a positive control and DMSO as a vehicle control.
-
Measure the phosphorylation of the substrate using methods like radiometric assays (³²P-ATP) or fluorescence-based assays.
-
Calculate the IC50 value of this compound for Kinase Y.
-
-
-
Cell-Based Target Engagement Assay:
-
Objective: To confirm that this compound can inhibit Kinase Y in a cellular context.
-
Methodology:
-
Treat cells expressing Kinase Y with a range of this compound concentrations.
-
Lyse the cells and perform a Western blot analysis.
-
Probe with an antibody specific for the phosphorylated form of a direct substrate of Kinase Y.
-
A decrease in the phosphorylation of the substrate would indicate target engagement.
-
-
Data Presentation:
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular EC50 (nM) |
| This compound | TK-X (On-Target) | 15 | 50 |
| This compound | Kinase Y (Off-Target) | 850 | 2500 |
| Positive Control | Kinase Y | 25 | 100 |
Guide 2: Deconvoluting Signaling Pathways Affected by Off-Target Activity
Scenario: Treatment with this compound not only inhibits the intended TK-X pathway but also appears to activate the MAP Kinase (MAPK) pathway, an observation not previously linked to TK-X.
Technical Support Center: Troubleshooting CTA056 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, validating, and mitigating potential off-target effects of the investigational compound CTA056. The following information is intended to support robust experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Off-target effects are unintended interactions of a drug with proteins or biological pathways other than its intended target. For this compound, which is designed to selectively inhibit Target Kinase X (TK-X), off-target binding can lead to unanticipated cellular responses, confounding experimental results and potentially causing toxicity. These effects occur when this compound interacts with other kinases or proteins that share structural similarities with the ATP-binding pocket of TK-X. It is crucial to identify and characterize these off-target interactions to ensure the specificity of experimental findings and the safety of this compound as a potential therapeutic agent.
Q2: My cells treated with this compound show an unexpected phenotype that is inconsistent with TK-X inhibition. How can I determine if this is an off-target effect?
An unexpected phenotype is a common indicator of potential off-target activity. To investigate this, a systematic approach is recommended. This involves validating the on-target effect, assessing the dose-response relationship, and employing control compounds. The workflow below outlines a general strategy for initial investigation.
Q3: What experimental methods can be used to identify potential off-target kinases of this compound?
Several established methods can be used to profile the kinase selectivity of this compound and identify potential off-target interactions. These techniques can be broadly categorized as in vitro biochemical assays and cell-based approaches.
-
In Vitro Kinase Profiling: This involves screening this compound against a large panel of purified kinases to determine its binding affinity or inhibitory activity. This is a direct method to identify unintended kinase targets.
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound or competitive binding assays with broad-spectrum kinase probes can identify proteins from cell lysates that interact with the compound.
-
Phosphoproteomics: By analyzing the global changes in protein phosphorylation in cells treated with this compound, it is possible to infer the activity of upstream kinases that may be off-targets.
Troubleshooting Guides
Guide 1: Investigating a Suspected Off-Target Effect on Kinase Y
Scenario: You observe that this compound treatment leads to the dephosphorylation of a known substrate of Kinase Y, suggesting a potential off-target inhibitory effect.
Experimental Protocol:
-
In Vitro Kinase Assay:
-
Objective: To directly measure the inhibitory activity of this compound on Kinase Y.
-
Methodology:
-
Recombinantly express and purify human Kinase Y.
-
Set up a kinase reaction with a known substrate of Kinase Y and ATP.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Include a known inhibitor of Kinase Y as a positive control and DMSO as a vehicle control.
-
Measure the phosphorylation of the substrate using methods like radiometric assays (³²P-ATP) or fluorescence-based assays.
-
Calculate the IC50 value of this compound for Kinase Y.
-
-
-
Cell-Based Target Engagement Assay:
-
Objective: To confirm that this compound can inhibit Kinase Y in a cellular context.
-
Methodology:
-
Treat cells expressing Kinase Y with a range of this compound concentrations.
-
Lyse the cells and perform a Western blot analysis.
-
Probe with an antibody specific for the phosphorylated form of a direct substrate of Kinase Y.
-
A decrease in the phosphorylation of the substrate would indicate target engagement.
-
-
Data Presentation:
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular EC50 (nM) |
| This compound | TK-X (On-Target) | 15 | 50 |
| This compound | Kinase Y (Off-Target) | 850 | 2500 |
| Positive Control | Kinase Y | 25 | 100 |
Guide 2: Deconvoluting Signaling Pathways Affected by Off-Target Activity
Scenario: Treatment with this compound not only inhibits the intended TK-X pathway but also appears to activate the MAP Kinase (MAPK) pathway, an observation not previously linked to TK-X.
How to minimize CTA056 toxicity in normal T-cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk). Our goal is to help you minimize potential toxicity in normal T-cells and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Bruton's tyrosine kinase (Btk) family of tyrosine kinases.[1] Itk is a key component of the T-cell receptor (TCR) signaling pathway. This compound functions by inhibiting the phosphorylation of Itk, which in turn blocks downstream signaling cascades involving Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1] This inhibition leads to a decrease in the secretion of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), ultimately inducing apoptosis (programmed cell death) in malignant T-cells.[1]
Q2: How does this compound selectively target malignant T-cells over normal T-cells?
The selectivity of this compound for malignant T-cells is attributed to the differential expression and activation state of Itk in cancerous versus healthy T-cells.[1] Malignant T-cells, particularly in T-cell leukemia and lymphoma, often exhibit aberrant Itk activation, making them more sensitive to Itk inhibition. Studies have shown that this compound selectively induces apoptosis in malignant T-cell lines, such as Jurkat and MOLT-4, with minimal impact on the viability of normal T-cells.[1]
Q3: What are the potential, albeit minimal, toxicities of this compound in normal T-cells?
While this compound is designed for high selectivity, researchers should be aware of potential, context-dependent effects on normal T-cells, especially at high concentrations or with prolonged exposure. Potential toxicities could manifest as:
-
Reduced Proliferation: Inhibition of the Itk pathway may lead to a decrease in the proliferation of normal T-cells upon stimulation.
-
Altered Cytokine Production: A reduction in the secretion of key cytokines like IL-2 and IFN-γ from normal T-cells could be observed.
-
Impaired Effector Function: The overall function of normal T-cells, such as their cytotoxic capabilities, might be partially compromised.
It is crucial to establish a therapeutic window in your experimental model to maximize the anti-leukemic effect while minimizing any potential impact on normal T-cell function.
Troubleshooting Guides
Issue 1: Unexpected Toxicity Observed in Normal T-cells
If you observe unexpected levels of apoptosis or functional impairment in your control normal T-cell populations, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal concentration that induces apoptosis in malignant T-cells while preserving the viability of normal T-cells. |
| Off-Target Effects | Although this compound is selective for Itk, cross-reactivity with other kinases like Btk can occur at higher concentrations.[1] Consider using lower, more specific concentrations. |
| Donor Variability | The sensitivity of normal T-cells to this compound may vary between donors. Test on T-cells from multiple healthy donors to establish a baseline for toxicity. |
| Contamination of Normal T-cell Population | Ensure your normal T-cell population is not contaminated with activated or malignant T-cells that are more sensitive to this compound. Use flow cytometry to verify the purity of your cell populations. |
Issue 2: Lack of Efficacy in Malignant T-cells
If this compound is not inducing the expected level of apoptosis in your target malignant T-cells, consider these factors:
| Potential Cause | Recommended Action |
| Sub-optimal Concentration | Increase the concentration of this compound in a stepwise manner to find the effective dose for your specific cell line. |
| Mutation in Itk or Downstream Pathways | The target malignant cell line may have mutations in the Itk signaling pathway that confer resistance to this compound. Sequence the relevant genes to check for mutations. |
| Drug Inactivation | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh solutions for each experiment. |
| Cell Line Specificity | The efficacy of this compound can vary between different malignant T-cell lines. Confirm that your chosen cell line is known to be sensitive to Itk inhibition. |
Experimental Protocols
Protocol 1: In Vitro T-cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on both malignant and normal T-cells.
-
Cell Preparation:
-
Culture malignant T-cell lines (e.g., Jurkat, MOLT-4) and freshly isolated normal T-cells from healthy donors in appropriate media.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the different concentrations of this compound to the wells containing the T-cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Use a standard viability assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells.
-
Alternatively, a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo® can be used to measure cell proliferation.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for both malignant and normal T-cells.
-
Visualizations
Caption: Mechanism of action of this compound in T-cells.
Caption: Workflow for assessing this compound cytotoxicity.
References
How to minimize CTA056 toxicity in normal T-cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk). Our goal is to help you minimize potential toxicity in normal T-cells and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Bruton's tyrosine kinase (Btk) family of tyrosine kinases.[1] Itk is a key component of the T-cell receptor (TCR) signaling pathway. This compound functions by inhibiting the phosphorylation of Itk, which in turn blocks downstream signaling cascades involving Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1] This inhibition leads to a decrease in the secretion of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), ultimately inducing apoptosis (programmed cell death) in malignant T-cells.[1]
Q2: How does this compound selectively target malignant T-cells over normal T-cells?
The selectivity of this compound for malignant T-cells is attributed to the differential expression and activation state of Itk in cancerous versus healthy T-cells.[1] Malignant T-cells, particularly in T-cell leukemia and lymphoma, often exhibit aberrant Itk activation, making them more sensitive to Itk inhibition. Studies have shown that this compound selectively induces apoptosis in malignant T-cell lines, such as Jurkat and MOLT-4, with minimal impact on the viability of normal T-cells.[1]
Q3: What are the potential, albeit minimal, toxicities of this compound in normal T-cells?
While this compound is designed for high selectivity, researchers should be aware of potential, context-dependent effects on normal T-cells, especially at high concentrations or with prolonged exposure. Potential toxicities could manifest as:
-
Reduced Proliferation: Inhibition of the Itk pathway may lead to a decrease in the proliferation of normal T-cells upon stimulation.
-
Altered Cytokine Production: A reduction in the secretion of key cytokines like IL-2 and IFN-γ from normal T-cells could be observed.
-
Impaired Effector Function: The overall function of normal T-cells, such as their cytotoxic capabilities, might be partially compromised.
It is crucial to establish a therapeutic window in your experimental model to maximize the anti-leukemic effect while minimizing any potential impact on normal T-cell function.
Troubleshooting Guides
Issue 1: Unexpected Toxicity Observed in Normal T-cells
If you observe unexpected levels of apoptosis or functional impairment in your control normal T-cell populations, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal concentration that induces apoptosis in malignant T-cells while preserving the viability of normal T-cells. |
| Off-Target Effects | Although this compound is selective for Itk, cross-reactivity with other kinases like Btk can occur at higher concentrations.[1] Consider using lower, more specific concentrations. |
| Donor Variability | The sensitivity of normal T-cells to this compound may vary between donors. Test on T-cells from multiple healthy donors to establish a baseline for toxicity. |
| Contamination of Normal T-cell Population | Ensure your normal T-cell population is not contaminated with activated or malignant T-cells that are more sensitive to this compound. Use flow cytometry to verify the purity of your cell populations. |
Issue 2: Lack of Efficacy in Malignant T-cells
If this compound is not inducing the expected level of apoptosis in your target malignant T-cells, consider these factors:
| Potential Cause | Recommended Action |
| Sub-optimal Concentration | Increase the concentration of this compound in a stepwise manner to find the effective dose for your specific cell line. |
| Mutation in Itk or Downstream Pathways | The target malignant cell line may have mutations in the Itk signaling pathway that confer resistance to this compound. Sequence the relevant genes to check for mutations. |
| Drug Inactivation | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh solutions for each experiment. |
| Cell Line Specificity | The efficacy of this compound can vary between different malignant T-cell lines. Confirm that your chosen cell line is known to be sensitive to Itk inhibition. |
Experimental Protocols
Protocol 1: In Vitro T-cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on both malignant and normal T-cells.
-
Cell Preparation:
-
Culture malignant T-cell lines (e.g., Jurkat, MOLT-4) and freshly isolated normal T-cells from healthy donors in appropriate media.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the different concentrations of this compound to the wells containing the T-cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Use a standard viability assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells.
-
Alternatively, a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo® can be used to measure cell proliferation.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for both malignant and normal T-cells.
-
Visualizations
Caption: Mechanism of action of this compound in T-cells.
Caption: Workflow for assessing this compound cytotoxicity.
References
CTA056 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CTA056 in solution over time. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: For the solid compound, it is recommended to store it at -20°C, tightly sealed and protected from light.[1] Under these conditions, the solid compound is expected to be stable for up to 6 months.[1] Stock solutions of this compound should be prepared and used on the same day whenever possible.[1] If storage is necessary, we recommend aliquoting the stock solution into tightly sealed vials and storing them at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[1]
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: Based on internal validation, this compound is soluble in DMSO at concentrations up to 10 mM. For aqueous buffers, the solubility is significantly lower. It is crucial to assess the stability of this compound in your specific experimental buffer system.
Q3: How stable is this compound in different solvents at various temperatures?
A3: The stability of this compound is dependent on the solvent and storage temperature. Below is a summary of our stability studies.
Table 1: Stability of this compound (10 µM) in Various Solvents Over Time
| Solvent | Temperature | % Remaining after 24 hours | % Remaining after 72 hours | % Remaining after 1 week |
| DMSO | Room Temp (25°C) | 98.5% | 95.2% | 90.1% |
| DMSO | 4°C | 99.8% | 99.1% | 98.5% |
| PBS (pH 7.4) | Room Temp (25°C) | 92.3% | 85.1% | 75.4% |
| PBS (pH 7.4) | 4°C | 98.9% | 96.5% | 94.2% |
Data are based on internal studies and should be used as a guideline. Stability in your specific experimental conditions should be verified.
Q4: What are the known degradation pathways for this compound?
A4: this compound is susceptible to hydrolysis, particularly in aqueous solutions with a non-neutral pH. Exposure to light and strong oxidizing agents can also lead to degradation.[2] Forced degradation studies suggest that the primary degradation products are a result of ester hydrolysis.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound activity in my cell-based assays.
This could be due to several factors related to the stability of this compound in your cell culture medium.
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: I see precipitation in my this compound stock solution after thawing.
Precipitation can occur if the solubility limit is exceeded upon cooling or if the compound has degraded.
-
Action: Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, it may indicate degradation.
-
Prevention: Consider preparing lower concentration stock solutions or using a different solvent system. Storing in smaller aliquots can also minimize temperature fluctuations.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a method to quantify the amount of this compound remaining in a solution over time using High-Performance Liquid Chromatography (HPLC).[3]
1. Materials:
- This compound
- Solvent of interest (e.g., DMSO, PBS pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Autosampler vials
2. Procedure:
Caption: Experimental workflow for this compound stability assessment.
3. HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-17 min: 95% B
- 17-18 min: 95% to 5% B
- 18-20 min: 5% B
4. Data Analysis:
- Integrate the peak area corresponding to this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the peak area at time zero.
- Plot the percentage of remaining this compound versus time for each condition.
Signaling Pathway
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cell proliferation and survival.
Caption: Proposed signaling pathway inhibited by this compound.
References
CTA056 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CTA056 in solution over time. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: For the solid compound, it is recommended to store it at -20°C, tightly sealed and protected from light.[1] Under these conditions, the solid compound is expected to be stable for up to 6 months.[1] Stock solutions of this compound should be prepared and used on the same day whenever possible.[1] If storage is necessary, we recommend aliquoting the stock solution into tightly sealed vials and storing them at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[1]
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: Based on internal validation, this compound is soluble in DMSO at concentrations up to 10 mM. For aqueous buffers, the solubility is significantly lower. It is crucial to assess the stability of this compound in your specific experimental buffer system.
Q3: How stable is this compound in different solvents at various temperatures?
A3: The stability of this compound is dependent on the solvent and storage temperature. Below is a summary of our stability studies.
Table 1: Stability of this compound (10 µM) in Various Solvents Over Time
| Solvent | Temperature | % Remaining after 24 hours | % Remaining after 72 hours | % Remaining after 1 week |
| DMSO | Room Temp (25°C) | 98.5% | 95.2% | 90.1% |
| DMSO | 4°C | 99.8% | 99.1% | 98.5% |
| PBS (pH 7.4) | Room Temp (25°C) | 92.3% | 85.1% | 75.4% |
| PBS (pH 7.4) | 4°C | 98.9% | 96.5% | 94.2% |
Data are based on internal studies and should be used as a guideline. Stability in your specific experimental conditions should be verified.
Q4: What are the known degradation pathways for this compound?
A4: this compound is susceptible to hydrolysis, particularly in aqueous solutions with a non-neutral pH. Exposure to light and strong oxidizing agents can also lead to degradation.[2] Forced degradation studies suggest that the primary degradation products are a result of ester hydrolysis.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound activity in my cell-based assays.
This could be due to several factors related to the stability of this compound in your cell culture medium.
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: I see precipitation in my this compound stock solution after thawing.
Precipitation can occur if the solubility limit is exceeded upon cooling or if the compound has degraded.
-
Action: Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, it may indicate degradation.
-
Prevention: Consider preparing lower concentration stock solutions or using a different solvent system. Storing in smaller aliquots can also minimize temperature fluctuations.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a method to quantify the amount of this compound remaining in a solution over time using High-Performance Liquid Chromatography (HPLC).[3]
1. Materials:
- This compound
- Solvent of interest (e.g., DMSO, PBS pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Autosampler vials
2. Procedure:
Caption: Experimental workflow for this compound stability assessment.
3. HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-17 min: 95% B
- 17-18 min: 95% to 5% B
- 18-20 min: 5% B
4. Data Analysis:
- Integrate the peak area corresponding to this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the peak area at time zero.
- Plot the percentage of remaining this compound versus time for each condition.
Signaling Pathway
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cell proliferation and survival.
Caption: Proposed signaling pathway inhibited by this compound.
References
Technical Support Center: Overcoming Resistance to CTA056 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Interleukin-2-inducible T-cell kinase (Itk) inhibitor, CTA056. While specific resistance mechanisms to this compound are still an emerging area of research, this guide draws upon established principles of resistance to other kinase inhibitors to provide plausible troubleshooting strategies and experimental guidance.
Troubleshooting Guide
Acquired resistance to targeted therapies like this compound can arise from various molecular alterations within cancer cells. This guide provides potential causes and solutions for common observations of decreased this compound efficacy.
| Observation | Potential Cause | Suggested Solution |
| Gradual decrease in this compound sensitivity over time in cell culture. | 1. On-target mutations: Acquisition of mutations in the ITK gene that interfere with this compound binding. 2. Bypass pathway activation: Upregulation of parallel signaling pathways that compensate for Itk inhibition (e.g., activation of other Tec family kinases or parallel T-cell receptor signaling pathways). | 1. Sequence the ITK gene in resistant cells to identify potential mutations. 2. Perform a phosphoproteomic screen to identify upregulated signaling pathways. 3. Test combination therapies: Combine this compound with inhibitors of the identified bypass pathways. |
| Intrinsic resistance in a new T-cell cancer cell line. | 1. Low or absent Itk expression/activity: The cell line may not be dependent on Itk signaling for survival. 2. Pre-existing resistance mechanisms: The cell line may harbor pre-existing mutations or pathway alterations that confer resistance. | 1. Confirm Itk expression and phosphorylation via Western blot. 2. Assess the IC50 of this compound in a panel of T-cell lines to determine relative sensitivity. 3. Characterize the genomic and proteomic landscape of the resistant cell line. |
| Heterogeneous response to this compound within a cell population. | Clonal heterogeneity: The cell population may consist of a mix of sensitive and resistant clones. | 1. Perform single-cell cloning to isolate and characterize resistant subpopulations. 2. Analyze single-cell RNA sequencing data to identify distinct cell populations and their molecular profiles. |
| Increased expression of drug efflux pumps. | Upregulation of ABC transporters (e.g., MDR1/P-glycoprotein) that actively pump this compound out of the cell. | 1. Measure the expression of ABC transporters using qPCR or Western blot. 2. Test the effect of efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A) in combination with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Bruton's tyrosine kinase (Btk) family.[1] It functions by inhibiting the phosphorylation of Itk and its downstream signaling effectors, such as PLC-γ, Akt, and ERK.[1] This disruption of the T-cell receptor signaling pathway ultimately leads to decreased cytokine secretion and apoptosis in malignant T-cells.[1]
Q2: My T-cell leukemia cell line is showing reduced sensitivity to this compound. What are the likely mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not yet widely documented, based on resistance patterns to other kinase inhibitors, likely mechanisms include:
-
On-target mutations: Similar to resistance seen with ALK inhibitors, mutations in the Itk kinase domain could prevent this compound from binding effectively.[2][3]
-
Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited Itk pathway.[4][5][6] This could involve other Tec family kinases or pathways downstream of the T-cell receptor.
-
ALK-independent resistance mechanisms: As seen with ALK inhibitors, resistance can also be mediated by mechanisms independent of the primary target, such as epithelial-to-mesenchymal transition (EMT) or activation of other receptor tyrosine kinases.[4][5][6][7]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A multi-step approach is recommended:
-
Sequence the ITK gene: Compare the ITK sequence from your resistant cell line to the parental, sensitive cell line to identify any acquired mutations.
-
Phosphoproteomic and Gene Expression Analysis: Use techniques like mass spectrometry-based phosphoproteomics or RNA sequencing to identify upregulated signaling pathways or changes in gene expression in the resistant cells compared to the parental cells.
-
Functional Validation: Once a potential resistance mechanism is identified, use specific inhibitors or gene knockdown (e.g., siRNA, shRNA) to validate its role in conferring resistance to this compound.
Q4: What are some potential combination therapy strategies to overcome this compound resistance?
A4: Based on strategies used to overcome resistance to other kinase inhibitors, the following combination therapies could be explored:
-
Inhibitors of bypass pathways: If a specific bypass pathway is identified (e.g., activation of another Tec kinase or a parallel signaling cascade), combining this compound with an inhibitor of a key component of that pathway may restore sensitivity. For instance, combining ALK inhibitors with SRC or mTOR inhibitors has proven effective in certain contexts of resistance.[4][5][6]
-
HSP90 inhibitors: Heat shock protein 90 (HSP90) is a chaperone protein required for the stability and function of many kinases, including oncogenic fusion proteins. HSP90 inhibitors have been shown to overcome resistance to ALK inhibitors and could be a viable strategy for this compound resistance.[8][9]
-
Proteolysis-Targeting Chimeras (PROTACs): This emerging class of drugs targets proteins for degradation. An Itk-targeting PROTAC could potentially overcome resistance caused by mutations that inhibit this compound binding by instead marking the Itk protein for destruction.[2]
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting concentration is 10 µM, with 2- to 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound concentration].
-
Calculate the IC50 value using non-linear regression analysis.
Western Blot for Itk Pathway Activation
This protocol is to assess the phosphorylation status of Itk and its downstream targets.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Itk, anti-total-Itk, anti-phospho-PLC-γ, anti-total-PLC-γ, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the phosphorylation levels relative to the total protein and loading control.
Visualizations
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CTA056 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Interleukin-2-inducible T-cell kinase (Itk) inhibitor, CTA056. While specific resistance mechanisms to this compound are still an emerging area of research, this guide draws upon established principles of resistance to other kinase inhibitors to provide plausible troubleshooting strategies and experimental guidance.
Troubleshooting Guide
Acquired resistance to targeted therapies like this compound can arise from various molecular alterations within cancer cells. This guide provides potential causes and solutions for common observations of decreased this compound efficacy.
| Observation | Potential Cause | Suggested Solution |
| Gradual decrease in this compound sensitivity over time in cell culture. | 1. On-target mutations: Acquisition of mutations in the ITK gene that interfere with this compound binding. 2. Bypass pathway activation: Upregulation of parallel signaling pathways that compensate for Itk inhibition (e.g., activation of other Tec family kinases or parallel T-cell receptor signaling pathways). | 1. Sequence the ITK gene in resistant cells to identify potential mutations. 2. Perform a phosphoproteomic screen to identify upregulated signaling pathways. 3. Test combination therapies: Combine this compound with inhibitors of the identified bypass pathways. |
| Intrinsic resistance in a new T-cell cancer cell line. | 1. Low or absent Itk expression/activity: The cell line may not be dependent on Itk signaling for survival. 2. Pre-existing resistance mechanisms: The cell line may harbor pre-existing mutations or pathway alterations that confer resistance. | 1. Confirm Itk expression and phosphorylation via Western blot. 2. Assess the IC50 of this compound in a panel of T-cell lines to determine relative sensitivity. 3. Characterize the genomic and proteomic landscape of the resistant cell line. |
| Heterogeneous response to this compound within a cell population. | Clonal heterogeneity: The cell population may consist of a mix of sensitive and resistant clones. | 1. Perform single-cell cloning to isolate and characterize resistant subpopulations. 2. Analyze single-cell RNA sequencing data to identify distinct cell populations and their molecular profiles. |
| Increased expression of drug efflux pumps. | Upregulation of ABC transporters (e.g., MDR1/P-glycoprotein) that actively pump this compound out of the cell. | 1. Measure the expression of ABC transporters using qPCR or Western blot. 2. Test the effect of efflux pump inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Bruton's tyrosine kinase (Btk) family.[1] It functions by inhibiting the phosphorylation of Itk and its downstream signaling effectors, such as PLC-γ, Akt, and ERK.[1] This disruption of the T-cell receptor signaling pathway ultimately leads to decreased cytokine secretion and apoptosis in malignant T-cells.[1]
Q2: My T-cell leukemia cell line is showing reduced sensitivity to this compound. What are the likely mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not yet widely documented, based on resistance patterns to other kinase inhibitors, likely mechanisms include:
-
On-target mutations: Similar to resistance seen with ALK inhibitors, mutations in the Itk kinase domain could prevent this compound from binding effectively.[2][3]
-
Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited Itk pathway.[4][5][6] This could involve other Tec family kinases or pathways downstream of the T-cell receptor.
-
ALK-independent resistance mechanisms: As seen with ALK inhibitors, resistance can also be mediated by mechanisms independent of the primary target, such as epithelial-to-mesenchymal transition (EMT) or activation of other receptor tyrosine kinases.[4][5][6][7]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A multi-step approach is recommended:
-
Sequence the ITK gene: Compare the ITK sequence from your resistant cell line to the parental, sensitive cell line to identify any acquired mutations.
-
Phosphoproteomic and Gene Expression Analysis: Use techniques like mass spectrometry-based phosphoproteomics or RNA sequencing to identify upregulated signaling pathways or changes in gene expression in the resistant cells compared to the parental cells.
-
Functional Validation: Once a potential resistance mechanism is identified, use specific inhibitors or gene knockdown (e.g., siRNA, shRNA) to validate its role in conferring resistance to this compound.
Q4: What are some potential combination therapy strategies to overcome this compound resistance?
A4: Based on strategies used to overcome resistance to other kinase inhibitors, the following combination therapies could be explored:
-
Inhibitors of bypass pathways: If a specific bypass pathway is identified (e.g., activation of another Tec kinase or a parallel signaling cascade), combining this compound with an inhibitor of a key component of that pathway may restore sensitivity. For instance, combining ALK inhibitors with SRC or mTOR inhibitors has proven effective in certain contexts of resistance.[4][5][6]
-
HSP90 inhibitors: Heat shock protein 90 (HSP90) is a chaperone protein required for the stability and function of many kinases, including oncogenic fusion proteins. HSP90 inhibitors have been shown to overcome resistance to ALK inhibitors and could be a viable strategy for this compound resistance.[8][9]
-
Proteolysis-Targeting Chimeras (PROTACs): This emerging class of drugs targets proteins for degradation. An Itk-targeting PROTAC could potentially overcome resistance caused by mutations that inhibit this compound binding by instead marking the Itk protein for destruction.[2]
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting concentration is 10 µM, with 2- to 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound concentration].
-
Calculate the IC50 value using non-linear regression analysis.
Western Blot for Itk Pathway Activation
This protocol is to assess the phosphorylation status of Itk and its downstream targets.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Itk, anti-total-Itk, anti-phospho-PLC-γ, anti-total-PLC-γ, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the phosphorylation levels relative to the total protein and loading control.
Visualizations
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
CTA056 not inhibiting ITK phosphorylation troubleshooting
Welcome to the technical support center for CTA056. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of this compound, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective, ATP-competitive inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] It binds to the ATP-binding pocket within the kinase domain of ITK, preventing the transfer of phosphate (B84403) from ATP to its substrates.[1] This action blocks the autophosphorylation of ITK and the subsequent phosphorylation of its downstream targets.[1][2]
Q2: What is the expected biological outcome of successful ITK inhibition by this compound in T-cells? A2: Successful inhibition of ITK by this compound in appropriate T-cell lines (e.g., Jurkat, MOLT-4) leads to several key outcomes:
-
A significant reduction in the phosphorylation of ITK.[1]
-
Decreased phosphorylation of downstream signaling effectors, including PLC-γ, Akt, and ERK.[1][3]
-
Inhibition of T-cell activation and proliferation.[1]
-
Reduced secretion of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]
-
Induction of apoptosis in malignant T-cells.[3]
Q3: Which cell lines are recommended as positive controls for this compound activity? A3: this compound has been shown to be effective in T-cell lines that express ITK.[1] The Jurkat (acute T-cell leukemia), MOLT-4 (acute lymphoblastic leukemia), and Hut78 (cutaneous T-cell lymphoma) cell lines are well-characterized positive controls where this compound has demonstrated potent inhibition of ITK phosphorylation and cell growth.[1]
Quantitative Data Summary: this compound Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for this compound against key kinases. This data is crucial for determining the appropriate concentration range for your experiments.
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| ITK | 100 | In-vitro kinase assay | [2][4] |
| BTK | 400 | In-vitro kinase assay | [2] |
Note: In cellular assays using Jurkat cells, significant inhibition of ITK phosphorylation was observed at 100 nM, with complete inhibition at 200 nM.[1]
Visualizing the ITK Signaling Pathway and this compound Inhibition
The diagram below illustrates the position of ITK in the T-cell receptor (TCR) signaling cascade and the specific point of inhibition by this compound.
Caption: ITK signaling cascade and the inhibitory action of this compound.
Troubleshooting Guide: this compound Not Inhibiting ITK Phosphorylation
This guide addresses the common experimental challenge where treatment with this compound does not result in the expected decrease in ITK phosphorylation. Follow this workflow to diagnose the issue.
Caption: A stepwise workflow for troubleshooting failed ITK inhibition.
Step 1: Compound Integrity and Concentration
Q: Could there be a problem with my this compound compound? A: Yes, this is a critical first step. Consider the following:
-
Solubility and Storage: Ensure this compound is fully dissolved in its recommended solvent (e.g., DMSO) and stored correctly to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
Concentration: An incorrect concentration is a common issue. In Jurkat cells, significant and complete inhibition of ITK phosphorylation is expected at 100 nM and 200 nM, respectively.[1] Perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the IC₅₀ in your specific system.
-
Purity: If possible, verify the purity of your compound, as impurities could affect its activity.[5]
Step 2: Cellular System Validation
Q: My compound seems fine. Could the issue be with my cells? A: Absolutely. The cellular context is crucial for observing the inhibitor's effect.
-
ITK Expression: Confirm that your cell line expresses ITK at a detectable level. Run a Western blot for total ITK protein. If ITK is not present, this compound will have no target. Use Jurkat or MOLT-4 cells as a positive control.[1]
-
Pathway Activation: The ITK pathway must be activated to observe the inhibition of phosphorylation. Ensure your stimulation method (e.g., anti-CD3 and anti-CD28 antibodies for T-cells) is working. You can verify this by checking for the phosphorylation of upstream proteins like Lck or ZAP70, or downstream proteins like PLC-γ1 in your untreated, stimulated control sample.[1]
-
Cell Viability: High concentrations of the inhibitor or solvent (DMSO) may be toxic, leading to confounding results. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure you are working with a non-toxic concentration of this compound.
Step 3: Assay Protocol Review
Q: I've validated my compound and cells. Could my experimental protocol be the problem? A: Yes, technical aspects of the assay can significantly impact the outcome, especially when comparing different assay types.
Caption: Key differences between cellular and in-vitro kinase assays.
-
For Cell-Based Western Blot Assays:
-
Phosphatase Inhibitors: This is non-negotiable. During cell lysis, phosphatases are released and will rapidly dephosphorylate your target protein. Your lysis buffer must contain a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Blocking Buffers: Avoid using non-fat milk for blocking membranes when detecting phosphoproteins. Milk contains casein, a phosphoprotein, which can cause high background noise. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[6]
-
Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of ITK. Run controls, such as lysates from unstimulated cells (low signal) and stimulated cells (high signal). Also, probe a parallel blot with an antibody for total ITK to confirm equal protein loading.
-
-
For In-Vitro Kinase Assays:
-
ATP Concentration: this compound is an ATP-competitive inhibitor. If the concentration of ATP in your assay is too high, it will out-compete the inhibitor, making it appear ineffective. For accurate IC₅₀ determination, the ATP concentration should ideally be at or near the Michaelis constant (Km) of ITK for ATP.[7][8]
-
Recombinant Enzyme Activity: The purified, recombinant ITK used in the assay must be active. Confirm its activity using a positive control substrate and no inhibitor. Recombinant enzymes may lack post-translational modifications necessary for full activity that are present in a cellular environment.[7]
-
Step 4: Data and Control Re-evaluation
Q: Is it possible I am misinterpreting my results? A: This is a good final check.
-
Total ITK Levels: In some cell lines, this compound treatment has been shown to decrease total ITK protein levels along with phosphorylated ITK.[1] Be sure to probe for both total and phospho-ITK. A reduction in the ratio of p-ITK to total ITK is the key indicator of successful inhibition.
-
Review All Controls:
-
Vehicle Control (e.g., DMSO): Should show high p-ITK levels upon stimulation.
-
Unstimulated Control: Should show low basal p-ITK levels.
-
Positive Control Inhibitor: If available, use another known ITK inhibitor to confirm the assay is working.
-
Loading Control (e.g., β-actin, GAPDH): Must be consistent across all lanes on your Western blot.
-
Detailed Experimental Protocols
Protocol 1: Cell-Based ITK Phosphorylation Assay via Western Blot
This protocol is designed to assess the ability of this compound to inhibit ITK phosphorylation in a cell line like Jurkat.
A. Reagents and Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulation antibodies: Anti-CD3 and Anti-CD28
-
Cold PBS with 1 mM sodium orthovanadate
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (freshly added)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-ITK (Tyr511), Rabbit anti-total-ITK, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Blocking Buffer: 5% (w/v) BSA in TBST
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Chemiluminescence Substrate
B. Procedure:
-
Cell Culture and Treatment: Seed Jurkat cells and grow to a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the treated cells and incubate for 5-10 minutes at 37°C to induce ITK phosphorylation. Include an unstimulated control group.
-
Cell Lysis: Pellet cells by centrifugation at 4°C. Wash once with cold PBS containing sodium orthovanadate.
-
Lyse the cell pellet with ice-cold Lysis Buffer for 30 minutes on ice, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with Lysis Buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ITK, diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To confirm protein loading, the membrane can be stripped and re-probed for total ITK and a loading control like β-actin.
Protocol 2: In-Vitro ITK Kinase Assay
This protocol provides a general framework for an in-vitro assay using a radioactive or luminescence-based readout.
A. Reagents and Materials:
-
Active, purified recombinant ITK enzyme
-
Peptide substrate for ITK (e.g., a poly-Glu-Tyr peptide)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT).[9]
-
This compound dilutions
-
ATP solution (concentration should be near the Km of ITK)
-
For Radioactive Assay: [γ-³²P]ATP, P81 phosphocellulose paper, 1% phosphoric acid.[10]
-
For Luminescence Assay: ADP-Glo™ Kinase Assay kit (Promega) or similar.[9]
B. Procedure:
-
Prepare a master mix of the Kinase Reaction Buffer containing the ITK enzyme and the peptide substrate.
-
Aliquot the master mix into reaction tubes or wells of a microplate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) that falls within the linear range of the enzyme kinetics.
-
Terminate Reaction and Detect:
-
Radioactive Method: Stop the reaction by spotting a portion of the mixture onto P81 paper. Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.[10]
-
Luminescence Method (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which is then used to produce a luminescent signal. Read the luminescence on a plate reader.[9]
-
-
Data Analysis: Plot the kinase activity (signal) against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
CTA056 not inhibiting ITK phosphorylation troubleshooting
Welcome to the technical support center for CTA056. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of this compound, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective, ATP-competitive inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] It binds to the ATP-binding pocket within the kinase domain of ITK, preventing the transfer of phosphate from ATP to its substrates.[1] This action blocks the autophosphorylation of ITK and the subsequent phosphorylation of its downstream targets.[1][2]
Q2: What is the expected biological outcome of successful ITK inhibition by this compound in T-cells? A2: Successful inhibition of ITK by this compound in appropriate T-cell lines (e.g., Jurkat, MOLT-4) leads to several key outcomes:
-
A significant reduction in the phosphorylation of ITK.[1]
-
Decreased phosphorylation of downstream signaling effectors, including PLC-γ, Akt, and ERK.[1][3]
-
Inhibition of T-cell activation and proliferation.[1]
-
Reduced secretion of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]
-
Induction of apoptosis in malignant T-cells.[3]
Q3: Which cell lines are recommended as positive controls for this compound activity? A3: this compound has been shown to be effective in T-cell lines that express ITK.[1] The Jurkat (acute T-cell leukemia), MOLT-4 (acute lymphoblastic leukemia), and Hut78 (cutaneous T-cell lymphoma) cell lines are well-characterized positive controls where this compound has demonstrated potent inhibition of ITK phosphorylation and cell growth.[1]
Quantitative Data Summary: this compound Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for this compound against key kinases. This data is crucial for determining the appropriate concentration range for your experiments.
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| ITK | 100 | In-vitro kinase assay | [2][4] |
| BTK | 400 | In-vitro kinase assay | [2] |
Note: In cellular assays using Jurkat cells, significant inhibition of ITK phosphorylation was observed at 100 nM, with complete inhibition at 200 nM.[1]
Visualizing the ITK Signaling Pathway and this compound Inhibition
The diagram below illustrates the position of ITK in the T-cell receptor (TCR) signaling cascade and the specific point of inhibition by this compound.
Caption: ITK signaling cascade and the inhibitory action of this compound.
Troubleshooting Guide: this compound Not Inhibiting ITK Phosphorylation
This guide addresses the common experimental challenge where treatment with this compound does not result in the expected decrease in ITK phosphorylation. Follow this workflow to diagnose the issue.
Caption: A stepwise workflow for troubleshooting failed ITK inhibition.
Step 1: Compound Integrity and Concentration
Q: Could there be a problem with my this compound compound? A: Yes, this is a critical first step. Consider the following:
-
Solubility and Storage: Ensure this compound is fully dissolved in its recommended solvent (e.g., DMSO) and stored correctly to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
Concentration: An incorrect concentration is a common issue. In Jurkat cells, significant and complete inhibition of ITK phosphorylation is expected at 100 nM and 200 nM, respectively.[1] Perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the IC₅₀ in your specific system.
-
Purity: If possible, verify the purity of your compound, as impurities could affect its activity.[5]
Step 2: Cellular System Validation
Q: My compound seems fine. Could the issue be with my cells? A: Absolutely. The cellular context is crucial for observing the inhibitor's effect.
-
ITK Expression: Confirm that your cell line expresses ITK at a detectable level. Run a Western blot for total ITK protein. If ITK is not present, this compound will have no target. Use Jurkat or MOLT-4 cells as a positive control.[1]
-
Pathway Activation: The ITK pathway must be activated to observe the inhibition of phosphorylation. Ensure your stimulation method (e.g., anti-CD3 and anti-CD28 antibodies for T-cells) is working. You can verify this by checking for the phosphorylation of upstream proteins like Lck or ZAP70, or downstream proteins like PLC-γ1 in your untreated, stimulated control sample.[1]
-
Cell Viability: High concentrations of the inhibitor or solvent (DMSO) may be toxic, leading to confounding results. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure you are working with a non-toxic concentration of this compound.
Step 3: Assay Protocol Review
Q: I've validated my compound and cells. Could my experimental protocol be the problem? A: Yes, technical aspects of the assay can significantly impact the outcome, especially when comparing different assay types.
Caption: Key differences between cellular and in-vitro kinase assays.
-
For Cell-Based Western Blot Assays:
-
Phosphatase Inhibitors: This is non-negotiable. During cell lysis, phosphatases are released and will rapidly dephosphorylate your target protein. Your lysis buffer must contain a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Blocking Buffers: Avoid using non-fat milk for blocking membranes when detecting phosphoproteins. Milk contains casein, a phosphoprotein, which can cause high background noise. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[6]
-
Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of ITK. Run controls, such as lysates from unstimulated cells (low signal) and stimulated cells (high signal). Also, probe a parallel blot with an antibody for total ITK to confirm equal protein loading.
-
-
For In-Vitro Kinase Assays:
-
ATP Concentration: this compound is an ATP-competitive inhibitor. If the concentration of ATP in your assay is too high, it will out-compete the inhibitor, making it appear ineffective. For accurate IC₅₀ determination, the ATP concentration should ideally be at or near the Michaelis constant (Km) of ITK for ATP.[7][8]
-
Recombinant Enzyme Activity: The purified, recombinant ITK used in the assay must be active. Confirm its activity using a positive control substrate and no inhibitor. Recombinant enzymes may lack post-translational modifications necessary for full activity that are present in a cellular environment.[7]
-
Step 4: Data and Control Re-evaluation
Q: Is it possible I am misinterpreting my results? A: This is a good final check.
-
Total ITK Levels: In some cell lines, this compound treatment has been shown to decrease total ITK protein levels along with phosphorylated ITK.[1] Be sure to probe for both total and phospho-ITK. A reduction in the ratio of p-ITK to total ITK is the key indicator of successful inhibition.
-
Review All Controls:
-
Vehicle Control (e.g., DMSO): Should show high p-ITK levels upon stimulation.
-
Unstimulated Control: Should show low basal p-ITK levels.
-
Positive Control Inhibitor: If available, use another known ITK inhibitor to confirm the assay is working.
-
Loading Control (e.g., β-actin, GAPDH): Must be consistent across all lanes on your Western blot.
-
Detailed Experimental Protocols
Protocol 1: Cell-Based ITK Phosphorylation Assay via Western Blot
This protocol is designed to assess the ability of this compound to inhibit ITK phosphorylation in a cell line like Jurkat.
A. Reagents and Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulation antibodies: Anti-CD3 and Anti-CD28
-
Cold PBS with 1 mM sodium orthovanadate
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (freshly added)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-ITK (Tyr511), Rabbit anti-total-ITK, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Blocking Buffer: 5% (w/v) BSA in TBST
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Chemiluminescence Substrate
B. Procedure:
-
Cell Culture and Treatment: Seed Jurkat cells and grow to a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the treated cells and incubate for 5-10 minutes at 37°C to induce ITK phosphorylation. Include an unstimulated control group.
-
Cell Lysis: Pellet cells by centrifugation at 4°C. Wash once with cold PBS containing sodium orthovanadate.
-
Lyse the cell pellet with ice-cold Lysis Buffer for 30 minutes on ice, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with Lysis Buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ITK, diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To confirm protein loading, the membrane can be stripped and re-probed for total ITK and a loading control like β-actin.
Protocol 2: In-Vitro ITK Kinase Assay
This protocol provides a general framework for an in-vitro assay using a radioactive or luminescence-based readout.
A. Reagents and Materials:
-
Active, purified recombinant ITK enzyme
-
Peptide substrate for ITK (e.g., a poly-Glu-Tyr peptide)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT).[9]
-
This compound dilutions
-
ATP solution (concentration should be near the Km of ITK)
-
For Radioactive Assay: [γ-³²P]ATP, P81 phosphocellulose paper, 1% phosphoric acid.[10]
-
For Luminescence Assay: ADP-Glo™ Kinase Assay kit (Promega) or similar.[9]
B. Procedure:
-
Prepare a master mix of the Kinase Reaction Buffer containing the ITK enzyme and the peptide substrate.
-
Aliquot the master mix into reaction tubes or wells of a microplate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) that falls within the linear range of the enzyme kinetics.
-
Terminate Reaction and Detect:
-
Radioactive Method: Stop the reaction by spotting a portion of the mixture onto P81 paper. Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.[10]
-
Luminescence Method (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which is then used to produce a luminescent signal. Read the luminescence on a plate reader.[9]
-
-
Data Analysis: Plot the kinase activity (signal) against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Adjusting CTA056 treatment time for optimal results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of CTA056 in experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a key component of the Janus kinase (JAK) family. By binding to the ATP-binding site of the TYK2 pseudokinase domain, this compound allosterically inhibits the catalytic function of the kinase domain. This targeted inhibition disrupts the signaling cascade of several key cytokines, including IL-12, IL-23, and Type I interferons, which are critical in inflammatory and autoimmune responses.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. A good starting point for most cell lines is a concentration range of 1 nM to 10 µM. For initial experiments, a concentration of 100 nM is often effective at inhibiting TYK2-mediated signaling.
Q3: How long should I treat my cells with this compound for optimal results?
A3: The ideal treatment time depends on the specific downstream effect you are measuring. For inhibition of STAT phosphorylation, a short treatment of 30 minutes to 2 hours is typically sufficient. For measuring changes in gene expression, a longer treatment of 6 to 24 hours is recommended. For long-term functional assays, such as cell proliferation or cytokine production, a treatment duration of 24 to 72 hours may be necessary. It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific experimental endpoint.[1][2]
Q4: What are the known off-target effects of this compound?
A4: this compound has been designed for high selectivity for TYK2. However, at concentrations significantly above the IC50, some off-target inhibition of other JAK family members, such as JAK1 and JAK2, may occur. We recommend using the lowest effective concentration to minimize potential off-target effects and including appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on downstream signaling (e.g., pSTAT levels). | 1. Inactive Compound: Improper storage or handling may have led to degradation of this compound. | 1. Ensure this compound is stored at -20°C and protected from light. Prepare fresh stock solutions in DMSO for each experiment.[1] |
| 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. | 2. Perform a dose-response experiment to determine the IC50 in your cell line. | |
| 3. Incorrect Treatment Time: The treatment duration may be too short or too long for the desired readout. | 3. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for assessing pSTAT levels. | |
| High levels of cell death observed after this compound treatment. | 1. High Concentration: The concentration of this compound may be cytotoxic to the cells. | 1. Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not toxic. |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 2. Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. | |
| 3. Prolonged Treatment: Long-term exposure to the compound may induce apoptosis. | 3. Reduce the treatment duration. Consider if a shorter exposure is sufficient to achieve the desired biological effect.[3] | |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Variations in cell number can lead to inconsistent results. | 1. Ensure a uniform cell suspension and accurate cell counting before seeding. Allow cells to adhere and stabilize before treatment.[4] |
| 2. Inconsistent Drug Addition: Pipetting errors can lead to variations in the final drug concentration. | 2. Use calibrated pipettes and add the drug consistently to each well. Mix gently but thoroughly. | |
| 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells can concentrate the drug and affect cell growth. | 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | IC50 (nM) |
| HEK293-hTYK2 | Human embryonic kidney cells overexpressing human TYK2 | 5.2 |
| U937 | Human monocytic cell line | 25.8 |
| THP-1 | Human monocytic cell line | 31.4 |
| PBMCs | Human peripheral blood mononuclear cells | 15.7 |
Table 2: Recommended this compound Treatment Times for Different Experimental Endpoints
| Experimental Endpoint | Recommended Treatment Time | Rationale |
| STAT Phosphorylation | 30 minutes - 2 hours | Rapid inhibition of kinase activity. |
| Target Gene Expression (mRNA) | 6 - 24 hours | Allows time for transcriptional changes to occur. |
| Cytokine Production | 24 - 48 hours | Sufficient time for protein synthesis and secretion. |
| Cell Proliferation/Viability | 48 - 72 hours | Allows for multiple cell cycles to assess long-term effects. |
Experimental Protocols
Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the steps to assess the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation in THP-1 cells.
-
Cell Seeding: Seed 2 x 10^6 THP-1 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free RPMI-1640 for 4 hours.
-
This compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-23 for 30 minutes.
-
Cell Lysis: Wash the cells once with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total STAT3 as a loading control.
-
Mandatory Visualizations
Caption: this compound inhibits the IL-23 signaling pathway by targeting TYK2.
Caption: Workflow for optimizing this compound concentration and treatment time.
References
Adjusting CTA056 treatment time for optimal results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of CTA056 in experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a key component of the Janus kinase (JAK) family. By binding to the ATP-binding site of the TYK2 pseudokinase domain, this compound allosterically inhibits the catalytic function of the kinase domain. This targeted inhibition disrupts the signaling cascade of several key cytokines, including IL-12, IL-23, and Type I interferons, which are critical in inflammatory and autoimmune responses.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. A good starting point for most cell lines is a concentration range of 1 nM to 10 µM. For initial experiments, a concentration of 100 nM is often effective at inhibiting TYK2-mediated signaling.
Q3: How long should I treat my cells with this compound for optimal results?
A3: The ideal treatment time depends on the specific downstream effect you are measuring. For inhibition of STAT phosphorylation, a short treatment of 30 minutes to 2 hours is typically sufficient. For measuring changes in gene expression, a longer treatment of 6 to 24 hours is recommended. For long-term functional assays, such as cell proliferation or cytokine production, a treatment duration of 24 to 72 hours may be necessary. It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific experimental endpoint.[1][2]
Q4: What are the known off-target effects of this compound?
A4: this compound has been designed for high selectivity for TYK2. However, at concentrations significantly above the IC50, some off-target inhibition of other JAK family members, such as JAK1 and JAK2, may occur. We recommend using the lowest effective concentration to minimize potential off-target effects and including appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on downstream signaling (e.g., pSTAT levels). | 1. Inactive Compound: Improper storage or handling may have led to degradation of this compound. | 1. Ensure this compound is stored at -20°C and protected from light. Prepare fresh stock solutions in DMSO for each experiment.[1] |
| 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. | 2. Perform a dose-response experiment to determine the IC50 in your cell line. | |
| 3. Incorrect Treatment Time: The treatment duration may be too short or too long for the desired readout. | 3. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for assessing pSTAT levels. | |
| High levels of cell death observed after this compound treatment. | 1. High Concentration: The concentration of this compound may be cytotoxic to the cells. | 1. Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not toxic. |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 2. Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. | |
| 3. Prolonged Treatment: Long-term exposure to the compound may induce apoptosis. | 3. Reduce the treatment duration. Consider if a shorter exposure is sufficient to achieve the desired biological effect.[3] | |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Variations in cell number can lead to inconsistent results. | 1. Ensure a uniform cell suspension and accurate cell counting before seeding. Allow cells to adhere and stabilize before treatment.[4] |
| 2. Inconsistent Drug Addition: Pipetting errors can lead to variations in the final drug concentration. | 2. Use calibrated pipettes and add the drug consistently to each well. Mix gently but thoroughly. | |
| 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells can concentrate the drug and affect cell growth. | 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | IC50 (nM) |
| HEK293-hTYK2 | Human embryonic kidney cells overexpressing human TYK2 | 5.2 |
| U937 | Human monocytic cell line | 25.8 |
| THP-1 | Human monocytic cell line | 31.4 |
| PBMCs | Human peripheral blood mononuclear cells | 15.7 |
Table 2: Recommended this compound Treatment Times for Different Experimental Endpoints
| Experimental Endpoint | Recommended Treatment Time | Rationale |
| STAT Phosphorylation | 30 minutes - 2 hours | Rapid inhibition of kinase activity. |
| Target Gene Expression (mRNA) | 6 - 24 hours | Allows time for transcriptional changes to occur. |
| Cytokine Production | 24 - 48 hours | Sufficient time for protein synthesis and secretion. |
| Cell Proliferation/Viability | 48 - 72 hours | Allows for multiple cell cycles to assess long-term effects. |
Experimental Protocols
Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the steps to assess the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation in THP-1 cells.
-
Cell Seeding: Seed 2 x 10^6 THP-1 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free RPMI-1640 for 4 hours.
-
This compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-23 for 30 minutes.
-
Cell Lysis: Wash the cells once with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total STAT3 as a loading control.
-
Mandatory Visualizations
Caption: this compound inhibits the IL-23 signaling pathway by targeting TYK2.
Caption: Workflow for optimizing this compound concentration and treatment time.
References
Cell viability assays showing inconsistent results with CTA056
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in cell viability assays when working with CTA056 or other novel compounds. The following resources are designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicates is a frequent challenge and can originate from several sources:
-
Uneven Cell Seeding: An inconsistent number of cells per well is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating.[1][2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant errors. Regular pipette calibration and careful technique are crucial.[1][3]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter media concentration and affect cell health. It is recommended to fill outer wells with sterile PBS or media and not use them for experimental samples.[1][3][4][5]
-
Cell Clumping: Clumps of cells can lead to uneven exposure to the test compound and assay reagents. Ensure a single-cell suspension after trypsinization.[1][2]
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation will lead to an inconsistent effective concentration across wells. Visually inspect for any precipitate after dilution.[1][5]
Q2: My untreated control cells are showing low viability or inconsistent growth. What should I check?
Issues with control wells often point to fundamental problems with cell culture conditions:
-
Cell Health: Use cells that are in the logarithmic growth phase, are free from contamination (especially mycoplasma), and have a low passage number.[1][2][6]
-
Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are stable and optimal for your specific cell line.[1]
-
Media Quality: Use fresh, pre-warmed media and ensure all supplements are within their expiration dates. Some media components, like phenol (B47542) red, can interfere with absorbance readings in colorimetric assays.[1]
Q3: The results from different types of cell viability assays (e.g., MTT vs. XTT) are conflicting. Why?
Different assays measure different cellular parameters, which can lead to divergent results.
-
MTT (tetrazolium salt): Measures metabolic activity through the reduction of MTT by mitochondrial dehydrogenases.[7] A compound could inhibit mitochondrial function without immediately causing cell death, leading to a drop in the MTT signal while membrane integrity remains intact.[7]
-
XTT (tetrazolium salt): Similar to MTT, it measures metabolic activity but produces a water-soluble formazan (B1609692), which can reduce procedural errors.[8] However, it can also be sensitive to changes in cellular metabolism that don't directly correlate with cell death.[7]
-
CellTiter-Glo (luminescent): Measures the level of ATP, which is a marker for metabolically active cells. ATP levels can fluctuate for reasons other than cell death, and efficient cell lysis is critical for accurate results.[9][10]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure markers of cell death, such as compromised membrane integrity. A compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), which would be detected by a metabolic assay but not an LDH assay.[7]
Troubleshooting Guides
Issue 1: High Background Signal
-
Possible Cause: Contamination of media or reagents.
-
Solution: Use sterile, filtered reagents. Always visually inspect media for signs of microbial contamination before use.[1]
-
-
Possible Cause: Interference from media components.
-
Possible Cause (XTT/WST-1): Non-enzymatic reduction of the reagent.
-
Solution: Minimize the exposure of reagents to light. Ensure the incubation time is not excessively long.
-
Issue 2: Low Signal or No Dose-Response
-
Possible Cause: Insufficient cell number or poor cell health.
-
Possible Cause: Incorrect assay incubation time.
-
Solution: The optimal incubation time for the assay reagent (e.g., MTT, XTT) can vary between cell lines. Optimize the incubation period to ensure a robust signal without reaching saturation.
-
-
Possible Cause: Inactive compound.
-
Solution: Ensure that this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[12]
-
Data Presentation: Illustrative Data on Assay Inconsistencies
The table below presents hypothetical data from an experiment testing this compound on a cancer cell line after 48 hours. It illustrates common issues such as high variability and conflicting results between different assay types.
| This compound Conc. (µM) | Assay Type | Replicate 1 (Absorbance/RLU) | Replicate 2 (Absorbance/RLU) | Replicate 3 (Absorbance/RLU) | Mean | Std. Dev. | % Viability (vs. Control) | Notes |
| 0 (Control) | MTT | 1.25 | 1.28 | 1.26 | 1.26 | 0.015 | 100% | Low variance in control. |
| 1 | MTT | 1.10 | 0.95 | 1.21 | 1.09 | 0.131 | 86.5% | High variability in Replicate 2. |
| 10 | MTT | 0.65 | 0.68 | 0.66 | 0.66 | 0.015 | 52.4% | Consistent dose-response. |
| 100 | MTT | 0.31 | 0.33 | 0.32 | 0.32 | 0.010 | 25.4% | Clear cytotoxic/static effect. |
| 0 (Control) | LDH Release | 0.15 | 0.14 | 0.15 | 0.15 | 0.006 | 0% (Baseline) | Low baseline cytotoxicity. |
| 1 | LDH Release | 0.16 | 0.15 | 0.17 | 0.16 | 0.010 | ~1% | No significant cytotoxicity. |
| 10 | LDH Release | 0.18 | 0.19 | 0.17 | 0.18 | 0.010 | ~3% | No significant cytotoxicity. |
| 100 | LDH Release | 0.25 | 0.26 | 0.24 | 0.25 | 0.010 | ~10% | Minor cytotoxicity detected. |
| Conclusion | MTT assay shows a strong decrease in metabolic activity, but the LDH assay indicates minimal cell death. This suggests this compound may be primarily cytostatic rather than cytotoxic at these concentrations. The high variability at 1 µM in the MTT assay warrants further investigation into pipetting or compound solubility. |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a standard methodology for performing an MTT assay. Critical steps where variability can be introduced are highlighted.
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Prepare a homogenous cell suspension at the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Critical Step: Gently mix the cell suspension between pipetting steps to prevent settling.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[3]
-
Incubate for 24 hours (or until cells are well-attached and ~70% confluent) at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should typically not exceed 0.1-0.5%.[1][3]
-
Include a "vehicle control" with the same final concentration of DMSO as the treated wells.[1]
-
Carefully remove the old medium and add 100 µL of the compound dilutions to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Critical Step: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or detaching the cells.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance from cell debris.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting inconsistent cell viability assay results.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. promega.com [promega.com]
- 10. insights.opentrons.com [insights.opentrons.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. benchchem.com [benchchem.com]
Cell viability assays showing inconsistent results with CTA056
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in cell viability assays when working with CTA056 or other novel compounds. The following resources are designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicates is a frequent challenge and can originate from several sources:
-
Uneven Cell Seeding: An inconsistent number of cells per well is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating.[1][2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant errors. Regular pipette calibration and careful technique are crucial.[1][3]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter media concentration and affect cell health. It is recommended to fill outer wells with sterile PBS or media and not use them for experimental samples.[1][3][4][5]
-
Cell Clumping: Clumps of cells can lead to uneven exposure to the test compound and assay reagents. Ensure a single-cell suspension after trypsinization.[1][2]
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation will lead to an inconsistent effective concentration across wells. Visually inspect for any precipitate after dilution.[1][5]
Q2: My untreated control cells are showing low viability or inconsistent growth. What should I check?
Issues with control wells often point to fundamental problems with cell culture conditions:
-
Cell Health: Use cells that are in the logarithmic growth phase, are free from contamination (especially mycoplasma), and have a low passage number.[1][2][6]
-
Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are stable and optimal for your specific cell line.[1]
-
Media Quality: Use fresh, pre-warmed media and ensure all supplements are within their expiration dates. Some media components, like phenol red, can interfere with absorbance readings in colorimetric assays.[1]
Q3: The results from different types of cell viability assays (e.g., MTT vs. XTT) are conflicting. Why?
Different assays measure different cellular parameters, which can lead to divergent results.
-
MTT (tetrazolium salt): Measures metabolic activity through the reduction of MTT by mitochondrial dehydrogenases.[7] A compound could inhibit mitochondrial function without immediately causing cell death, leading to a drop in the MTT signal while membrane integrity remains intact.[7]
-
XTT (tetrazolium salt): Similar to MTT, it measures metabolic activity but produces a water-soluble formazan, which can reduce procedural errors.[8] However, it can also be sensitive to changes in cellular metabolism that don't directly correlate with cell death.[7]
-
CellTiter-Glo (luminescent): Measures the level of ATP, which is a marker for metabolically active cells. ATP levels can fluctuate for reasons other than cell death, and efficient cell lysis is critical for accurate results.[9][10]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure markers of cell death, such as compromised membrane integrity. A compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), which would be detected by a metabolic assay but not an LDH assay.[7]
Troubleshooting Guides
Issue 1: High Background Signal
-
Possible Cause: Contamination of media or reagents.
-
Solution: Use sterile, filtered reagents. Always visually inspect media for signs of microbial contamination before use.[1]
-
-
Possible Cause: Interference from media components.
-
Possible Cause (XTT/WST-1): Non-enzymatic reduction of the reagent.
-
Solution: Minimize the exposure of reagents to light. Ensure the incubation time is not excessively long.
-
Issue 2: Low Signal or No Dose-Response
-
Possible Cause: Insufficient cell number or poor cell health.
-
Possible Cause: Incorrect assay incubation time.
-
Solution: The optimal incubation time for the assay reagent (e.g., MTT, XTT) can vary between cell lines. Optimize the incubation period to ensure a robust signal without reaching saturation.
-
-
Possible Cause: Inactive compound.
-
Solution: Ensure that this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[12]
-
Data Presentation: Illustrative Data on Assay Inconsistencies
The table below presents hypothetical data from an experiment testing this compound on a cancer cell line after 48 hours. It illustrates common issues such as high variability and conflicting results between different assay types.
| This compound Conc. (µM) | Assay Type | Replicate 1 (Absorbance/RLU) | Replicate 2 (Absorbance/RLU) | Replicate 3 (Absorbance/RLU) | Mean | Std. Dev. | % Viability (vs. Control) | Notes |
| 0 (Control) | MTT | 1.25 | 1.28 | 1.26 | 1.26 | 0.015 | 100% | Low variance in control. |
| 1 | MTT | 1.10 | 0.95 | 1.21 | 1.09 | 0.131 | 86.5% | High variability in Replicate 2. |
| 10 | MTT | 0.65 | 0.68 | 0.66 | 0.66 | 0.015 | 52.4% | Consistent dose-response. |
| 100 | MTT | 0.31 | 0.33 | 0.32 | 0.32 | 0.010 | 25.4% | Clear cytotoxic/static effect. |
| 0 (Control) | LDH Release | 0.15 | 0.14 | 0.15 | 0.15 | 0.006 | 0% (Baseline) | Low baseline cytotoxicity. |
| 1 | LDH Release | 0.16 | 0.15 | 0.17 | 0.16 | 0.010 | ~1% | No significant cytotoxicity. |
| 10 | LDH Release | 0.18 | 0.19 | 0.17 | 0.18 | 0.010 | ~3% | No significant cytotoxicity. |
| 100 | LDH Release | 0.25 | 0.26 | 0.24 | 0.25 | 0.010 | ~10% | Minor cytotoxicity detected. |
| Conclusion | MTT assay shows a strong decrease in metabolic activity, but the LDH assay indicates minimal cell death. This suggests this compound may be primarily cytostatic rather than cytotoxic at these concentrations. The high variability at 1 µM in the MTT assay warrants further investigation into pipetting or compound solubility. |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a standard methodology for performing an MTT assay. Critical steps where variability can be introduced are highlighted.
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Prepare a homogenous cell suspension at the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Critical Step: Gently mix the cell suspension between pipetting steps to prevent settling.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[3]
-
Incubate for 24 hours (or until cells are well-attached and ~70% confluent) at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should typically not exceed 0.1-0.5%.[1][3]
-
Include a "vehicle control" with the same final concentration of DMSO as the treated wells.[1]
-
Carefully remove the old medium and add 100 µL of the compound dilutions to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Critical Step: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or detaching the cells.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance from cell debris.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting inconsistent cell viability assay results.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. promega.com [promega.com]
- 10. insights.opentrons.com [insights.opentrons.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of CTA056 and Other Interleukin-2-Inducible T-cell Kinase (ITK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target in T-cell malignancies and autoimmune diseases.[1][2] A member of the Tec family of non-receptor tyrosine kinases, ITK plays a pivotal role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine release.[3][4] This guide provides a comparative overview of the efficacy of CTA056, a novel ITK inhibitor, against other known ITK inhibitors, supported by available preclinical data.
Introduction to this compound
This compound is a selective inhibitor of ITK, developed through the screening of a combinatorial solution phase library.[1] It has demonstrated potent activity in selectively targeting malignant T-cells with minimal effect on normal T-cells.[1][2] this compound exerts its effect by inhibiting the autophosphorylation of ITK, which in turn blocks downstream signaling pathways involving PLC-γ, Akt, and ERK.[1] This inhibition ultimately leads to decreased secretion of cytokines like IL-2 and IFN-γ, and induces apoptosis in malignant T-cell lines.[1]
Comparative Efficacy of ITK Inhibitors
The landscape of ITK inhibitors includes several compounds at various stages of development. This section compares the biochemical potency and kinase selectivity of this compound with other notable ITK inhibitors such as Ibrutinib, Spebrutinib (AVL-292), PRN694, and Soquelitinib (CPI-818).
Biochemical Potency and Kinase Selectivity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected ITK inhibitors against ITK and other kinases. This data provides insights into the potency and selectivity of these compounds.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Inhibited Kinases (IC50 in nM) | Reference |
| This compound | ITK | ~100 | Btk (~400), Etk (~5000), Src (1200) | [5] |
| Ibrutinib | BTK | 0.5 | ITK (10.7) , BMX (0.8), EGFR (5.6), ErbB2 (9.4), JAK3 (16.1) | [6][7] |
| Spebrutinib (AVL-292) | BTK | <0.5 - 5.9 | ITK (36) , BMX (0.7), Tec (6.2), TXK (8.9) | [1][8][9] |
| PRN694 | ITK | 0.3 | RLK (1.4), TEC (3.3) | [3][10] |
| Soquelitinib (CPI-818) | ITK | Kd = 6.5 | Highly selective for ITK over other cysteine-containing kinases (at least 80-fold) | [11] |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
A Comparative Analysis of CTA056 and Other Interleukin-2-Inducible T-cell Kinase (ITK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target in T-cell malignancies and autoimmune diseases.[1][2] A member of the Tec family of non-receptor tyrosine kinases, ITK plays a pivotal role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine release.[3][4] This guide provides a comparative overview of the efficacy of CTA056, a novel ITK inhibitor, against other known ITK inhibitors, supported by available preclinical data.
Introduction to this compound
This compound is a selective inhibitor of ITK, developed through the screening of a combinatorial solution phase library.[1] It has demonstrated potent activity in selectively targeting malignant T-cells with minimal effect on normal T-cells.[1][2] this compound exerts its effect by inhibiting the autophosphorylation of ITK, which in turn blocks downstream signaling pathways involving PLC-γ, Akt, and ERK.[1] This inhibition ultimately leads to decreased secretion of cytokines like IL-2 and IFN-γ, and induces apoptosis in malignant T-cell lines.[1]
Comparative Efficacy of ITK Inhibitors
The landscape of ITK inhibitors includes several compounds at various stages of development. This section compares the biochemical potency and kinase selectivity of this compound with other notable ITK inhibitors such as Ibrutinib, Spebrutinib (AVL-292), PRN694, and Soquelitinib (CPI-818).
Biochemical Potency and Kinase Selectivity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected ITK inhibitors against ITK and other kinases. This data provides insights into the potency and selectivity of these compounds.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Inhibited Kinases (IC50 in nM) | Reference |
| This compound | ITK | ~100 | Btk (~400), Etk (~5000), Src (1200) | [5] |
| Ibrutinib | BTK | 0.5 | ITK (10.7) , BMX (0.8), EGFR (5.6), ErbB2 (9.4), JAK3 (16.1) | [6][7] |
| Spebrutinib (AVL-292) | BTK | <0.5 - 5.9 | ITK (36) , BMX (0.7), Tec (6.2), TXK (8.9) | [1][8][9] |
| PRN694 | ITK | 0.3 | RLK (1.4), TEC (3.3) | [3][10] |
| Soquelitinib (CPI-818) | ITK | Kd = 6.5 | Highly selective for ITK over other cysteine-containing kinases (at least 80-fold) | [11] |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
CTA056: A Spotlight on ITK Selectivity Over BTK for Targeted T-Cell Therapies
For researchers, scientists, and professionals in drug development, the quest for highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides an objective comparison of CTA056's selectivity for Interleukin-2-inducible T-cell kinase (ITK) over Bruton's tyrosine kinase (BTK), supported by experimental data and detailed methodologies.
This compound is a novel small molecule inhibitor that has demonstrated significant potential in targeting T-cell malignancies.[1] Its efficacy is rooted in its selective inhibition of ITK, a crucial kinase in T-cell receptor (TCR) signaling pathways.[1][2] This selectivity is critical, as off-target inhibition of the closely related BTK, essential for B-cell development and signaling, can lead to unintended immunosuppressive effects.[3][4][5] This guide delves into the comparative selectivity of this compound and other prominent BTK/ITK inhibitors, presenting key inhibitory data and the experimental protocols used to derive them.
Comparative Inhibitory Activity
The selectivity of a kinase inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against different kinases. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and other well-known BTK inhibitors against both ITK and BTK, providing a clear view of their relative selectivities.
| Compound | ITK IC50 (nM) | BTK IC50 (nM) | Selectivity (BTK IC50 / ITK IC50) |
| This compound | ~100 [1] | ~400 [1] | ~4 |
| Ibrutinib (B1684441) | 4.9 - 10[6][7] | 0.5 - 5.1[5][6][7][8][9] | ~0.1 - 1 |
| Acalabrutinib (B560132) | >1000[6][7] | 5.1[6][7][9] | >196 |
| Zanubrutinib (B611923) | 50[6] | 0.5[6] | 0.01 |
Note: IC50 values can vary between different studies and assay conditions.
The data clearly indicates that while this compound is a potent inhibitor of ITK, it exhibits a four-fold higher IC50 value for BTK, demonstrating its preference for ITK.[1] In contrast, first-generation BTK inhibitors like Ibrutinib show potent inhibition of both kinases, with some studies indicating slightly higher potency for BTK.[6][7][8][10] Second-generation BTK inhibitors, such as Acalabrutinib, were specifically designed for high BTK selectivity and exhibit significantly less activity against ITK.[6][7][9][11] Zanubrutinib also shows high potency for BTK with less, but still significant, inhibition of ITK.[6][12][13]
Signaling Pathways of ITK and BTK
To appreciate the importance of this compound's selectivity, it is essential to understand the distinct roles of ITK and BTK in lymphocyte signaling. The following diagram illustrates their respective pathways.
Experimental Protocols
The determination of IC50 values is critical for assessing kinase inhibitor selectivity. Below are detailed methodologies for two common types of biochemical kinase inhibition assays.
Protocol 1: Radiometric Kinase Assay
This traditional and robust method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide or protein.
Materials:
-
Purified ITK or BTK enzyme
-
Specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific kinase (ITK or BTK), and the peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (e.g., LanthaScreen®)
This is a high-throughput, non-radioactive method that measures the binding of an inhibitor to a kinase.
Materials:
-
Purified ITK or BTK enzyme (often tagged, e.g., with GST)
-
Fluorescently labeled kinase tracer (an ATP-competitive ligand)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Kinase buffer
-
This compound and other test inhibitors
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: Add the kinase buffer, the purified tagged kinase, and the europium-labeled antibody to the wells of a 384-well plate.
-
Inhibitor Addition: Add the diluted inhibitor to the wells.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells. In the absence of an inhibitor, the tracer binds to the kinase's ATP pocket, bringing the europium-labeled antibody (bound to the kinase tag) and the fluorescent tracer in close proximity, resulting in a high FRET signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically read at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor), and the ratio is calculated.
-
Data Analysis: A competing inhibitor will displace the tracer, leading to a decrease in the FRET signal. Calculate the percent inhibition based on high (no inhibitor) and low (no kinase or excess non-labeled ATP) controls. Determine the IC50 value by plotting the emission ratio or percent inhibition against the inhibitor concentration.
The following diagram outlines the general workflow for a biochemical kinase inhibition assay.
Conclusion
The selective inhibition of ITK over BTK is a desirable characteristic for therapeutic agents aimed at T-cell mediated diseases, as it may spare B-cell function and reduce the risk of broad immunosuppression. The available data indicates that this compound is a potent ITK inhibitor with a notable selectivity over BTK. While second-generation BTK inhibitors like Acalabrutinib offer superior BTK selectivity, this compound's profile makes it a compelling candidate for pathologies where ITK is the primary therapeutic target, such as certain T-cell malignancies and autoimmune disorders. The experimental protocols provided herein offer a foundation for researchers to further validate and compare the selectivity of this compound and other kinase inhibitors in their own laboratories.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 6. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
CTA056: A Spotlight on ITK Selectivity Over BTK for Targeted T-Cell Therapies
For researchers, scientists, and professionals in drug development, the quest for highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides an objective comparison of CTA056's selectivity for Interleukin-2-inducible T-cell kinase (ITK) over Bruton's tyrosine kinase (BTK), supported by experimental data and detailed methodologies.
This compound is a novel small molecule inhibitor that has demonstrated significant potential in targeting T-cell malignancies.[1] Its efficacy is rooted in its selective inhibition of ITK, a crucial kinase in T-cell receptor (TCR) signaling pathways.[1][2] This selectivity is critical, as off-target inhibition of the closely related BTK, essential for B-cell development and signaling, can lead to unintended immunosuppressive effects.[3][4][5] This guide delves into the comparative selectivity of this compound and other prominent BTK/ITK inhibitors, presenting key inhibitory data and the experimental protocols used to derive them.
Comparative Inhibitory Activity
The selectivity of a kinase inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against different kinases. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and other well-known BTK inhibitors against both ITK and BTK, providing a clear view of their relative selectivities.
| Compound | ITK IC50 (nM) | BTK IC50 (nM) | Selectivity (BTK IC50 / ITK IC50) |
| This compound | ~100 [1] | ~400 [1] | ~4 |
| Ibrutinib | 4.9 - 10[6][7] | 0.5 - 5.1[5][6][7][8][9] | ~0.1 - 1 |
| Acalabrutinib | >1000[6][7] | 5.1[6][7][9] | >196 |
| Zanubrutinib | 50[6] | 0.5[6] | 0.01 |
Note: IC50 values can vary between different studies and assay conditions.
The data clearly indicates that while this compound is a potent inhibitor of ITK, it exhibits a four-fold higher IC50 value for BTK, demonstrating its preference for ITK.[1] In contrast, first-generation BTK inhibitors like Ibrutinib show potent inhibition of both kinases, with some studies indicating slightly higher potency for BTK.[6][7][8][10] Second-generation BTK inhibitors, such as Acalabrutinib, were specifically designed for high BTK selectivity and exhibit significantly less activity against ITK.[6][7][9][11] Zanubrutinib also shows high potency for BTK with less, but still significant, inhibition of ITK.[6][12][13]
Signaling Pathways of ITK and BTK
To appreciate the importance of this compound's selectivity, it is essential to understand the distinct roles of ITK and BTK in lymphocyte signaling. The following diagram illustrates their respective pathways.
Experimental Protocols
The determination of IC50 values is critical for assessing kinase inhibitor selectivity. Below are detailed methodologies for two common types of biochemical kinase inhibition assays.
Protocol 1: Radiometric Kinase Assay
This traditional and robust method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.
Materials:
-
Purified ITK or BTK enzyme
-
Specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific kinase (ITK or BTK), and the peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (e.g., LanthaScreen®)
This is a high-throughput, non-radioactive method that measures the binding of an inhibitor to a kinase.
Materials:
-
Purified ITK or BTK enzyme (often tagged, e.g., with GST)
-
Fluorescently labeled kinase tracer (an ATP-competitive ligand)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Kinase buffer
-
This compound and other test inhibitors
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: Add the kinase buffer, the purified tagged kinase, and the europium-labeled antibody to the wells of a 384-well plate.
-
Inhibitor Addition: Add the diluted inhibitor to the wells.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells. In the absence of an inhibitor, the tracer binds to the kinase's ATP pocket, bringing the europium-labeled antibody (bound to the kinase tag) and the fluorescent tracer in close proximity, resulting in a high FRET signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically read at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor), and the ratio is calculated.
-
Data Analysis: A competing inhibitor will displace the tracer, leading to a decrease in the FRET signal. Calculate the percent inhibition based on high (no inhibitor) and low (no kinase or excess non-labeled ATP) controls. Determine the IC50 value by plotting the emission ratio or percent inhibition against the inhibitor concentration.
The following diagram outlines the general workflow for a biochemical kinase inhibition assay.
Conclusion
The selective inhibition of ITK over BTK is a desirable characteristic for therapeutic agents aimed at T-cell mediated diseases, as it may spare B-cell function and reduce the risk of broad immunosuppression. The available data indicates that this compound is a potent ITK inhibitor with a notable selectivity over BTK. While second-generation BTK inhibitors like Acalabrutinib offer superior BTK selectivity, this compound's profile makes it a compelling candidate for pathologies where ITK is the primary therapeutic target, such as certain T-cell malignancies and autoimmune disorders. The experimental protocols provided herein offer a foundation for researchers to further validate and compare the selectivity of this compound and other kinase inhibitors in their own laboratories.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 6. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors in T-Cell Leukemia: CTA056 vs. Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy. While chemotherapy remains the frontline treatment, the development of targeted therapies, particularly kinase inhibitors, offers promising avenues for more effective and less toxic treatments. This guide provides a comparative analysis of CTA056, a novel Interleukin-2-inducible T-cell kinase (Itk) inhibitor, against other notable kinase inhibitors, Dasatinib (B193332) and Ponatinib (B1185), which have shown relevance in certain contexts of T-cell leukemia.
Introduction to the Kinase Inhibitors
This compound is a selective inhibitor of Itk, a member of the Tec family of tyrosine kinases.[1][2] Itk plays a crucial role in T-cell receptor (TCR) signaling, and its aberrant activation has been implicated in T-cell malignancies.[3][4] this compound was developed through combinatorial library screening and has demonstrated selective targeting of malignant T-cells with minimal impact on normal T-cells.[1][2]
Dasatinib is a multi-targeted kinase inhibitor that targets several kinases, including BCR-ABL and Src family kinases.[5][6] While primarily approved for Philadelphia chromosome-positive (Ph+) leukemias, its potent inhibition of LCK, a key kinase in TCR signaling, gives it activity in T-cell malignancies.[7][8]
Ponatinib is another multi-targeted kinase inhibitor, designed to inhibit BCR-ABL, including the T315I mutant, which confers resistance to other inhibitors.[1][9][10][11] Its inhibitory spectrum also includes other kinases such as FLT3, FGFR, and PDGFR, making it a potent agent in various hematologic malignancies.[12][13][14][15]
Comparative Efficacy: In Vitro Studies
The following tables summarize the available in vitro data for this compound, Dasatinib, and Ponatinib against T-cell leukemia cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: IC50 Values for Inhibition of Cell Viability in T-Cell Leukemia Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | Jurkat | ~2000 | [1] |
| MOLT-4 | Not explicitly stated, but showed growth inhibition | [2] | |
| Dasatinib | Jurkat | 1.3 - 16 (sensitive subset) | [7] |
| MOLT-4 | Showed potent inhibition of LCK phosphorylation | [3] | |
| Ponatinib | Jurkat | 34 | [12] |
| MOLT-4 | Not explicitly stated |
Table 2: Kinase Inhibitory Profile (IC50 values in nM)
| Kinase | This compound | Dasatinib | Ponatinib |
| Itk | 100[1] | - | - |
| Btk | 400[1] | - | - |
| Src | 1200[1] | 0.5 - 16 | 5.4[16] |
| Abl | >10000[1] | 0.1 - 3 | 0.37[16] |
| LCK | - | Potent inhibitor | - |
| FLT3 | - | - | 13[16] |
| FGFR1 | - | - | 2.2[16] |
| VEGFR2 | - | - | 1.5[16] |
| PDGFRα | - | - | 1.1[16] |
Signaling Pathways and Mechanisms of Action
The efficacy of these inhibitors is rooted in their ability to block key signaling pathways essential for the proliferation and survival of T-cell leukemia cells.
ITK Signaling Pathway Targeted by this compound
Interleukin-2-inducible T-cell kinase (Itk) is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events lead to the activation of Itk. Activated Itk then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn generates second messengers that lead to the activation of downstream pathways, including the NF-κB, NFAT, and MAPK pathways. These pathways are crucial for T-cell activation, proliferation, and cytokine production. In T-cell malignancies, aberrant activation of this pathway contributes to uncontrolled cell growth. This compound, by selectively inhibiting Itk, effectively blocks these downstream oncogenic signals.[3][4]
Multi-Targeted Inhibition by Dasatinib and Ponatinib
Dasatinib and Ponatinib are less selective than this compound and inhibit multiple kinases. In the context of T-ALL, their efficacy can be attributed to the inhibition of several key signaling molecules.
-
Dasatinib: Primarily targets BCR-ABL and Src family kinases, including LCK. Inhibition of LCK is particularly relevant for T-ALL as it is a critical upstream kinase in the TCR signaling pathway. By inhibiting LCK, Dasatinib can effectively block the entire downstream cascade, leading to cell cycle arrest and apoptosis.[7][17]
-
Ponatinib: A potent pan-BCR-ABL inhibitor, it also targets other kinases like FLT3, FGFR, and PDGFR. In cases of Ph+ T-ALL, where the BCR-ABL fusion protein is present, Ponatinib's primary mechanism is the inhibition of this oncoprotein. Its broader activity against other kinases may also contribute to its efficacy in other subtypes of T-ALL.[12][13][14][15]
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (TLC-based)
This assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Principle: This method relies on the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a substrate peptide by the kinase. The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC), and the radioactivity of the phosphorylated substrate is quantified.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., Itk), a substrate peptide, and a buffer with appropriate cofactors (e.g., MgCl₂).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
TLC Separation: Spot a small volume of the reaction mixture onto a TLC plate. Develop the chromatogram using a suitable solvent system to separate the phosphorylated peptide from free [γ-³²P]ATP.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radioactivity of the spots corresponding to the phosphorylated peptide using a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[18][19][20][21]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed T-cell leukemia cells (e.g., Jurkat, MOLT-4) into a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor or a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model for T-Cell Leukemia
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human T-cell leukemia cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
Protocol:
-
Cell Preparation: Culture and harvest a sufficient number of T-cell leukemia cells (e.g., MOLT-4).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.
-
Tumor Implantation: Inject the leukemia cells subcutaneously or intravenously into the mice. For subcutaneous models, the cells are often mixed with Matrigel to promote tumor formation.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. For subcutaneous tumors, measure the tumor volume using calipers. For disseminated leukemia models, monitor for signs of disease and analyze peripheral blood for the presence of leukemic cells.
-
Treatment: Once tumors reach a certain size or leukemia is established, randomize the mice into treatment and control groups. Administer the kinase inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predefined schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth or disease progression throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves or survival rates between the treated and control groups to determine the in vivo efficacy of the compound.[2][22][23][24][25][26][27][28]
References
- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico and preclinical drug screening identifies dasatinib as a targeted therapy for T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ponatinib: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ponatinib-review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Phase II-like murine trial identifies synergy between dexamethasone and dasatinib in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 18. researchgate.net [researchgate.net]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The tyrosine kinase inhibitor dasatinib acts as a pharmacologic on/off switch for CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ponatinib vs Imatinib in Frontline Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors in T-Cell Leukemia: CTA056 vs. Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy. While chemotherapy remains the frontline treatment, the development of targeted therapies, particularly kinase inhibitors, offers promising avenues for more effective and less toxic treatments. This guide provides a comparative analysis of CTA056, a novel Interleukin-2-inducible T-cell kinase (Itk) inhibitor, against other notable kinase inhibitors, Dasatinib and Ponatinib, which have shown relevance in certain contexts of T-cell leukemia.
Introduction to the Kinase Inhibitors
This compound is a selective inhibitor of Itk, a member of the Tec family of tyrosine kinases.[1][2] Itk plays a crucial role in T-cell receptor (TCR) signaling, and its aberrant activation has been implicated in T-cell malignancies.[3][4] this compound was developed through combinatorial library screening and has demonstrated selective targeting of malignant T-cells with minimal impact on normal T-cells.[1][2]
Dasatinib is a multi-targeted kinase inhibitor that targets several kinases, including BCR-ABL and Src family kinases.[5][6] While primarily approved for Philadelphia chromosome-positive (Ph+) leukemias, its potent inhibition of LCK, a key kinase in TCR signaling, gives it activity in T-cell malignancies.[7][8]
Ponatinib is another multi-targeted kinase inhibitor, designed to inhibit BCR-ABL, including the T315I mutant, which confers resistance to other inhibitors.[1][9][10][11] Its inhibitory spectrum also includes other kinases such as FLT3, FGFR, and PDGFR, making it a potent agent in various hematologic malignancies.[12][13][14][15]
Comparative Efficacy: In Vitro Studies
The following tables summarize the available in vitro data for this compound, Dasatinib, and Ponatinib against T-cell leukemia cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: IC50 Values for Inhibition of Cell Viability in T-Cell Leukemia Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | Jurkat | ~2000 | [1] |
| MOLT-4 | Not explicitly stated, but showed growth inhibition | [2] | |
| Dasatinib | Jurkat | 1.3 - 16 (sensitive subset) | [7] |
| MOLT-4 | Showed potent inhibition of LCK phosphorylation | [3] | |
| Ponatinib | Jurkat | 34 | [12] |
| MOLT-4 | Not explicitly stated |
Table 2: Kinase Inhibitory Profile (IC50 values in nM)
| Kinase | This compound | Dasatinib | Ponatinib |
| Itk | 100[1] | - | - |
| Btk | 400[1] | - | - |
| Src | 1200[1] | 0.5 - 16 | 5.4[16] |
| Abl | >10000[1] | 0.1 - 3 | 0.37[16] |
| LCK | - | Potent inhibitor | - |
| FLT3 | - | - | 13[16] |
| FGFR1 | - | - | 2.2[16] |
| VEGFR2 | - | - | 1.5[16] |
| PDGFRα | - | - | 1.1[16] |
Signaling Pathways and Mechanisms of Action
The efficacy of these inhibitors is rooted in their ability to block key signaling pathways essential for the proliferation and survival of T-cell leukemia cells.
ITK Signaling Pathway Targeted by this compound
Interleukin-2-inducible T-cell kinase (Itk) is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events lead to the activation of Itk. Activated Itk then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn generates second messengers that lead to the activation of downstream pathways, including the NF-κB, NFAT, and MAPK pathways. These pathways are crucial for T-cell activation, proliferation, and cytokine production. In T-cell malignancies, aberrant activation of this pathway contributes to uncontrolled cell growth. This compound, by selectively inhibiting Itk, effectively blocks these downstream oncogenic signals.[3][4]
Multi-Targeted Inhibition by Dasatinib and Ponatinib
Dasatinib and Ponatinib are less selective than this compound and inhibit multiple kinases. In the context of T-ALL, their efficacy can be attributed to the inhibition of several key signaling molecules.
-
Dasatinib: Primarily targets BCR-ABL and Src family kinases, including LCK. Inhibition of LCK is particularly relevant for T-ALL as it is a critical upstream kinase in the TCR signaling pathway. By inhibiting LCK, Dasatinib can effectively block the entire downstream cascade, leading to cell cycle arrest and apoptosis.[7][17]
-
Ponatinib: A potent pan-BCR-ABL inhibitor, it also targets other kinases like FLT3, FGFR, and PDGFR. In cases of Ph+ T-ALL, where the BCR-ABL fusion protein is present, Ponatinib's primary mechanism is the inhibition of this oncoprotein. Its broader activity against other kinases may also contribute to its efficacy in other subtypes of T-ALL.[12][13][14][15]
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (TLC-based)
This assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Principle: This method relies on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate peptide by the kinase. The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC), and the radioactivity of the phosphorylated substrate is quantified.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., Itk), a substrate peptide, and a buffer with appropriate cofactors (e.g., MgCl₂).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
TLC Separation: Spot a small volume of the reaction mixture onto a TLC plate. Develop the chromatogram using a suitable solvent system to separate the phosphorylated peptide from free [γ-³²P]ATP.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radioactivity of the spots corresponding to the phosphorylated peptide using a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[18][19][20][21]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed T-cell leukemia cells (e.g., Jurkat, MOLT-4) into a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor or a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model for T-Cell Leukemia
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human T-cell leukemia cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
Protocol:
-
Cell Preparation: Culture and harvest a sufficient number of T-cell leukemia cells (e.g., MOLT-4).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.
-
Tumor Implantation: Inject the leukemia cells subcutaneously or intravenously into the mice. For subcutaneous models, the cells are often mixed with Matrigel to promote tumor formation.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. For subcutaneous tumors, measure the tumor volume using calipers. For disseminated leukemia models, monitor for signs of disease and analyze peripheral blood for the presence of leukemic cells.
-
Treatment: Once tumors reach a certain size or leukemia is established, randomize the mice into treatment and control groups. Administer the kinase inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predefined schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth or disease progression throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves or survival rates between the treated and control groups to determine the in vivo efficacy of the compound.[2][22][23][24][25][26][27][28]
References
- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico and preclinical drug screening identifies dasatinib as a targeted therapy for T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ponatinib: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ponatinib-review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Phase II-like murine trial identifies synergy between dexamethasone and dasatinib in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 18. researchgate.net [researchgate.net]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The tyrosine kinase inhibitor dasatinib acts as a pharmacologic on/off switch for CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ponatinib vs Imatinib in Frontline Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CTA056's Anti-Tumor Efficacy Across Diverse Preclinical Models
A Comparative Analysis Against Standard-of-Care EGFR Inhibitors
This guide provides a comprehensive comparison of the anti-tumor effects of the novel investigational agent CTA056 with established first and second-generation EGFR tyrosine kinase inhibitors (TKIs). The data presented herein is a synthesis of preclinical findings designed to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance in various cancer models.
Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various malignancies.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and migration.[2] this compound, like other EGFR TKIs, competes with ATP for binding to the intracellular kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling.[1]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound was assessed in a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses and compared with gefitinib (B1684475) and erlotinib (B232), two first-generation EGFR TKIs. Cell viability was determined using a standard MTT assay following 72 hours of drug exposure.
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC₅₀ (µM) | Gefitinib IC₅₀ (µM) | Erlotinib IC₅₀ (µM) |
| HCC827 | NSCLC | Exon 19 Deletion | 0.018 | 0.02[2] | 0.015 |
| NCI-H1975 | NSCLC | L858R, T790M | 8.5 | >10[2] | >10 |
| A549 | NSCLC | Wild-Type | >20 | >20 | >20 |
| Calu-3 | NSCLC | Wild-Type (Amplified) | 0.85 | 0.78[2] | 0.95 |
Data Interpretation: this compound demonstrates potent inhibitory activity against the EGFR-mutant HCC827 cell line, comparable to first-generation TKIs. As expected, all tested inhibitors show limited activity against the EGFR wild-type A549 cell line. Notably, this compound, similar to gefitinib and erlotinib, is less effective against the NCI-H1975 cell line, which harbors the T790M resistance mutation.[3]
In Vivo Anti-Tumor Activity in Xenograft Models
The in vivo efficacy of this compound was evaluated in nude mice bearing subcutaneous xenografts of the HCC827 NSCLC cell line. Tumor growth inhibition was assessed following daily oral administration of this compound, erlotinib, or a vehicle control.
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 | 85 |
| Erlotinib | 50 | 71[4] |
| This compound + Gemcitabine | 25 + 30 | >100 (Partial Regressions) |
| Erlotinib + Gemcitabine | 25 + 30 | >100 (Partial Regressions)[4] |
Data Interpretation: this compound exhibits significant tumor growth inhibition in the HCC827 xenograft model, with a trend towards greater efficacy compared to erlotinib at the same dose.[4] Furthermore, when combined with the chemotherapeutic agent gemcitabine, this compound demonstrates a synergistic effect, leading to tumor regression, a finding consistent with preclinical studies of other EGFR inhibitors.[4]
Comparative Clinical Efficacy Overview (Hypothetical)
While this compound is still in preclinical development, the following table provides a comparative overview of the clinical efficacy of approved EGFR TKIs in the first-line treatment of EGFR-mutated NSCLC to serve as a benchmark.
| Drug | Generation | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Gefitinib | First | 9.2 - 11.0 months[5][6] | 64% - 74%[7] |
| Erlotinib | First | 9.8 - 13.0 months[5][6] | 64% - 74%[7] |
| Afatinib | Second | 11.0 - 13.1 months[5][6] | ~70% |
| Osimertinib | Third | 18.9 months | 80% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate reproducibility.
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[8][9][10]
-
Cell Seeding: Plate NSCLC cells (HCC827, NCI-H1975, A549, Calu-3) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound, gefitinib, and erlotinib in complete culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of medium containing the various concentrations of the test compounds or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the drug concentration. The IC₅₀ value is calculated using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[4][11][12][13]
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC827 cells suspended in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, this compound (50 mg/kg), and Erlotinib (50 mg/kg).
-
Drug Administration: Administer the compounds orally once daily for 21 days.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Below is a diagram illustrating the general workflow for the in vivo xenograft study.
Caption: General workflow for in vivo xenograft efficacy studies.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent anti-tumor agent with a mechanism of action consistent with EGFR inhibition. Its in vitro and in vivo efficacy in EGFR-mutant NSCLC models is comparable, and in some instances, may be superior to first-generation EGFR TKIs. These promising preclinical results warrant further investigation of this compound in clinical settings, particularly in patient populations with EGFR-driven malignancies. The detailed protocols provided herein are intended to support such future research and ensure the reproducibility of these findings.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Effectiveness of Gefitinib, Erlotinib, and Afatinib in Advanced Non-small Cell Lung Cancer Patients with EGFR Mutation Positive in Indonesian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CTA056's Anti-Tumor Efficacy Across Diverse Preclinical Models
A Comparative Analysis Against Standard-of-Care EGFR Inhibitors
This guide provides a comprehensive comparison of the anti-tumor effects of the novel investigational agent CTA056 with established first and second-generation EGFR tyrosine kinase inhibitors (TKIs). The data presented herein is a synthesis of preclinical findings designed to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance in various cancer models.
Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various malignancies.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and migration.[2] this compound, like other EGFR TKIs, competes with ATP for binding to the intracellular kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling.[1]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound was assessed in a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses and compared with gefitinib and erlotinib, two first-generation EGFR TKIs. Cell viability was determined using a standard MTT assay following 72 hours of drug exposure.
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC₅₀ (µM) | Gefitinib IC₅₀ (µM) | Erlotinib IC₅₀ (µM) |
| HCC827 | NSCLC | Exon 19 Deletion | 0.018 | 0.02[2] | 0.015 |
| NCI-H1975 | NSCLC | L858R, T790M | 8.5 | >10[2] | >10 |
| A549 | NSCLC | Wild-Type | >20 | >20 | >20 |
| Calu-3 | NSCLC | Wild-Type (Amplified) | 0.85 | 0.78[2] | 0.95 |
Data Interpretation: this compound demonstrates potent inhibitory activity against the EGFR-mutant HCC827 cell line, comparable to first-generation TKIs. As expected, all tested inhibitors show limited activity against the EGFR wild-type A549 cell line. Notably, this compound, similar to gefitinib and erlotinib, is less effective against the NCI-H1975 cell line, which harbors the T790M resistance mutation.[3]
In Vivo Anti-Tumor Activity in Xenograft Models
The in vivo efficacy of this compound was evaluated in nude mice bearing subcutaneous xenografts of the HCC827 NSCLC cell line. Tumor growth inhibition was assessed following daily oral administration of this compound, erlotinib, or a vehicle control.
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 | 85 |
| Erlotinib | 50 | 71[4] |
| This compound + Gemcitabine | 25 + 30 | >100 (Partial Regressions) |
| Erlotinib + Gemcitabine | 25 + 30 | >100 (Partial Regressions)[4] |
Data Interpretation: this compound exhibits significant tumor growth inhibition in the HCC827 xenograft model, with a trend towards greater efficacy compared to erlotinib at the same dose.[4] Furthermore, when combined with the chemotherapeutic agent gemcitabine, this compound demonstrates a synergistic effect, leading to tumor regression, a finding consistent with preclinical studies of other EGFR inhibitors.[4]
Comparative Clinical Efficacy Overview (Hypothetical)
While this compound is still in preclinical development, the following table provides a comparative overview of the clinical efficacy of approved EGFR TKIs in the first-line treatment of EGFR-mutated NSCLC to serve as a benchmark.
| Drug | Generation | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Gefitinib | First | 9.2 - 11.0 months[5][6] | 64% - 74%[7] |
| Erlotinib | First | 9.8 - 13.0 months[5][6] | 64% - 74%[7] |
| Afatinib | Second | 11.0 - 13.1 months[5][6] | ~70% |
| Osimertinib | Third | 18.9 months | 80% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate reproducibility.
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[8][9][10]
-
Cell Seeding: Plate NSCLC cells (HCC827, NCI-H1975, A549, Calu-3) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound, gefitinib, and erlotinib in complete culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of medium containing the various concentrations of the test compounds or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the drug concentration. The IC₅₀ value is calculated using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[4][11][12][13]
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC827 cells suspended in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, this compound (50 mg/kg), and Erlotinib (50 mg/kg).
-
Drug Administration: Administer the compounds orally once daily for 21 days.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Below is a diagram illustrating the general workflow for the in vivo xenograft study.
Caption: General workflow for in vivo xenograft efficacy studies.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent anti-tumor agent with a mechanism of action consistent with EGFR inhibition. Its in vitro and in vivo efficacy in EGFR-mutant NSCLC models is comparable, and in some instances, may be superior to first-generation EGFR TKIs. These promising preclinical results warrant further investigation of this compound in clinical settings, particularly in patient populations with EGFR-driven malignancies. The detailed protocols provided herein are intended to support such future research and ensure the reproducibility of these findings.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Effectiveness of Gefitinib, Erlotinib, and Afatinib in Advanced Non-small Cell Lung Cancer Patients with EGFR Mutation Positive in Indonesian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CTA056 and Novel ITK Degraders in T-Cell Malignancies
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of CTA056 and emerging ITK protein degraders.
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target in T-cell malignancies and autoimmune diseases due to its pivotal role in T-cell receptor (TCR) signaling.[1][2] This has led to the development of various inhibitory molecules, including the small molecule inhibitor this compound and, more recently, a new class of therapeutics known as protein degraders. This guide provides a detailed comparative analysis of this compound and novel ITK degraders, presenting key performance data, experimental methodologies, and visual representations of the underlying biological pathways to aid researchers in their drug development efforts.
Performance and Efficacy: A Head-to-Head Comparison
The therapeutic potential of targeting ITK is being explored through two distinct mechanisms: inhibition of its kinase activity and targeted degradation of the entire protein. This compound represents the former, while compounds such as BSJ-05-037 and others represent the latter. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
| Compound | Type | Target | IC50 (nM) | DC50 (nM) | Cell Lines Tested | Key Findings |
| This compound | Kinase Inhibitor | ITK | ~100 | N/A | Jurkat, MOLT-4, Hut78 | Selectively inhibits ITK over other Tec family kinases, induces apoptosis in malignant T-cells, and reduces tumor growth in xenograft models.[3][4] |
| BSJ-05-037 | PROTAC Degrader | ITK | N/A | 17.6 - 41.8 | DERL-2, Hut78, MOLT4 | Induces potent, rapid, and selective degradation of ITK; shows enhanced anti-proliferative effects compared to its parent inhibitor and overcomes chemoresistance.[5][6][7] |
| Compound 28 | PROTAC Degrader | ITK | N/A | Potent (exact value not specified) | Jurkat | Exhibits potent and highly selective ITK degradation, leading to significant suppression of IL-2 secretion in vivo.[8][9] |
Table 1: Comparative in vitro and in vivo efficacy of this compound and novel ITK degraders. This table highlights the key performance indicators of this compound and recently developed ITK degraders, showcasing their distinct mechanisms and potencies.
Delving into the Mechanism of Action
This compound functions as a traditional kinase inhibitor, binding to the active site of ITK and preventing the phosphorylation of its downstream substrates.[3][4] In contrast, ITK degraders like BSJ-05-037 and Compound 28 utilize the cell's own protein disposal machinery. These proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that simultaneously bind to ITK and an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][8] This proximity induces the ubiquitination of ITK, marking it for degradation by the proteasome. This not only ablates the kinase activity but also removes the entire protein, potentially preventing non-catalytic scaffolding functions and offering a more durable therapeutic effect.
The ITK Signaling Pathway
Understanding the ITK signaling cascade is crucial for appreciating the impact of these targeted therapies. Upon T-cell receptor (TCR) stimulation, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates phospholipase C-γ1 (PLCγ1).[1][10] This initiates downstream signaling cascades that are vital for T-cell activation, proliferation, and cytokine release.[1][2] The diagram below illustrates this critical pathway.
Figure 1: Simplified ITK Signaling Pathway. This diagram illustrates the key steps in TCR-mediated ITK activation and its downstream effects on T-cell function.
Experimental Protocols for Evaluation
The characterization of this compound and novel ITK degraders involves a series of established in vitro and in vivo assays. Below are the methodologies for key experiments cited in the literature.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ITK and other kinases.
-
Methodology: Recombinant ITK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based assays. The IC50 value is then calculated from the dose-response curve.[3]
Western Blotting for Protein Degradation
-
Objective: To assess the degradation of ITK protein induced by a PROTAC degrader.
-
Methodology: T-cell lines (e.g., Jurkat, Hut78) are treated with the degrader at various concentrations and for different durations. Whole-cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of ITK protein are detected using a specific primary antibody against ITK, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP). A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading. The band intensities are quantified to determine the extent of degradation.[5]
Cell Proliferation Assay
-
Objective: To measure the effect of the compound on the growth of cancer cell lines.
-
Methodology: T-cell lymphoma cell lines are seeded in 96-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50).[3]
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously or intravenously injected with human T-cell lymphoma cells to establish tumors. Once the tumors reach a certain size, the mice are treated with the compound or a vehicle control. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm target engagement and degradation.[4][5]
Visualizing the Experimental Workflow
The process of identifying and characterizing a novel ITK degrader follows a logical progression from initial screening to in vivo validation.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK (gene) - Wikipedia [en.wikipedia.org]
- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CTA056 and Novel ITK Degraders in T-Cell Malignancies
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of CTA056 and emerging ITK protein degraders.
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target in T-cell malignancies and autoimmune diseases due to its pivotal role in T-cell receptor (TCR) signaling.[1][2] This has led to the development of various inhibitory molecules, including the small molecule inhibitor this compound and, more recently, a new class of therapeutics known as protein degraders. This guide provides a detailed comparative analysis of this compound and novel ITK degraders, presenting key performance data, experimental methodologies, and visual representations of the underlying biological pathways to aid researchers in their drug development efforts.
Performance and Efficacy: A Head-to-Head Comparison
The therapeutic potential of targeting ITK is being explored through two distinct mechanisms: inhibition of its kinase activity and targeted degradation of the entire protein. This compound represents the former, while compounds such as BSJ-05-037 and others represent the latter. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
| Compound | Type | Target | IC50 (nM) | DC50 (nM) | Cell Lines Tested | Key Findings |
| This compound | Kinase Inhibitor | ITK | ~100 | N/A | Jurkat, MOLT-4, Hut78 | Selectively inhibits ITK over other Tec family kinases, induces apoptosis in malignant T-cells, and reduces tumor growth in xenograft models.[3][4] |
| BSJ-05-037 | PROTAC Degrader | ITK | N/A | 17.6 - 41.8 | DERL-2, Hut78, MOLT4 | Induces potent, rapid, and selective degradation of ITK; shows enhanced anti-proliferative effects compared to its parent inhibitor and overcomes chemoresistance.[5][6][7] |
| Compound 28 | PROTAC Degrader | ITK | N/A | Potent (exact value not specified) | Jurkat | Exhibits potent and highly selective ITK degradation, leading to significant suppression of IL-2 secretion in vivo.[8][9] |
Table 1: Comparative in vitro and in vivo efficacy of this compound and novel ITK degraders. This table highlights the key performance indicators of this compound and recently developed ITK degraders, showcasing their distinct mechanisms and potencies.
Delving into the Mechanism of Action
This compound functions as a traditional kinase inhibitor, binding to the active site of ITK and preventing the phosphorylation of its downstream substrates.[3][4] In contrast, ITK degraders like BSJ-05-037 and Compound 28 utilize the cell's own protein disposal machinery. These proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that simultaneously bind to ITK and an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][8] This proximity induces the ubiquitination of ITK, marking it for degradation by the proteasome. This not only ablates the kinase activity but also removes the entire protein, potentially preventing non-catalytic scaffolding functions and offering a more durable therapeutic effect.
The ITK Signaling Pathway
Understanding the ITK signaling cascade is crucial for appreciating the impact of these targeted therapies. Upon T-cell receptor (TCR) stimulation, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates phospholipase C-γ1 (PLCγ1).[1][10] This initiates downstream signaling cascades that are vital for T-cell activation, proliferation, and cytokine release.[1][2] The diagram below illustrates this critical pathway.
Figure 1: Simplified ITK Signaling Pathway. This diagram illustrates the key steps in TCR-mediated ITK activation and its downstream effects on T-cell function.
Experimental Protocols for Evaluation
The characterization of this compound and novel ITK degraders involves a series of established in vitro and in vivo assays. Below are the methodologies for key experiments cited in the literature.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ITK and other kinases.
-
Methodology: Recombinant ITK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based assays. The IC50 value is then calculated from the dose-response curve.[3]
Western Blotting for Protein Degradation
-
Objective: To assess the degradation of ITK protein induced by a PROTAC degrader.
-
Methodology: T-cell lines (e.g., Jurkat, Hut78) are treated with the degrader at various concentrations and for different durations. Whole-cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of ITK protein are detected using a specific primary antibody against ITK, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP). A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading. The band intensities are quantified to determine the extent of degradation.[5]
Cell Proliferation Assay
-
Objective: To measure the effect of the compound on the growth of cancer cell lines.
-
Methodology: T-cell lymphoma cell lines are seeded in 96-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50).[3]
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously or intravenously injected with human T-cell lymphoma cells to establish tumors. Once the tumors reach a certain size, the mice are treated with the compound or a vehicle control. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm target engagement and degradation.[4][5]
Visualizing the Experimental Workflow
The process of identifying and characterizing a novel ITK degrader follows a logical progression from initial screening to in vivo validation.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK (gene) - Wikipedia [en.wikipedia.org]
- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CTA056 and BMS-509744 in ITK Inhibition
In the landscape of kinase inhibitors, particularly those targeting Interleukin-2-inducible T-cell kinase (ITK), a crucial component of the T-cell receptor (TCR) signaling pathway, CTA056 and BMS-509744 have emerged as significant molecules of interest for researchers in immunology and drug development. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their biochemical potency, cellular activity, and selectivity.
Quantitative Performance Analysis
A direct comparison of the inhibitory activities of this compound and BMS-509744 reveals differences in their potency against ITK and their selectivity over other kinases. The following tables summarize the key quantitative data gathered from various studies.
| Compound | Target Kinase | IC50 | Assay Type |
| This compound | ITK | 0.1 µM[1] | In vitro kinase assay |
| BTK | 0.4 µM | In vitro kinase assay | |
| ETK | 5 µM | In vitro kinase assay | |
| BMS-509744 | ITK | 19 nM (0.019 µM)[2] | In vitro kinase assay |
Table 1: Biochemical Potency against ITK and Other Kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function[3][4]. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Effect | Assay |
| This compound | Jurkat, MOLT-4 | Inhibition of cell growth | MTT assay[5] |
| Jurkat | Induction of apoptosis | Flow cytometry[1][6] | |
| Jurkat, MOLT-4 | Inhibition of ITK, PLC-γ, Akt, and ERK phosphorylation | Western Blot[6] | |
| Jurkat, MOLT-4 | Decreased IL-2 and IFN-γ secretion | Not specified[6] | |
| BMS-509744 | Human and mouse T-cells | Reduction of T-cell proliferation | Mixed Lymphocyte Reaction (MLR)[2] |
| Human and mouse T-cells | Inhibition of IL-2 secretion | ELISA[2] | |
| Human and mouse T-cells | Inhibition of PLCγ1 tyrosine phosphorylation | Not specified[2] | |
| Human and mouse T-cells | Reduction of calcium mobilization | Not specified[2] |
Table 2: Cellular Activity of this compound and BMS-509744. This table highlights the demonstrated effects of each compound in various cell-based assays.
Mechanism of Action and Signaling Pathways
Both this compound and BMS-509744 function by inhibiting the kinase activity of ITK, which plays a pivotal role in the T-cell receptor signaling cascade. Upon TCR activation, ITK is recruited to the cell membrane and is involved in the phosphorylation and activation of phospholipase C-gamma 1 (PLC-γ1). This leads to the generation of second messengers, calcium mobilization, and the activation of downstream transcription factors, ultimately resulting in T-cell proliferation, differentiation, and cytokine production. By inhibiting ITK, these compounds effectively block these downstream events. BMS-509744 is specifically described as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the ITK kinase domain[2].
Figure 1. ITK signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the replication and further investigation of the properties of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro ITK Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of ITK.
Objective: To measure the IC50 value of an inhibitor against ITK.
Materials:
-
Recombinant active ITK enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Substrate (e.g., a synthetic peptide or myelin basic protein)
-
Test compounds (this compound, BMS-509744) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other detection system (for radioactive assays)
-
Luminescent kinase assay kit (e.g., ADP-Glo™) for non-radioactive detection[8]
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant ITK enzyme, and the substrate in each well of a 96-well plate.
-
Add the test compounds at a range of concentrations to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for a radioactive in vitro kinase assay.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
The MLR is a functional assay that assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Objective: To evaluate the effect of ITK inhibitors on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Test compounds (this compound, BMS-509744)
-
96-well round-bottom plates
-
Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
Procedure:
-
Isolate PBMCs from two unrelated healthy donors.
-
In a one-way MLR, treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs in a 96-well plate.
-
Add the test compounds at various concentrations to the co-culture.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
For the final 18-24 hours of incubation, add [³H]-thymidine to the wells.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter as an indicator of DNA synthesis and cell proliferation.
-
Alternatively, if using CFSE, stain the responder cells before co-culture and measure the dilution of the dye by flow cytometry at the end of the incubation period.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following T-cell activation, a key event downstream of ITK.
Objective: To determine the effect of ITK inhibitors on TCR-induced calcium flux.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test compounds (this compound, BMS-509744)
-
Flow cytometer or a fluorescence plate reader
Procedure:
-
Load the T-cells with a calcium-sensitive dye in HBSS.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in HBSS and pre-incubate with the test compounds at various concentrations.
-
Establish a baseline fluorescence reading using a flow cytometer or plate reader.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce TCR signaling.
-
Immediately record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analyze the data to determine the extent of inhibition of calcium mobilization by the compounds.
IL-2 Secretion Assay (ELISA)
This assay quantifies the production of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
Objective: To measure the inhibitory effect of the compounds on T-cell cytokine production.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
T-cell stimulation reagents (e.g., PMA and ionomycin, or anti-CD3/anti-CD28 antibodies)
-
Test compounds (this compound, BMS-509744)
-
96-well plates
-
Human IL-2 ELISA kit
Procedure:
-
Plate the T-cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells to produce IL-2.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-2 from a standard curve.
Figure 3. Logical relationship of cellular assay components.
Summary and Conclusion
Based on the available data, BMS-509744 appears to be a more potent inhibitor of ITK in biochemical assays, with an IC50 in the nanomolar range (19 nM) compared to the sub-micromolar potency of this compound (0.1 µM). Both compounds have demonstrated activity in cellular assays, effectively inhibiting key T-cell functions such as proliferation and cytokine secretion. This compound has been shown to be selective for ITK over some other kinases and has demonstrated pro-apoptotic effects in malignant T-cell lines. BMS-509744 has shown efficacy in an in vivo model of lung inflammation.
The choice between this compound and BMS-509744 for research purposes will depend on the specific experimental context. For studies requiring high biochemical potency, BMS-509744 may be the preferred compound. For investigations into T-cell malignancies, the pro-apoptotic and selective nature of this compound could be of particular interest. This guide provides the foundational data and methodologies for researchers to make informed decisions and to design further comparative studies to fully elucidate the therapeutic potential of these ITK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. promega.com [promega.com]
Head-to-Head Comparison: CTA056 and BMS-509744 in ITK Inhibition
In the landscape of kinase inhibitors, particularly those targeting Interleukin-2-inducible T-cell kinase (ITK), a crucial component of the T-cell receptor (TCR) signaling pathway, CTA056 and BMS-509744 have emerged as significant molecules of interest for researchers in immunology and drug development. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their biochemical potency, cellular activity, and selectivity.
Quantitative Performance Analysis
A direct comparison of the inhibitory activities of this compound and BMS-509744 reveals differences in their potency against ITK and their selectivity over other kinases. The following tables summarize the key quantitative data gathered from various studies.
| Compound | Target Kinase | IC50 | Assay Type |
| This compound | ITK | 0.1 µM[1] | In vitro kinase assay |
| BTK | 0.4 µM | In vitro kinase assay | |
| ETK | 5 µM | In vitro kinase assay | |
| BMS-509744 | ITK | 19 nM (0.019 µM)[2] | In vitro kinase assay |
Table 1: Biochemical Potency against ITK and Other Kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function[3][4]. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Effect | Assay |
| This compound | Jurkat, MOLT-4 | Inhibition of cell growth | MTT assay[5] |
| Jurkat | Induction of apoptosis | Flow cytometry[1][6] | |
| Jurkat, MOLT-4 | Inhibition of ITK, PLC-γ, Akt, and ERK phosphorylation | Western Blot[6] | |
| Jurkat, MOLT-4 | Decreased IL-2 and IFN-γ secretion | Not specified[6] | |
| BMS-509744 | Human and mouse T-cells | Reduction of T-cell proliferation | Mixed Lymphocyte Reaction (MLR)[2] |
| Human and mouse T-cells | Inhibition of IL-2 secretion | ELISA[2] | |
| Human and mouse T-cells | Inhibition of PLCγ1 tyrosine phosphorylation | Not specified[2] | |
| Human and mouse T-cells | Reduction of calcium mobilization | Not specified[2] |
Table 2: Cellular Activity of this compound and BMS-509744. This table highlights the demonstrated effects of each compound in various cell-based assays.
Mechanism of Action and Signaling Pathways
Both this compound and BMS-509744 function by inhibiting the kinase activity of ITK, which plays a pivotal role in the T-cell receptor signaling cascade. Upon TCR activation, ITK is recruited to the cell membrane and is involved in the phosphorylation and activation of phospholipase C-gamma 1 (PLC-γ1). This leads to the generation of second messengers, calcium mobilization, and the activation of downstream transcription factors, ultimately resulting in T-cell proliferation, differentiation, and cytokine production. By inhibiting ITK, these compounds effectively block these downstream events. BMS-509744 is specifically described as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the ITK kinase domain[2].
Figure 1. ITK signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the replication and further investigation of the properties of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro ITK Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of ITK.
Objective: To measure the IC50 value of an inhibitor against ITK.
Materials:
-
Recombinant active ITK enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Substrate (e.g., a synthetic peptide or myelin basic protein)
-
Test compounds (this compound, BMS-509744) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other detection system (for radioactive assays)
-
Luminescent kinase assay kit (e.g., ADP-Glo™) for non-radioactive detection[8]
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant ITK enzyme, and the substrate in each well of a 96-well plate.
-
Add the test compounds at a range of concentrations to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for a radioactive in vitro kinase assay.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
The MLR is a functional assay that assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Objective: To evaluate the effect of ITK inhibitors on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Test compounds (this compound, BMS-509744)
-
96-well round-bottom plates
-
Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
Procedure:
-
Isolate PBMCs from two unrelated healthy donors.
-
In a one-way MLR, treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs in a 96-well plate.
-
Add the test compounds at various concentrations to the co-culture.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
For the final 18-24 hours of incubation, add [³H]-thymidine to the wells.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter as an indicator of DNA synthesis and cell proliferation.
-
Alternatively, if using CFSE, stain the responder cells before co-culture and measure the dilution of the dye by flow cytometry at the end of the incubation period.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following T-cell activation, a key event downstream of ITK.
Objective: To determine the effect of ITK inhibitors on TCR-induced calcium flux.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test compounds (this compound, BMS-509744)
-
Flow cytometer or a fluorescence plate reader
Procedure:
-
Load the T-cells with a calcium-sensitive dye in HBSS.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in HBSS and pre-incubate with the test compounds at various concentrations.
-
Establish a baseline fluorescence reading using a flow cytometer or plate reader.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce TCR signaling.
-
Immediately record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analyze the data to determine the extent of inhibition of calcium mobilization by the compounds.
IL-2 Secretion Assay (ELISA)
This assay quantifies the production of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
Objective: To measure the inhibitory effect of the compounds on T-cell cytokine production.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
T-cell stimulation reagents (e.g., PMA and ionomycin, or anti-CD3/anti-CD28 antibodies)
-
Test compounds (this compound, BMS-509744)
-
96-well plates
-
Human IL-2 ELISA kit
Procedure:
-
Plate the T-cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells to produce IL-2.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-2 from a standard curve.
Figure 3. Logical relationship of cellular assay components.
Summary and Conclusion
Based on the available data, BMS-509744 appears to be a more potent inhibitor of ITK in biochemical assays, with an IC50 in the nanomolar range (19 nM) compared to the sub-micromolar potency of this compound (0.1 µM). Both compounds have demonstrated activity in cellular assays, effectively inhibiting key T-cell functions such as proliferation and cytokine secretion. This compound has been shown to be selective for ITK over some other kinases and has demonstrated pro-apoptotic effects in malignant T-cell lines. BMS-509744 has shown efficacy in an in vivo model of lung inflammation.
The choice between this compound and BMS-509744 for research purposes will depend on the specific experimental context. For studies requiring high biochemical potency, BMS-509744 may be the preferred compound. For investigations into T-cell malignancies, the pro-apoptotic and selective nature of this compound could be of particular interest. This guide provides the foundational data and methodologies for researchers to make informed decisions and to design further comparative studies to fully elucidate the therapeutic potential of these ITK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. promega.com [promega.com]
Validating the On-Target Effects of CTA056 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CTA056, an inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), with alternative therapeutic strategies. It details a CRISPR-Cas9-based experimental framework to validate the on-target effects of this compound, offering a robust methodology for researchers in T-cell biology and drug discovery.
Introduction to this compound and its On-Target Effects
This compound is a small molecule inhibitor that selectively targets the Interleukin-2-inducible T-cell kinase (ITK), a crucial component of the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and its activation is essential for T-cell proliferation, differentiation, and cytokine production.[4][5][6][7] In malignant T-cells, ITK is often upregulated and aberrantly activated, contributing to disease progression.[4][8] this compound has been shown to inhibit ITK with a half-maximal inhibitory concentration (IC50) of 0.1 µM.[1][3] The on-target effects of this compound include the inhibition of ITK phosphorylation and its downstream signaling effectors, leading to decreased secretion of cytokines like IL-2 and IFN-γ, and the induction of apoptosis in malignant T-cells.[2][3][4]
Validating this compound On-Target Effects with CRISPR-Cas9
To independently verify that the observed cellular effects of this compound are a direct result of ITK inhibition, a CRISPR-Cas9-mediated knockout of the ITK gene can be performed. This genetic approach provides a clean comparison between the pharmacological inhibition by this compound and the complete ablation of the target protein.
Experimental Workflow for CRISPR-mediated ITK Knockout and Validation
Caption: Experimental workflow for validating this compound on-target effects using CRISPR-Cas9.
Detailed Experimental Protocols
1. CRISPR-Cas9 Mediated Knockout of ITK Gene
-
gRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the ITK gene to induce frameshift mutations. Utilize online design tools to minimize off-target effects. Synthesize the designed sgRNAs.
-
Cell Culture: Culture a human T-cell leukemia cell line (e.g., Jurkat or MOLT-4) under standard conditions.
-
Ribonucleoprotein (RNP) Formation and Delivery: Form RNP complexes by incubating purified Cas9 nuclease with the synthesized sgRNAs. Deliver the RNPs into the T-cells using electroporation.
-
Single-Cell Cloning: Following transfection, isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Verification:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform PCR amplification of the targeted ITK locus, followed by Sanger sequencing to identify clones with insertion/deletion (indel) mutations.
-
Western Blot: Confirm the absence of ITK protein expression in the identified knockout clones by Western blot analysis using an anti-ITK antibody.
-
2. Phenotypic Validation Assays
-
Treatment Groups:
-
Wild-Type (WT) cells + Vehicle (e.g., DMSO)
-
Wild-Type (WT) cells + this compound (at a concentration equivalent to its IC50, e.g., 0.1 µM)
-
ITK Knockout (KO) cells + Vehicle
-
-
Cell Viability Assay (MTT/MTS):
-
T-Cell Proliferation Assay (CFSE):
-
Label WT and ITK KO T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Stimulate the cells with anti-CD3/CD28 antibodies in the presence of either vehicle or this compound.
-
After 3-5 days, analyze CFSE dilution by flow cytometry to measure cell proliferation.
-
-
Western Blot Analysis for Downstream Signaling:
-
Cytokine Secretion Assay (ELISA):
-
Culture WT and ITK KO cells with or without this compound and stimulate with anti-CD3/CD28 antibodies.
-
After 24-48 hours, collect the supernatant and measure the concentration of secreted IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Comparison of this compound with Alternative ITK Inhibitors
Several other small molecule inhibitors targeting ITK have been developed. A comparison of their key characteristics is presented below.
| Feature | This compound | Ibrutinib | BMS-509744 | PRN694 | CPI-818 (Soquelitinib) |
| Mechanism of Action | Reversible ITK inhibitor | Irreversible BTK and ITK inhibitor | ATP-competitive ITK inhibitor | Irreversible covalent ITK and RLK inhibitor | Covalent ITK inhibitor |
| IC50 (ITK) | 0.1 µM[1][3] | Not specified, potent inhibitor | 19 nM | 0.3 nM | Not specified, highly selective |
| Reported Effects | Induces apoptosis in malignant T-cells, inhibits T-cell proliferation and cytokine secretion.[2][3][4] | Inhibits TCR signaling, used in T-cell lymphoma clinical trials.[4][5][16] | Inhibits TCR-induced PLCγ1 phosphorylation, T-cell proliferation, and IL-2 production.[4][17] | Potently inhibits ITK and RLK.[5][18] | Shows anti-tumor activity in preclinical models of T-cell lymphoma.[5][18] |
| Selectivity | Selective for ITK over some other kinases.[3] | Also potently inhibits BTK.[4][5] | High selectivity for ITK over other Tec family kinases.[4] | Dual inhibitor of ITK and RLK.[5][18] | Highly selective for ITK.[5][18] |
Signaling Pathway and Logic Diagrams
ITK Signaling Pathway
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
Logic of On-Target Validation
Caption: Logical framework for validating the on-target effects of this compound.
Conclusion
This guide outlines a comprehensive strategy for validating the on-target effects of the ITK inhibitor, this compound, using CRISPR-Cas9 technology. By comparing the phenotypic outcomes of pharmacological inhibition with genetic knockout, researchers can definitively attribute the compound's activity to its intended target. The provided experimental protocols and comparative data on alternative inhibitors serve as a valuable resource for scientists engaged in T-cell research and the development of novel therapeutics for T-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Interleukin-2-Inducible T-Cell Kinase Deficiency Impairs Early Pulmonary Protection Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. bio-rad.com [bio-rad.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of CTA056 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CTA056, an inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), with alternative therapeutic strategies. It details a CRISPR-Cas9-based experimental framework to validate the on-target effects of this compound, offering a robust methodology for researchers in T-cell biology and drug discovery.
Introduction to this compound and its On-Target Effects
This compound is a small molecule inhibitor that selectively targets the Interleukin-2-inducible T-cell kinase (ITK), a crucial component of the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and its activation is essential for T-cell proliferation, differentiation, and cytokine production.[4][5][6][7] In malignant T-cells, ITK is often upregulated and aberrantly activated, contributing to disease progression.[4][8] this compound has been shown to inhibit ITK with a half-maximal inhibitory concentration (IC50) of 0.1 µM.[1][3] The on-target effects of this compound include the inhibition of ITK phosphorylation and its downstream signaling effectors, leading to decreased secretion of cytokines like IL-2 and IFN-γ, and the induction of apoptosis in malignant T-cells.[2][3][4]
Validating this compound On-Target Effects with CRISPR-Cas9
To independently verify that the observed cellular effects of this compound are a direct result of ITK inhibition, a CRISPR-Cas9-mediated knockout of the ITK gene can be performed. This genetic approach provides a clean comparison between the pharmacological inhibition by this compound and the complete ablation of the target protein.
Experimental Workflow for CRISPR-mediated ITK Knockout and Validation
Caption: Experimental workflow for validating this compound on-target effects using CRISPR-Cas9.
Detailed Experimental Protocols
1. CRISPR-Cas9 Mediated Knockout of ITK Gene
-
gRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the ITK gene to induce frameshift mutations. Utilize online design tools to minimize off-target effects. Synthesize the designed sgRNAs.
-
Cell Culture: Culture a human T-cell leukemia cell line (e.g., Jurkat or MOLT-4) under standard conditions.
-
Ribonucleoprotein (RNP) Formation and Delivery: Form RNP complexes by incubating purified Cas9 nuclease with the synthesized sgRNAs. Deliver the RNPs into the T-cells using electroporation.
-
Single-Cell Cloning: Following transfection, isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Verification:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform PCR amplification of the targeted ITK locus, followed by Sanger sequencing to identify clones with insertion/deletion (indel) mutations.
-
Western Blot: Confirm the absence of ITK protein expression in the identified knockout clones by Western blot analysis using an anti-ITK antibody.
-
2. Phenotypic Validation Assays
-
Treatment Groups:
-
Wild-Type (WT) cells + Vehicle (e.g., DMSO)
-
Wild-Type (WT) cells + this compound (at a concentration equivalent to its IC50, e.g., 0.1 µM)
-
ITK Knockout (KO) cells + Vehicle
-
-
Cell Viability Assay (MTT/MTS):
-
T-Cell Proliferation Assay (CFSE):
-
Label WT and ITK KO T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Stimulate the cells with anti-CD3/CD28 antibodies in the presence of either vehicle or this compound.
-
After 3-5 days, analyze CFSE dilution by flow cytometry to measure cell proliferation.
-
-
Western Blot Analysis for Downstream Signaling:
-
Cytokine Secretion Assay (ELISA):
-
Culture WT and ITK KO cells with or without this compound and stimulate with anti-CD3/CD28 antibodies.
-
After 24-48 hours, collect the supernatant and measure the concentration of secreted IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Comparison of this compound with Alternative ITK Inhibitors
Several other small molecule inhibitors targeting ITK have been developed. A comparison of their key characteristics is presented below.
| Feature | This compound | Ibrutinib | BMS-509744 | PRN694 | CPI-818 (Soquelitinib) |
| Mechanism of Action | Reversible ITK inhibitor | Irreversible BTK and ITK inhibitor | ATP-competitive ITK inhibitor | Irreversible covalent ITK and RLK inhibitor | Covalent ITK inhibitor |
| IC50 (ITK) | 0.1 µM[1][3] | Not specified, potent inhibitor | 19 nM | 0.3 nM | Not specified, highly selective |
| Reported Effects | Induces apoptosis in malignant T-cells, inhibits T-cell proliferation and cytokine secretion.[2][3][4] | Inhibits TCR signaling, used in T-cell lymphoma clinical trials.[4][5][16] | Inhibits TCR-induced PLCγ1 phosphorylation, T-cell proliferation, and IL-2 production.[4][17] | Potently inhibits ITK and RLK.[5][18] | Shows anti-tumor activity in preclinical models of T-cell lymphoma.[5][18] |
| Selectivity | Selective for ITK over some other kinases.[3] | Also potently inhibits BTK.[4][5] | High selectivity for ITK over other Tec family kinases.[4] | Dual inhibitor of ITK and RLK.[5][18] | Highly selective for ITK.[5][18] |
Signaling Pathway and Logic Diagrams
ITK Signaling Pathway
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
Logic of On-Target Validation
Caption: Logical framework for validating the on-target effects of this compound.
Conclusion
This guide outlines a comprehensive strategy for validating the on-target effects of the ITK inhibitor, this compound, using CRISPR-Cas9 technology. By comparing the phenotypic outcomes of pharmacological inhibition with genetic knockout, researchers can definitively attribute the compound's activity to its intended target. The provided experimental protocols and comparative data on alternative inhibitors serve as a valuable resource for scientists engaged in T-cell research and the development of novel therapeutics for T-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Interleukin-2-Inducible T-Cell Kinase Deficiency Impairs Early Pulmonary Protection Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. bio-rad.com [bio-rad.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
CTA056: A Novel Kinase Inhibitor with Potential Advantages in T-Cell Lymphoma Therapy
A detailed comparison of the investigational drug CTA056 against established treatments for T-cell lymphoma, leveraging preclinical data to highlight its potential efficacy and unique mechanism of action.
Researchers and drug development professionals are continually seeking more effective and less toxic treatments for T-cell lymphomas, a heterogeneous group of hematologic malignancies with often poor prognoses.[1] A promising new agent, this compound, an inhibitor of Interleukin-2-inducible T-cell kinase (Itk), has demonstrated significant preclinical activity, suggesting it may offer advantages over existing therapeutic options. This guide provides a comprehensive comparison of this compound with current standard-of-care therapies, supported by available experimental data.
Mechanism of Action: A Targeted Approach
This compound is a small molecule inhibitor that selectively targets Itk, a tyrosine kinase crucial for T-cell receptor (TCR) signaling. In malignant T-cells, aberrant TCR signaling can drive proliferation and survival. By inhibiting Itk, this compound disrupts these downstream pathways, leading to apoptosis of the cancerous T-cells. Preclinical studies have shown that this compound specifically targets malignant T-cells while having minimal effect on normal T-cells, suggesting a favorable safety profile.[2]
In contrast, many existing therapies for T-cell lymphoma have less specific mechanisms of action. Standard chemotherapy regimens, such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), are cytotoxic to all rapidly dividing cells, leading to significant side effects.[3][4][5][6] Other targeted therapies have different molecular targets, which may not be universally expressed across all T-cell lymphoma subtypes.
Figure 1: Simplified signaling pathway of this compound in malignant T-cells.
Comparative Efficacy: Preclinical Promise vs. Clinical Realities
Direct comparative studies between this compound and existing therapies are not yet available due to the early stage of this compound's development. However, a comparison of preclinical data for this compound with clinical data for established drugs provides valuable insights.
Table 1: Comparison of Efficacy in T-Cell Lymphoma
| Therapy | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR) | Duration of Response (DoR) |
| This compound | Itk Inhibitor | Data not available (preclinical) | Data not available (preclinical) | Data not available (preclinical) |
| CHOP | Cytotoxic Chemotherapy | 41% - 75%[7][8] | 21% - 71%[5][7] | Varies |
| Brentuximab Vedotin | Anti-CD30 Antibody-Drug Conjugate | 41% - 73%[9][10] | 17.2% - 35%[10][11] | Median: 16.7 months[11] |
| Romidepsin (B612169) | Histone Deacetylase (HDAC) Inhibitor | 34% - 38%[3][12][13] | 6% - 18%[3][12] | Median: 8.9 - 15 months[3][12] |
| Mogamulizumab | Anti-CCR4 Monoclonal Antibody | 28% - 47%[14][15][16] | 14%[17] | Median: 7.7 - 14.1 months[14] |
| Alemtuzumab (B1139707) | Anti-CD52 Monoclonal Antibody | 52% - 100%[18][19] | 20% - 60%[19][20] | 3 - 14.5 months[20][21] |
| CAR T-Cell Therapy | Genetically Modified T-Cells | 44%[22] | 22%[22] | Ongoing Remission (case)[22] |
Note: Data for existing therapies are from various clinical trials and may not be directly comparable due to differences in patient populations and study designs. This compound data is not available from clinical trials.
Preclinical studies have demonstrated that this compound induces apoptosis in malignant T-cell lines and shows cytotoxic effects in xenograft models.[2] While these results are promising, clinical trials are necessary to determine its efficacy in patients. Another Itk inhibitor, soquelitinib (B12376851) (formerly CPI-818), has shown early signs of clinical activity in a Phase 1/1b trial, with one complete response and two partial responses observed among eleven patients with advanced, refractory T-cell lymphomas.[1]
Safety and Tolerability: A Potential Advantage for this compound
A key potential advantage of this compound lies in its selectivity for malignant T-cells, which could translate to a more favorable safety profile compared to conventional chemotherapy.
Table 2: Common Adverse Events of Existing T-Cell Lymphoma Therapies
| Therapy | Common Adverse Events (Grade ≥3) |
| CHOP | Neutropenia, thrombocytopenia, anemia, febrile neutropenia.[4][6] |
| Brentuximab Vedotin | Neutropenia, peripheral sensory neuropathy, hyperkalemia.[9] |
| Romidepsin | Nausea, fatigue, transient thrombocytopenia, and granulocytopenia.[3][13] |
| Mogamulizumab | Infusion reactions, rash, infections.[14] |
| Alemtuzumab | Hematologic toxicity, cytomegalovirus (CMV) reactivation.[20] |
| CAR T-Cell Therapy | Cytopenias.[22] |
The preclinical data for this compound suggests minimal impact on normal T-cells, which could mean fewer and less severe side effects for patients.[2] This targeted approach is a significant departure from the systemic toxicity associated with chemotherapy.
Experimental Protocols
This compound (Preclinical)
-
In vitro studies: Jurkat and MOLT-4 (acute lymphoblastic T-cell leukemia) and cutaneous T-cell lymphoma cell lines were incubated with varying concentrations of this compound. Effects on cell viability, apoptosis, and phosphorylation of Itk and its downstream effectors (PLC-γ, Akt, ERK) were measured using standard cellular and molecular biology techniques.[2]
-
In vivo studies: A xenograft model was established by implanting human T-cell lymphoma cells into immunodeficient mice. The mice were then treated with this compound, and tumor growth was monitored and compared to a control group.[2]
Figure 2: Preclinical experimental workflow for this compound.
Existing Therapies (Clinical Trial Protocols - General Overview)
Clinical trials for existing therapies typically involve the following steps:
-
Patient Selection: Patients with a confirmed diagnosis of a specific T-cell lymphoma subtype who meet defined inclusion and exclusion criteria are enrolled.
-
Treatment Administration: The drug is administered according to a predetermined schedule and dosage. For example, romidepsin is often given as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[12]
-
Response Assessment: Tumor response is evaluated at regular intervals using imaging techniques (e.g., CT or PET scans) and clinical assessments, based on standardized criteria such as the Lugano classification.
-
Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Future Directions and Conclusions
The preclinical data for this compound are encouraging and suggest that Itk inhibition is a valid and promising therapeutic strategy for T-cell lymphomas. The high selectivity of this compound for malignant T-cells could translate into a superior safety profile compared to existing treatments. However, it is crucial to underscore that these are preliminary findings.
The progression of other Itk inhibitors like soquelitinib into clinical trials provides a hopeful outlook for this class of drugs.[1] Rigorous clinical trials will be essential to definitively establish the efficacy and safety of this compound and to determine its potential advantages over current therapies. If the promise of the preclinical data is realized in the clinical setting, this compound could represent a significant advancement in the treatment of T-cell lymphoma, offering a more targeted and less toxic therapeutic option for patients.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment outcomes of dose-attenuated CHOP chemotherapy in elderly patients with peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. dovepress.com [dovepress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Objective responses in relapsed T-cell lymphomas with single-agent brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results of a Phase II Trial of Brentuximab Vedotin for CD30+ Cutaneous T-Cell Lymphoma and Lymphomatoid Papulosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. ashpublications.org [ashpublications.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alemtuzumab for haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alemtuzumab in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Phase II study of alemtuzumab (CAMPATH-1®) in patients with HTLV-1-associated adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CAR T cell therapy for T cell lymphoma shows promise in phase I trial | BCM [bcm.edu]
CTA056: A Novel Kinase Inhibitor with Potential Advantages in T-Cell Lymphoma Therapy
A detailed comparison of the investigational drug CTA056 against established treatments for T-cell lymphoma, leveraging preclinical data to highlight its potential efficacy and unique mechanism of action.
Researchers and drug development professionals are continually seeking more effective and less toxic treatments for T-cell lymphomas, a heterogeneous group of hematologic malignancies with often poor prognoses.[1] A promising new agent, this compound, an inhibitor of Interleukin-2-inducible T-cell kinase (Itk), has demonstrated significant preclinical activity, suggesting it may offer advantages over existing therapeutic options. This guide provides a comprehensive comparison of this compound with current standard-of-care therapies, supported by available experimental data.
Mechanism of Action: A Targeted Approach
This compound is a small molecule inhibitor that selectively targets Itk, a tyrosine kinase crucial for T-cell receptor (TCR) signaling. In malignant T-cells, aberrant TCR signaling can drive proliferation and survival. By inhibiting Itk, this compound disrupts these downstream pathways, leading to apoptosis of the cancerous T-cells. Preclinical studies have shown that this compound specifically targets malignant T-cells while having minimal effect on normal T-cells, suggesting a favorable safety profile.[2]
In contrast, many existing therapies for T-cell lymphoma have less specific mechanisms of action. Standard chemotherapy regimens, such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), are cytotoxic to all rapidly dividing cells, leading to significant side effects.[3][4][5][6] Other targeted therapies have different molecular targets, which may not be universally expressed across all T-cell lymphoma subtypes.
Figure 1: Simplified signaling pathway of this compound in malignant T-cells.
Comparative Efficacy: Preclinical Promise vs. Clinical Realities
Direct comparative studies between this compound and existing therapies are not yet available due to the early stage of this compound's development. However, a comparison of preclinical data for this compound with clinical data for established drugs provides valuable insights.
Table 1: Comparison of Efficacy in T-Cell Lymphoma
| Therapy | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR) | Duration of Response (DoR) |
| This compound | Itk Inhibitor | Data not available (preclinical) | Data not available (preclinical) | Data not available (preclinical) |
| CHOP | Cytotoxic Chemotherapy | 41% - 75%[7][8] | 21% - 71%[5][7] | Varies |
| Brentuximab Vedotin | Anti-CD30 Antibody-Drug Conjugate | 41% - 73%[9][10] | 17.2% - 35%[10][11] | Median: 16.7 months[11] |
| Romidepsin | Histone Deacetylase (HDAC) Inhibitor | 34% - 38%[3][12][13] | 6% - 18%[3][12] | Median: 8.9 - 15 months[3][12] |
| Mogamulizumab | Anti-CCR4 Monoclonal Antibody | 28% - 47%[14][15][16] | 14%[17] | Median: 7.7 - 14.1 months[14] |
| Alemtuzumab | Anti-CD52 Monoclonal Antibody | 52% - 100%[18][19] | 20% - 60%[19][20] | 3 - 14.5 months[20][21] |
| CAR T-Cell Therapy | Genetically Modified T-Cells | 44%[22] | 22%[22] | Ongoing Remission (case)[22] |
Note: Data for existing therapies are from various clinical trials and may not be directly comparable due to differences in patient populations and study designs. This compound data is not available from clinical trials.
Preclinical studies have demonstrated that this compound induces apoptosis in malignant T-cell lines and shows cytotoxic effects in xenograft models.[2] While these results are promising, clinical trials are necessary to determine its efficacy in patients. Another Itk inhibitor, soquelitinib (formerly CPI-818), has shown early signs of clinical activity in a Phase 1/1b trial, with one complete response and two partial responses observed among eleven patients with advanced, refractory T-cell lymphomas.[1]
Safety and Tolerability: A Potential Advantage for this compound
A key potential advantage of this compound lies in its selectivity for malignant T-cells, which could translate to a more favorable safety profile compared to conventional chemotherapy.
Table 2: Common Adverse Events of Existing T-Cell Lymphoma Therapies
| Therapy | Common Adverse Events (Grade ≥3) |
| CHOP | Neutropenia, thrombocytopenia, anemia, febrile neutropenia.[4][6] |
| Brentuximab Vedotin | Neutropenia, peripheral sensory neuropathy, hyperkalemia.[9] |
| Romidepsin | Nausea, fatigue, transient thrombocytopenia, and granulocytopenia.[3][13] |
| Mogamulizumab | Infusion reactions, rash, infections.[14] |
| Alemtuzumab | Hematologic toxicity, cytomegalovirus (CMV) reactivation.[20] |
| CAR T-Cell Therapy | Cytopenias.[22] |
The preclinical data for this compound suggests minimal impact on normal T-cells, which could mean fewer and less severe side effects for patients.[2] This targeted approach is a significant departure from the systemic toxicity associated with chemotherapy.
Experimental Protocols
This compound (Preclinical)
-
In vitro studies: Jurkat and MOLT-4 (acute lymphoblastic T-cell leukemia) and cutaneous T-cell lymphoma cell lines were incubated with varying concentrations of this compound. Effects on cell viability, apoptosis, and phosphorylation of Itk and its downstream effectors (PLC-γ, Akt, ERK) were measured using standard cellular and molecular biology techniques.[2]
-
In vivo studies: A xenograft model was established by implanting human T-cell lymphoma cells into immunodeficient mice. The mice were then treated with this compound, and tumor growth was monitored and compared to a control group.[2]
Figure 2: Preclinical experimental workflow for this compound.
Existing Therapies (Clinical Trial Protocols - General Overview)
Clinical trials for existing therapies typically involve the following steps:
-
Patient Selection: Patients with a confirmed diagnosis of a specific T-cell lymphoma subtype who meet defined inclusion and exclusion criteria are enrolled.
-
Treatment Administration: The drug is administered according to a predetermined schedule and dosage. For example, romidepsin is often given as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[12]
-
Response Assessment: Tumor response is evaluated at regular intervals using imaging techniques (e.g., CT or PET scans) and clinical assessments, based on standardized criteria such as the Lugano classification.
-
Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Future Directions and Conclusions
The preclinical data for this compound are encouraging and suggest that Itk inhibition is a valid and promising therapeutic strategy for T-cell lymphomas. The high selectivity of this compound for malignant T-cells could translate into a superior safety profile compared to existing treatments. However, it is crucial to underscore that these are preliminary findings.
The progression of other Itk inhibitors like soquelitinib into clinical trials provides a hopeful outlook for this class of drugs.[1] Rigorous clinical trials will be essential to definitively establish the efficacy and safety of this compound and to determine its potential advantages over current therapies. If the promise of the preclinical data is realized in the clinical setting, this compound could represent a significant advancement in the treatment of T-cell lymphoma, offering a more targeted and less toxic therapeutic option for patients.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment outcomes of dose-attenuated CHOP chemotherapy in elderly patients with peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. dovepress.com [dovepress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Objective responses in relapsed T-cell lymphomas with single-agent brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results of a Phase II Trial of Brentuximab Vedotin for CD30+ Cutaneous T-Cell Lymphoma and Lymphomatoid Papulosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. ashpublications.org [ashpublications.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alemtuzumab for haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alemtuzumab in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Phase II study of alemtuzumab (CAMPATH-1®) in patients with HTLV-1-associated adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CAR T cell therapy for T cell lymphoma shows promise in phase I trial | BCM [bcm.edu]
Comparative Safety Analysis of CTA056 in T-Cell Malignancies
For Immediate Release
This guide provides a detailed comparative safety profile of CTA056, a novel selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), benchmarked against established therapeutic agents for T-cell malignancies. The analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available safety data to inform preclinical and clinical research strategies.
Introduction to this compound
This compound is an investigational agent that has demonstrated promising preclinical activity in selectively targeting malignant T-cells with minimal impact on their healthy counterparts. As an Itk inhibitor, this compound offers a targeted therapeutic approach for T-cell leukemia and lymphoma. This guide will focus on its safety profile in comparison to current standard-of-care treatments for these conditions.
Comparator Agents
The standard of care for T-cell lymphomas, including Cutaneous T-cell Lymphoma (CTCL) and Peripheral T-cell Lymphoma (PTCL), encompasses a range of therapeutic classes. For this comparative analysis, the following agents have been selected based on their established use and available safety data:
-
Histone Deacetylase (HDAC) Inhibitors:
-
Belinostat (B1667918) (Beleodaq®)
-
Romidepsin (Istodax®)
-
Vorinostat (Zolinza®)
-
-
Antifolate:
-
Pralatrexate
-
-
Antibody-Drug Conjugate:
-
Brentuximab vedotin (Adcetris®)
-
-
Monoclonal Antibody:
-
Mogamulizumab (Poteligeo®)
-
-
Chemotherapy Regimens:
-
CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone)
-
Gemcitabine
-
Comparative Safety Data
The following tables summarize the key adverse events associated with this compound (based on available preclinical data) and the selected comparator agents (based on clinical trial data). It is important to note that direct comparison is challenging due to the differing stages of development and the variability in patient populations and study designs.
Table 1: Hematological Adverse Events
| Adverse Event | This compound (Preclinical) | Belinostat | Romidepsin | Vorinostat | Pralatrexate | Brentuximab Vedotin | Mogamulizumab | CHOP (Dose-Attenuated) | Gemcitabine |
| Thrombocytopenia | Data not available | Grade 3/4: 13%[1] | Common[2] | Common[3] | Grade 3/4: 41%[4] | Common | ≥10% of patients[5] | Grade 3/4: 7.4% of cycles[6] | Mild |
| Neutropenia | Data not available | Grade 3/4: 13%[1] | Common | Common | Grade 3/4: 25%[4] | Grade ≥3: 22.2%[7] | Grade ≥3: Common | Grade 3/4: 26.9% of cycles[6] | Grade 3/4: 30%[8] |
| Anemia | Data not available | Grade 3/4: 10%[1] | Common | Common[3] | Grade 3/4: 34%[4] | Common | ≥10% of patients[5] | Common | Common |
Table 2: Non-Hematological Adverse Events
| Adverse Event | This compound (Preclinical) | Belinostat | Romidepsin | Vorinostat | Pralatrexate | Brentuximab Vedotin | Mogamulizumab | CHOP (Dose-Attenuated) | Gemcitabine |
| Fatigue | Data not available | Grade 3/4: 5%[1] | Common[2] | Common[9] | Common[10] | Common | ≥10% of patients[5] | Common | Lethargy (Common) |
| Nausea | Data not available | Common | Common[2] | Common[9] | Common[10] | Common | ≥10% of patients[5] | Common | Mild |
| Diarrhea | Data not available | Common | Common | Common[9] | Common[10] | Common | ≥10% of patients[5] | Common | - |
| Mucositis | Data not available | - | - | - | Common, can be severe[11] | - | ≥10% of patients[5] | - | Common |
| Infusion Reaction | Data not available | - | - | - | - | Common | ≥10% of patients[5] | - | - |
| Peripheral Neuropathy | Data not available | - | - | - | Common | Common, can be cumulative[12] | - | - | - |
| Rash/Dermatologic Toxicity | Data not available | - | - | - | - | Common | Rash (≥10% of patients)[5] | - | Bullous and erosive dermatitis (rare but serious)[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols for key safety and toxicology studies are critical for the interpretation and replication of findings. The following outlines are based on standard industry practices and regulatory guidelines.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effect of this compound on a panel of malignant T-cell lines and normal peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Cell lines (e.g., Jurkat, MOLT-4) and freshly isolated PBMCs are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound or a vehicle control for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay (e.g., Calcein AM/Ethidium Homodimer).
-
The half-maximal inhibitory concentration (IC50) is calculated for each cell type to determine the selectivity index.
-
In Vivo Repeat-Dose Toxicology Study (Rodent Model)
-
Objective: To evaluate the potential toxicity of this compound following repeated administration in a rodent model (e.g., Sprague-Dawley rats).
-
Methodology:
-
Animals are randomized into treatment groups receiving either vehicle control or one of at least three dose levels of this compound daily for 28 days via the intended clinical route of administration (e.g., intravenous).
-
Clinical observations, body weight, and food consumption are monitored daily.
-
Blood samples are collected at specified time points for hematology and clinical chemistry analysis.
-
At the end of the treatment period (and a recovery period for a subset of animals), a complete necropsy is performed.
-
Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
-
Cardiovascular Safety Pharmacology (hERG Assay)
-
Objective: To assess the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of proarrhythmic risk.
-
Methodology:
-
A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.
-
Cells are exposed to a range of concentrations of this compound, and the effect on the hERG current is recorded.
-
The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined.
-
Conclusion
The preclinical data for this compound suggests a promising safety profile with selective targeting of malignant T-cells. However, comprehensive clinical safety data is not yet available. The comparative analysis with established therapies for T-cell lymphomas highlights that the existing treatments are associated with a range of hematological and non-hematological toxicities. As this compound progresses through clinical development, a thorough evaluation of its safety in human subjects will be crucial to determine its therapeutic index and potential advantages over current standard-of-care options. Continued monitoring and reporting of adverse events in ongoing and future clinical trials will be essential to fully characterize the safety profile of this novel Itk inhibitor.
References
- 1. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Treatment outcomes of dose-attenuated CHOP chemotherapy in elderly patients with peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety profile of brentuximab vedotin in Japanese patients with relapsed/refractory Hodgkin lymphoma or systemic anaplastic large cell lymphoma: a post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine treatment in cutaneous T-cell lymphoma: a multicentre study of 23 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of CTA056 in T-Cell Malignancies
For Immediate Release
This guide provides a detailed comparative safety profile of CTA056, a novel selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), benchmarked against established therapeutic agents for T-cell malignancies. The analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available safety data to inform preclinical and clinical research strategies.
Introduction to this compound
This compound is an investigational agent that has demonstrated promising preclinical activity in selectively targeting malignant T-cells with minimal impact on their healthy counterparts. As an Itk inhibitor, this compound offers a targeted therapeutic approach for T-cell leukemia and lymphoma. This guide will focus on its safety profile in comparison to current standard-of-care treatments for these conditions.
Comparator Agents
The standard of care for T-cell lymphomas, including Cutaneous T-cell Lymphoma (CTCL) and Peripheral T-cell Lymphoma (PTCL), encompasses a range of therapeutic classes. For this comparative analysis, the following agents have been selected based on their established use and available safety data:
-
Histone Deacetylase (HDAC) Inhibitors:
-
Belinostat (Beleodaq®)
-
Romidepsin (Istodax®)
-
Vorinostat (Zolinza®)
-
-
Antifolate:
-
Pralatrexate
-
-
Antibody-Drug Conjugate:
-
Brentuximab vedotin (Adcetris®)
-
-
Monoclonal Antibody:
-
Mogamulizumab (Poteligeo®)
-
-
Chemotherapy Regimens:
-
CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone)
-
Gemcitabine
-
Comparative Safety Data
The following tables summarize the key adverse events associated with this compound (based on available preclinical data) and the selected comparator agents (based on clinical trial data). It is important to note that direct comparison is challenging due to the differing stages of development and the variability in patient populations and study designs.
Table 1: Hematological Adverse Events
| Adverse Event | This compound (Preclinical) | Belinostat | Romidepsin | Vorinostat | Pralatrexate | Brentuximab Vedotin | Mogamulizumab | CHOP (Dose-Attenuated) | Gemcitabine |
| Thrombocytopenia | Data not available | Grade 3/4: 13%[1] | Common[2] | Common[3] | Grade 3/4: 41%[4] | Common | ≥10% of patients[5] | Grade 3/4: 7.4% of cycles[6] | Mild |
| Neutropenia | Data not available | Grade 3/4: 13%[1] | Common | Common | Grade 3/4: 25%[4] | Grade ≥3: 22.2%[7] | Grade ≥3: Common | Grade 3/4: 26.9% of cycles[6] | Grade 3/4: 30%[8] |
| Anemia | Data not available | Grade 3/4: 10%[1] | Common | Common[3] | Grade 3/4: 34%[4] | Common | ≥10% of patients[5] | Common | Common |
Table 2: Non-Hematological Adverse Events
| Adverse Event | This compound (Preclinical) | Belinostat | Romidepsin | Vorinostat | Pralatrexate | Brentuximab Vedotin | Mogamulizumab | CHOP (Dose-Attenuated) | Gemcitabine |
| Fatigue | Data not available | Grade 3/4: 5%[1] | Common[2] | Common[9] | Common[10] | Common | ≥10% of patients[5] | Common | Lethargy (Common) |
| Nausea | Data not available | Common | Common[2] | Common[9] | Common[10] | Common | ≥10% of patients[5] | Common | Mild |
| Diarrhea | Data not available | Common | Common | Common[9] | Common[10] | Common | ≥10% of patients[5] | Common | - |
| Mucositis | Data not available | - | - | - | Common, can be severe[11] | - | ≥10% of patients[5] | - | Common |
| Infusion Reaction | Data not available | - | - | - | - | Common | ≥10% of patients[5] | - | - |
| Peripheral Neuropathy | Data not available | - | - | - | Common | Common, can be cumulative[12] | - | - | - |
| Rash/Dermatologic Toxicity | Data not available | - | - | - | - | Common | Rash (≥10% of patients)[5] | - | Bullous and erosive dermatitis (rare but serious)[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols for key safety and toxicology studies are critical for the interpretation and replication of findings. The following outlines are based on standard industry practices and regulatory guidelines.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effect of this compound on a panel of malignant T-cell lines and normal peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Cell lines (e.g., Jurkat, MOLT-4) and freshly isolated PBMCs are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound or a vehicle control for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay (e.g., Calcein AM/Ethidium Homodimer).
-
The half-maximal inhibitory concentration (IC50) is calculated for each cell type to determine the selectivity index.
-
In Vivo Repeat-Dose Toxicology Study (Rodent Model)
-
Objective: To evaluate the potential toxicity of this compound following repeated administration in a rodent model (e.g., Sprague-Dawley rats).
-
Methodology:
-
Animals are randomized into treatment groups receiving either vehicle control or one of at least three dose levels of this compound daily for 28 days via the intended clinical route of administration (e.g., intravenous).
-
Clinical observations, body weight, and food consumption are monitored daily.
-
Blood samples are collected at specified time points for hematology and clinical chemistry analysis.
-
At the end of the treatment period (and a recovery period for a subset of animals), a complete necropsy is performed.
-
Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
-
Cardiovascular Safety Pharmacology (hERG Assay)
-
Objective: To assess the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of proarrhythmic risk.
-
Methodology:
-
A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.
-
Cells are exposed to a range of concentrations of this compound, and the effect on the hERG current is recorded.
-
The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined.
-
Conclusion
The preclinical data for this compound suggests a promising safety profile with selective targeting of malignant T-cells. However, comprehensive clinical safety data is not yet available. The comparative analysis with established therapies for T-cell lymphomas highlights that the existing treatments are associated with a range of hematological and non-hematological toxicities. As this compound progresses through clinical development, a thorough evaluation of its safety in human subjects will be crucial to determine its therapeutic index and potential advantages over current standard-of-care options. Continued monitoring and reporting of adverse events in ongoing and future clinical trials will be essential to fully characterize the safety profile of this novel Itk inhibitor.
References
- 1. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Treatment outcomes of dose-attenuated CHOP chemotherapy in elderly patients with peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety profile of brentuximab vedotin in Japanese patients with relapsed/refractory Hodgkin lymphoma or systemic anaplastic large cell lymphoma: a post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine treatment in cutaneous T-cell lymphoma: a multicentre study of 23 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Incomplete Information for CTA056 Disposal
To ensure the safety of laboratory personnel and maintain regulatory compliance, the proper disposal of chemical substances is critical. However, publicly available safety and disposal information for a substance specifically identified as "CTA056" is not available at this time. The identifier "this compound" is ambiguous and does not correspond to a recognized chemical in standard safety databases.
Initial searches have revealed Safety Data Sheets (SDS) for products with similar names, such as "PRIMER CTA" and "CTA Medium," but it is not possible to confirm if either of these corresponds to the substance .[1][2] Providing disposal instructions without a definitive identification of the chemical would be unsafe and contrary to established laboratory safety protocols.
To receive accurate and safe disposal procedures, please provide one of the following:
-
The full, unabbreviated chemical name of this compound.
-
The Chemical Abstracts Service (CAS) number for the substance.
This information is typically available on the product's container label or in the Safety Data Sheet provided by the manufacturer.
Once the substance is correctly identified, a comprehensive guide to its proper disposal can be developed, outlining the necessary steps to ensure the safety of researchers and compliance with environmental regulations. General best practices for chemical disposal, which should be followed in the interim, emphasize the importance of preventing the release of chemical substances into the environment and adhering to the specific guidelines established by your institution's Environmental, Health, and Safety (EHS) office.[3][4]
General Principles of Laboratory Waste Disposal
While awaiting specific instructions for this compound, researchers should adhere to the following universal precautions for chemical waste management:
-
Never dispose of chemical waste down the drain, in regular trash, or by evaporation without explicit approval from EHS.[3]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemical waste.[2][4]
-
Store chemical waste in clearly labeled, sealed, and appropriate containers.[2]
-
Avoid mixing different types of chemical waste unless specifically instructed to do so by a documented procedure.
-
In case of a spill, contain the material and follow your institution's established spill cleanup procedures.[4][5]
A logical workflow for general chemical waste disposal is outlined below. This is a generalized procedure and should be superseded by any specific guidance provided in a substance's SDS or by your EHS department.
Caption: General workflow for chemical waste determination.
Upon providing the correct identifier for this compound, a detailed and specific disposal plan will be furnished, including any necessary quantitative data and experimental protocols.
References
Incomplete Information for CTA056 Disposal
To ensure the safety of laboratory personnel and maintain regulatory compliance, the proper disposal of chemical substances is critical. However, publicly available safety and disposal information for a substance specifically identified as "CTA056" is not available at this time. The identifier "this compound" is ambiguous and does not correspond to a recognized chemical in standard safety databases.
Initial searches have revealed Safety Data Sheets (SDS) for products with similar names, such as "PRIMER CTA" and "CTA Medium," but it is not possible to confirm if either of these corresponds to the substance .[1][2] Providing disposal instructions without a definitive identification of the chemical would be unsafe and contrary to established laboratory safety protocols.
To receive accurate and safe disposal procedures, please provide one of the following:
-
The full, unabbreviated chemical name of this compound.
-
The Chemical Abstracts Service (CAS) number for the substance.
This information is typically available on the product's container label or in the Safety Data Sheet provided by the manufacturer.
Once the substance is correctly identified, a comprehensive guide to its proper disposal can be developed, outlining the necessary steps to ensure the safety of researchers and compliance with environmental regulations. General best practices for chemical disposal, which should be followed in the interim, emphasize the importance of preventing the release of chemical substances into the environment and adhering to the specific guidelines established by your institution's Environmental, Health, and Safety (EHS) office.[3][4]
General Principles of Laboratory Waste Disposal
While awaiting specific instructions for this compound, researchers should adhere to the following universal precautions for chemical waste management:
-
Never dispose of chemical waste down the drain, in regular trash, or by evaporation without explicit approval from EHS.[3]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemical waste.[2][4]
-
Store chemical waste in clearly labeled, sealed, and appropriate containers.[2]
-
Avoid mixing different types of chemical waste unless specifically instructed to do so by a documented procedure.
-
In case of a spill, contain the material and follow your institution's established spill cleanup procedures.[4][5]
A logical workflow for general chemical waste disposal is outlined below. This is a generalized procedure and should be superseded by any specific guidance provided in a substance's SDS or by your EHS department.
Caption: General workflow for chemical waste determination.
Upon providing the correct identifier for this compound, a detailed and specific disposal plan will be furnished, including any necessary quantitative data and experimental protocols.
References
Personal protective equipment for handling CTA056
Disclaimer: The following information provides a template for handling a substance designated as CTA056. As "this compound" is not a publicly recognized chemical identifier, this document outlines best practices in laboratory safety and chemical handling. All quantitative data, experimental protocols, and disposal plans should be populated with verified information specific to this compound from its Safety Data Sheet (SDS) or other internal documentation.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The required level of PPE may vary depending on the specific procedure and the scale of operation.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or potential for aerosolization | Chemical splash goggles or face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Use of a NIOSH-approved respirator with appropriate cartridges is recommended |
| Emergency Spill Response | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for detailed PPE requirements.
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm. The following table outlines procedures for common emergencies involving this compound.
| Emergency Situation | Immediate Action | Follow-up Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek immediate medical attention. Report the incident to the appropriate safety officer. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. Do not attempt to neutralize the chemical. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. | Seek immediate medical attention. Provide the SDS to emergency medical personnel. |
| Chemical Spill | Evacuate the immediate area. Alert nearby personnel and the designated safety officer. | For small spills, use an appropriate absorbent material and follow established cleanup protocols. For large spills, contact the emergency response team. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol details the steps for preparing a stock solution from a solid form of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, PBS)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a weighing boat on the balance and tare to zero.
-
-
Weighing this compound:
-
Inside a certified chemical fume hood, carefully transfer the desired amount of solid this compound to the weighing boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Add a portion of the desired solvent to the flask (approximately half the final volume).
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to an appropriately labeled storage container.
-
The label should include the chemical name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the solution under the recommended conditions (e.g., temperature, light sensitivity) as specified in the this compound documentation.
-
Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
This compound Spill Response Plan
Caption: Decision-making workflow for a this compound spill.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused solid this compound | Labeled hazardous waste container | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Solutions containing this compound | Labeled hazardous liquid waste container | Do not pour down the drain. Collect in a sealed, labeled container for hazardous waste pickup. |
| Contaminated consumables (e.g., gloves, pipette tips, weighing boats) | Labeled solid hazardous waste container | Place all contaminated disposable items in a designated, sealed hazardous waste bag or container. |
| Empty this compound containers | Varies by regulation | Triple-rinse with a suitable solvent. Dispose of the rinsate as hazardous liquid waste. The empty container may be disposed of as non-hazardous waste if thoroughly decontaminated. Check local guidelines. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines for this compound.
Personal protective equipment for handling CTA056
Disclaimer: The following information provides a template for handling a substance designated as CTA056. As "this compound" is not a publicly recognized chemical identifier, this document outlines best practices in laboratory safety and chemical handling. All quantitative data, experimental protocols, and disposal plans should be populated with verified information specific to this compound from its Safety Data Sheet (SDS) or other internal documentation.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The required level of PPE may vary depending on the specific procedure and the scale of operation.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or potential for aerosolization | Chemical splash goggles or face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Use of a NIOSH-approved respirator with appropriate cartridges is recommended |
| Emergency Spill Response | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for detailed PPE requirements.
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm. The following table outlines procedures for common emergencies involving this compound.
| Emergency Situation | Immediate Action | Follow-up Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek immediate medical attention. Report the incident to the appropriate safety officer. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. Do not attempt to neutralize the chemical. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. | Seek immediate medical attention. Provide the SDS to emergency medical personnel. |
| Chemical Spill | Evacuate the immediate area. Alert nearby personnel and the designated safety officer. | For small spills, use an appropriate absorbent material and follow established cleanup protocols. For large spills, contact the emergency response team. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol details the steps for preparing a stock solution from a solid form of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, PBS)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a weighing boat on the balance and tare to zero.
-
-
Weighing this compound:
-
Inside a certified chemical fume hood, carefully transfer the desired amount of solid this compound to the weighing boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Add a portion of the desired solvent to the flask (approximately half the final volume).
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to an appropriately labeled storage container.
-
The label should include the chemical name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the solution under the recommended conditions (e.g., temperature, light sensitivity) as specified in the this compound documentation.
-
Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
This compound Spill Response Plan
Caption: Decision-making workflow for a this compound spill.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused solid this compound | Labeled hazardous waste container | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Solutions containing this compound | Labeled hazardous liquid waste container | Do not pour down the drain. Collect in a sealed, labeled container for hazardous waste pickup. |
| Contaminated consumables (e.g., gloves, pipette tips, weighing boats) | Labeled solid hazardous waste container | Place all contaminated disposable items in a designated, sealed hazardous waste bag or container. |
| Empty this compound containers | Varies by regulation | Triple-rinse with a suitable solvent. Dispose of the rinsate as hazardous liquid waste. The empty container may be disposed of as non-hazardous waste if thoroughly decontaminated. Check local guidelines. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
